5-bromo-N,N-diethyl-2-furamide
Description
Properties
IUPAC Name |
5-bromo-N,N-diethylfuran-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BrNO2/c1-3-11(4-2)9(12)7-5-6-8(10)13-7/h5-6H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHIMTYOEEOGBLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=C(O1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80359028 | |
| Record name | 5-bromo-N,N-diethyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57785-35-0 | |
| Record name | 5-bromo-N,N-diethyl-2-furamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80359028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 5-bromo-N,N-diethyl-2-furamide
Executive Summary
This guide provides a comprehensive, field-proven methodology for the synthesis and detailed characterization of 5-bromo-N,N-diethyl-2-furamide, a versatile heterocyclic compound. Furan-based structures are pivotal scaffolds in medicinal chemistry and materials science, and this specific derivative serves as a valuable intermediate for the development of novel chemical entities.[1] This document offers an in-depth exploration of a reliable two-step synthetic pathway, beginning with the activation of 5-bromo-2-furoic acid to its corresponding acyl chloride, followed by amidation with diethylamine.
Authored from the perspective of a Senior Application Scientist, this whitepaper emphasizes the causality behind experimental choices, ensuring protocols are robust and self-validating. It includes detailed, step-by-step procedures for synthesis, purification, and a full suite of characterization techniques, including NMR and IR spectroscopy, mass spectrometry, and melting point analysis. All quantitative data is summarized in structured tables, and logical workflows are visualized using custom diagrams to enhance clarity and reproducibility for researchers, scientists, and drug development professionals.
Synthesis of this compound
Synthetic Strategy and Core Principles
The synthesis of tertiary amides from carboxylic acids is a cornerstone reaction in organic chemistry. A direct reaction between a carboxylic acid and a secondary amine is generally unfavorable under standard conditions and requires harsh heating or specialized coupling agents.[2][3] A more efficient and widely adopted strategy involves a two-step process:
-
Activation of the Carboxylic Acid: The carboxylic acid (5-bromo-2-furoic acid) is first converted into a more reactive acyl halide derivative. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as it is highly effective and its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[4]
-
Nucleophilic Acyl Substitution: The resulting 5-bromo-2-furoyl chloride is a potent electrophile that readily reacts with a nucleophilic secondary amine (diethylamine) to form the stable amide bond. This reaction is typically rapid and high-yielding.
This approach provides a reliable and scalable route to the target compound, this compound.
Overall Reaction Scheme

Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Form | MP (°C) | Key Hazards |
| 5-Bromo-2-furoic acid | C₅H₃BrO₃ | 190.98 | Powder | 188-190 | Skin/Eye Irritant[5][6][7] |
| Thionyl chloride (SOCl₂) | Cl₂OS | 118.97 | Liquid | -104.5 | Toxic, Corrosive, Reacts violently with water[8][9][10] |
| Diethylamine | (C₂H₅)₂NH | 73.14 | Liquid | -50 | Flammable, Toxic, Corrosive[11][12][13] |
| Toluene | C₇H₈ | 92.14 | Liquid | -95 | Flammable, Health Hazard |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Liquid | -96.7 | Health Hazard |
| Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | Solid | 50 (dec.) | Minimal |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | Solid | 1124 | Minimal |
Detailed Experimental Protocol
Step 1: Synthesis of 5-Bromo-2-furoyl Chloride
-
Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under a nitrogen atmosphere in a fume hood. Ensure all glassware is oven-dried to prevent premature hydrolysis of thionyl chloride.
-
To the flask, add 5-bromo-2-furoic acid (e.g., 10.0 g, 52.4 mmol).
-
Add anhydrous toluene (e.g., 250 mL) to suspend the acid.
-
Carefully add thionyl chloride (e.g., 15.3 mL, 209.6 mmol, 4.0 eq) to the suspension. Caution: This reaction releases HCl and SO₂ gas; perform in a well-ventilated fume hood.[8][9]
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 2-3 hours, or until the solution becomes clear and gas evolution ceases.[14]
-
Allow the mixture to cool to room temperature.
-
Concentrate the solution under reduced pressure using a rotary evaporator to remove excess thionyl chloride and toluene. The resulting crude 5-bromo-2-furoyl chloride, an oil or low-melting solid, is used directly in the next step without further purification.[14]
Step 2: Synthesis of this compound
-
In a separate flask under a nitrogen atmosphere, dissolve the crude 5-bromo-2-furoyl chloride in anhydrous dichloromethane (DCM, e.g., 150 mL).
-
Cool the solution to 0°C using an ice bath.
-
In a separate beaker, prepare a solution of diethylamine (e.g., 11.0 mL, 104.8 mmol, 2.0 eq) in anhydrous DCM (50 mL). The second equivalent of amine acts as a base to neutralize the HCl byproduct.
-
Add the diethylamine solution dropwise to the cold acyl chloride solution over 30 minutes with vigorous stirring. Maintain the temperature at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2 hours to ensure completion.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 100 mL) to remove excess diethylamine, followed by a saturated aqueous sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, and finally with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) or by recrystallization to afford this compound as a solid.
Synthesis Workflow Diagram
Critical Safety Considerations
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water to release toxic gases (HCl and SO₂).[8][9][15] Always handle in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.[10][16] Keep away from moisture.
-
Diethylamine ((C₂H₅)₂NH): Highly flammable, toxic if swallowed or in contact with skin, and causes severe skin burns and eye damage.[11][12][17] It is also a respiratory irritant.[13] Handle in a fume hood, away from ignition sources, and wear appropriate PPE.
-
5-Bromo-2-furoic Acid: Causes skin and serious eye irritation.[5][7][18] Avoid inhalation of dust and contact with skin and eyes.
-
General Precautions: Use of anhydrous solvents and a dry, inert atmosphere (e.g., nitrogen or argon) is crucial for the success of the reaction, particularly in the first step, to prevent the hydrolysis of thionyl chloride and the intermediate acyl chloride.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following is a standard suite of analytical techniques for this purpose.
Spectroscopic and Physical Analysis Workflow
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
-
Principle: ¹H NMR spectroscopy provides detailed information about the number, connectivity, and chemical environment of hydrogen atoms in a molecule.
-
Protocol: Dissolve ~5-10 mg of the purified product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Acquire the spectrum on a 400 MHz or higher spectrometer.
-
Expected Data & Interpretation:
| Protons | Environment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J) | Integration |
| H-3 | Furan ring, adjacent to C=O | ~7.0-7.2 | Doublet (d) | ~3.5 Hz | 1H |
| H-4 | Furan ring, adjacent to C-Br | ~6.4-6.6 | Doublet (d) | ~3.5 Hz | 1H |
| -CH₂- | Ethyl group, adjacent to N | ~3.4-3.6 | Quartet (q) | ~7.1 Hz | 4H |
| -CH₃ | Ethyl group, terminal | ~1.1-1.3 | Triplet (t) | ~7.1 Hz | 6H |
Causality: The furan protons (H-3 and H-4) appear as doublets due to coupling with each other. The electron-withdrawing amide group deshields H-3, causing it to appear further downfield than H-4. The methylene protons (-CH₂) of the ethyl groups are deshielded by the adjacent nitrogen and appear as a quartet due to coupling with the three methyl protons. The methyl protons (-CH₃) appear as a triplet due to coupling with the two methylene protons.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
-
Principle: ¹³C NMR spectroscopy identifies all unique carbon atoms in a molecule, providing insight into the carbon skeleton.
-
Protocol: Use the same sample prepared for ¹H NMR. Acquire a proton-decoupled ¹³C NMR spectrum.
-
Expected Data & Interpretation:
| Carbon | Environment | Predicted δ (ppm) |
| C=O | Amide carbonyl | 158-162 |
| C-2 | Furan ring, attached to C=O | 145-149 |
| C-5 | Furan ring, attached to Br | 120-124 |
| C-3 | Furan ring, CH | 118-120 |
| C-4 | Furan ring, CH | 112-115 |
| -CH₂- | Ethyl group | 40-44 (may be two distinct signals) |
| -CH₃ | Ethyl group | 12-15 (may be two distinct signals) |
Causality: The carbonyl carbon (C=O) is the most deshielded and appears furthest downfield.[19][20] Carbons attached to electronegative atoms (O, Br) are also shifted downfield. The sp² hybridized carbons of the furan ring appear in the typical aromatic/vinylic region (110-150 ppm).[20] Due to hindered rotation around the C-N amide bond at room temperature, the two ethyl groups may be non-equivalent, potentially leading to two separate signals for the -CH₂- carbons and two for the -CH₃ carbons.
IR (Infrared) Spectroscopy
-
Principle: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
-
Protocol: Acquire the spectrum using a KBr pellet for a solid sample or as a thin film on a salt plate.
-
Expected Data & Interpretation:
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |
| ~2975-2850 | C-H stretch (aliphatic) | Medium-Strong | Ethyl groups |
| ~1640-1660 | C=O stretch (amide) | Strong | Tertiary Amide |
| ~1450-1550 | C=C stretch | Medium | Furan Ring |
| ~1250-1280 | C-N stretch | Medium | Amide |
| ~1020-1150 | C-O-C stretch | Strong | Furan Ring |
| ~580-620 | C-Br stretch | Medium | Bromo-alkene |
Causality: The most prominent peak will be the strong C=O stretch of the tertiary amide, a key indicator of successful amidation. The absence of a broad O-H stretch (from ~3300-2500 cm⁻¹) confirms the complete conversion of the starting carboxylic acid.
MS (Mass Spectrometry)
-
Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and elemental formula of a compound.
-
Protocol: Introduce a dilute solution of the sample into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
-
Expected Data & Interpretation:
-
Molecular Weight: 246.104 g/mol [21]
-
Molecular Ion Peak ([M+H]⁺ for ESI): A strong signal expected at m/z ≈ 246 and 248.
-
Isotopic Pattern: Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). Therefore, the mass spectrum will exhibit two peaks of nearly equal intensity for the molecular ion (M and M+2), which is a definitive signature for a monobrominated compound.
-
Melting Point Analysis
-
Principle: The melting point is a fundamental physical property used to identify a compound and assess its purity. A pure crystalline solid will have a sharp, well-defined melting point range.
-
Protocol: Place a small amount of the dry, purified solid into a capillary tube and determine the melting point range using a calibrated melting point apparatus.
-
Expected Result: A sharp melting range (e.g., within 1-2°C) is indicative of a pure compound. Impurities typically depress and broaden the melting range.
Conclusion
This guide has outlined a robust and reproducible two-step method for the synthesis of this compound from commercially available 5-bromo-2-furoic acid. The causality-driven protocol, which involves the formation of an intermediate acyl chloride followed by amidation, ensures a high-yielding and efficient transformation. The comprehensive characterization workflow, employing ¹H NMR, ¹³C NMR, IR spectroscopy, mass spectrometry, and melting point analysis, provides a multi-faceted approach to rigorously confirm the structure and purity of the final product. The detailed safety protocols and procedural insights contained herein are designed to empower researchers in drug discovery and chemical synthesis to confidently and safely produce this valuable chemical intermediate.
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An In-depth Technical Guide to the Physicochemical Properties of 5-bromo-N,N-diethyl-2-furamide
Introduction
5-bromo-N,N-diethyl-2-furamide is a halogenated heterocyclic amide of interest in synthetic chemistry and drug discovery. Its unique structural features, combining a furan ring with a diethylamide group and a bromine substituent, suggest potential for diverse chemical modifications and biological activities. A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to enable its effective use in synthesis, formulation, and biological screening.
This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. Beyond a simple tabulation of data, this document delves into the experimental methodologies for determining these properties, offering insights into the rationale behind procedural steps and the interpretation of results. The information is structured to empower researchers to not only understand the characteristics of this molecule but also to apply these analytical principles to other novel compounds.
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is identified by its unique CAS number and can be described by several key identifiers.
| Identifier | Value | Source |
| IUPAC Name | 5-bromo-N,N-diethylfuran-2-carboxamide | N/A |
| CAS Number | 57785-35-0 | [1][2] |
| Molecular Formula | C9H12BrNO2 | [2] |
| Molecular Weight | 246.104 g/mol | [2] |
| InChI Key | RHIMTYOEEOGBLQ-UHFFFAOYSA-N | [2] |
The molecular structure, depicted below, reveals a furan ring at the core, substituted with a bromine atom at the 5-position and an N,N-diethylcarboxamide group at the 2-position. The bromine atom introduces a site for potential cross-coupling reactions, while the tertiary amide functionality influences its solubility, polarity, and hydrogen bonding capabilities.
Synthesis and Purification
The synthesis of this compound can be achieved through standard amidation reactions. A common and effective method is the coupling of 5-bromo-2-furoic acid with diethylamine.
Synthetic Workflow
The following diagram outlines a typical workflow for the synthesis and purification of this compound.
Caption: Synthetic and purification workflow for this compound.
Detailed Synthetic Protocol
Materials:
-
5-bromo-2-furoic acid
-
Thionyl chloride (SOCl₂) or a suitable coupling reagent like B(OCH₂CF₃)₃[3]
-
Diethylamine
-
Anhydrous dichloromethane (DCM) or a suitable aprotic solvent
-
Triethylamine (or another non-nucleophilic base)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend 5-bromo-2-furoic acid in anhydrous DCM. Add thionyl chloride (typically 1.5-2 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and then reflux until the evolution of gas ceases and the solution becomes clear. This indicates the formation of 5-bromo-2-furoyl chloride. Remove the excess thionyl chloride under reduced pressure.
-
Amide Coupling: Re-dissolve the crude 5-bromo-2-furoyl chloride in anhydrous DCM and cool the solution to 0 °C. In a separate flask, dissolve diethylamine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM. Add the amine solution dropwise to the acid chloride solution. Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).[4][5]
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude this compound can be purified by either column chromatography or recrystallization.[6]
-
Column Chromatography: Utilize silica gel with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate).
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) can be an effective purification method.[6]
Physicochemical Properties and Their Determination
| Property | Predicted/Observed Value | Experimental Methodology |
| Melting Point | Solid at room temperature; predicted range: 50-80 °C | Capillary Melting Point Apparatus |
| Boiling Point | > 200 °C (decomposes) | Not applicable due to decomposition |
| Solubility | ||
| Water | Sparingly soluble | Gravimetric analysis after equilibration |
| Organic Solvents | Soluble in methanol, ethanol, acetone, chloroform, ethyl acetate | Visual assessment and gravimetric analysis |
| pKa | Not applicable (non-ionizable) | N/A |
Experimental Protocols for Property Determination
Principle: The melting point is the temperature at which a substance transitions from a solid to a liquid state. It is a crucial indicator of purity.
Procedure:
-
A small, dry sample of purified this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range over which the substance melts is recorded. A sharp melting range (e.g., 1-2 °C) is indicative of high purity.
Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. This property is critical for reaction setup, purification, and formulation.
Procedure (Gravimetric Method):
-
Add an excess amount of this compound to a known volume of the solvent (e.g., water, ethanol) in a sealed vial.
-
Agitate the mixture at a constant temperature for a sufficient time to ensure equilibrium is reached (e.g., 24 hours).
-
Allow any undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant and filter it to remove any suspended particles.
-
Evaporate the solvent from the filtered solution and weigh the remaining solid.
-
Calculate the solubility in terms of g/L or mg/mL.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for structural elucidation and confirmation of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
7.0-7.2 (d, 1H): Furan ring proton (H3).
-
6.4-6.6 (d, 1H): Furan ring proton (H4).
-
3.4-3.6 (q, 4H): Methylene protons (-N-CH₂-CH₃).
-
1.1-1.3 (t, 6H): Methyl protons (-N-CH₂-CH₃).
-
The chemical shifts are influenced by the electronegativity of the adjacent atoms and the aromaticity of the furan ring. The diethylamino protons will appear as a quartet and a triplet due to spin-spin coupling.
-
¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
158-162: Amide carbonyl carbon (C=O).
-
145-150: Furan ring carbon attached to the amide (C2).
-
120-125: Furan ring carbon attached to bromine (C5).
-
115-120: Furan ring carbon (C3).
-
110-115: Furan ring carbon (C4).
-
40-45: Methylene carbons (-N-CH₂-CH₃).
-
12-15: Methyl carbons (-N-CH₂-CH₃).
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Predicted IR Absorptions:
-
~1640-1680 cm⁻¹: Strong C=O stretching vibration of the tertiary amide.
-
~2850-2980 cm⁻¹: C-H stretching vibrations of the ethyl groups.
-
~1400-1500 cm⁻¹ and ~1000-1100 cm⁻¹: C-O and C-C stretching vibrations within the furan ring.
-
~600-800 cm⁻¹: C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.
Expected Molecular Ion Peak:
-
The mass spectrum should show a characteristic isotopic pattern for a bromine-containing compound, with two peaks of nearly equal intensity at m/z = 245 and 247, corresponding to the [M]⁺ and [M+2]⁺ ions due to the presence of the ⁷⁹Br and ⁸¹Br isotopes.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound.[7]
Caption: A typical workflow for purity analysis of this compound by HPLC.
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with the experimental protocols for their determination. By synthesizing available data with established analytical methodologies, this document serves as a valuable resource for researchers in the fields of medicinal chemistry and material science. A thorough characterization of this and other novel compounds is a critical step in advancing scientific discovery and development.
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A Technical Guide to 5-bromo-N,N-diethyl-2-furamide: Synthesis, Properties, and Sourcing for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Potential of Substituted Furans in Medicinal Chemistry
The furan scaffold is a privileged heterocyclic motif frequently incorporated into the design of novel therapeutic agents. Its derivatives are known to exhibit a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The strategic functionalization of the furan ring, for instance, through halogenation, provides a powerful tool for modulating the physicochemical and pharmacological properties of these molecules. The introduction of a bromine atom, as seen in the 5-bromo-2-furamide core, can enhance binding affinities to biological targets and improve metabolic stability, making such compounds highly valuable as building blocks in drug discovery programs.[1][2][3]
This technical guide provides an in-depth overview of 5-bromo-N,N-diethyl-2-furamide , a specific derivative with the CAS Number 57785-35-0 .[4][5] We will detail its chemical properties, provide a comprehensive, field-proven synthesis protocol, and list reliable suppliers to facilitate its acquisition and application in research and development.
Physicochemical Properties
A clear understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. Below is a summary of the key properties for this compound.
| Property | Value | Source |
| CAS Number | 57785-35-0 | [4][5] |
| Molecular Formula | C₉H₁₂BrNO₂ | [4][5] |
| Molecular Weight | 246.10 g/mol | [4] |
| Canonical SMILES | CCN(CC)C(=O)C1=CC=C(O1)Br | N/A |
| InChI Key | RHIMTYOEEOGBLQ-UHFFFAOYSA-N | [4] |
| Appearance | Not experimentally determined (likely a solid or oil) | [4] |
| Purity | Typically ≥95% from commercial suppliers | [4] |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol. | N/A |
Synthesis Protocol: A Two-Step Approach
The synthesis of this compound is most efficiently achieved through a two-step process. This involves the initial preparation of a reactive acyl chloride intermediate, followed by an amide coupling reaction with diethylamine. This methodology is robust and scalable for laboratory settings.
Step 1: Synthesis of 5-bromo-2-furoyl chloride
The first step is the conversion of commercially available 5-bromo-2-furancarboxylic acid to its more reactive acyl chloride derivative. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficacy and the volatile nature of its byproducts (SO₂ and HCl), which simplifies purification.
Experimental Protocol: Preparation of 5-bromo-2-furoyl chloride
-
Reagent Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a reflux condenser. The condenser outlet should be connected to a gas trap (e.g., a bubbler containing a sodium hydroxide solution) to neutralize the acidic gases produced.
-
Reaction Mixture: To the flask, add 5-bromo-2-furancarboxylic acid (1 equivalent) and suspend it in a suitable anhydrous solvent such as toluene (approximately 10-15 mL per gram of acid).[6]
-
Addition of Thionyl Chloride: While stirring, carefully add thionyl chloride (SOCl₂) (approximately 2-3 equivalents) to the suspension.[6]
-
Heating: Heat the reaction mixture to reflux (the boiling point of the solvent) and maintain this temperature for 2-3 hours.[6] The reaction progress can be monitored by the cessation of gas evolution.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The excess thionyl chloride and the solvent can be removed under reduced pressure using a rotary evaporator. The resulting residue is 5-bromo-2-furoyl chloride, which is often used in the next step without further purification.[6]
Step 2: Amide Coupling to Yield this compound
The crude 5-bromo-2-furoyl chloride is then reacted with diethylamine to form the target amide. This is a classic nucleophilic acyl substitution reaction. An excess of the amine or the addition of a non-nucleophilic base is often used to quench the HCl byproduct generated during the reaction.
Experimental Protocol: Synthesis of this compound
-
Reagent Setup: In a fume hood, dissolve the crude 5-bromo-2-furoyl chloride (1 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to control the exothermicity of the reaction.
-
Amine Addition: In a separate flask, prepare a solution of diethylamine (approximately 2.2 equivalents) in the same anhydrous solvent. Add this solution dropwise to the stirred, cooled solution of the acyl chloride. The use of excess diethylamine serves both as the nucleophile and as a base to neutralize the HCl formed.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Purification: Combine the organic layers and wash them sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess diethylamine, followed by a saturated sodium bicarbonate solution to remove any remaining acidic impurities, and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Product: The crude product can be further purified by column chromatography on silica gel if necessary to yield pure this compound.
Synthesis Workflow and Mechanistic Rationale
The chosen synthetic route is predicated on well-established and reliable chemical transformations. The conversion of the carboxylic acid to an acyl chloride significantly enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the secondary amine, diethylamine.
Caption: Mechanism of amide formation via nucleophilic acyl substitution.
Commercial Suppliers
For research teams preferring to procure this compound directly, several chemical suppliers list this compound in their catalogs. It is advisable to request purity analysis data (e.g., NMR or HPLC) from the supplier before purchase.
| Supplier | Website |
| ChemicalBook | |
| CymitQuimica | |
| Fluorochem | |
| Hangzhou Haorui Chemical Co., Ltd. | N/A |
Conclusion
This compound is a valuable building block for medicinal chemistry and drug discovery, leveraging the favorable properties of the brominated furan scaffold. Its synthesis is straightforward, employing reliable and well-documented chemical reactions. This guide provides the necessary technical information for its synthesis, characterization, and procurement, empowering research and development professionals to effectively utilize this compound in their programs. The exploration of derivatives based on this core structure holds significant promise for the discovery of novel therapeutic agents. [7][8][9]
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PrepChem. (n.d.). Synthesis of 5-bromo-2-furancarboxylic acid chloride. Retrieved from [Link]
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ResearchGate. (2024). 5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. Retrieved from [Link]
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Spectroscopic Characterization of 5-bromo-N,N-diethyl-2-furamide: A Technical Guide
Introduction
5-bromo-N,N-diethyl-2-furamide is a disubstituted furan derivative with potential applications in medicinal chemistry and materials science. As with any novel compound, unequivocal structural elucidation is paramount for its development and application. This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). In the absence of published experimental spectra for this specific molecule, this guide leverages established spectroscopic principles and data from analogous structures to provide a robust, predictive framework for its characterization. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the spectroscopic properties of this compound.
Molecular Structure and Key Features
The structure of this compound incorporates several key features that dictate its spectroscopic behavior: a 2,5-disubstituted furan ring, a tertiary amide functional group, and a bromine substituent. The hindered rotation around the amide C-N bond is a particularly noteworthy feature that significantly influences the NMR spectrum.
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR will provide critical information for structural confirmation.
¹H NMR Spectroscopy
The proton NMR spectrum is predicted to show distinct signals for the furan ring protons and the two ethyl groups of the diethylamide moiety. A key feature to anticipate is the magnetic non-equivalence of the two ethyl groups due to the high rotational barrier of the C-N amide bond. This results in separate signals for each CH₂ and CH₃ group.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.0 - 7.2 | d (J ≈ 3.5 Hz) | 1H | H-3 | The proton at C3 is coupled to the proton at C4. Its chemical shift is downfield due to the electron-withdrawing effect of the adjacent amide group. |
| ~ 6.4 - 6.6 | d (J ≈ 3.5 Hz) | 1H | H-4 | The proton at C4 is coupled to the proton at C3. The bromine atom at C5 causes a downfield shift. |
| ~ 3.5 - 3.7 | q (J ≈ 7.2 Hz) | 2H | N-CH₂ | One of the diastereotopic methylene groups of the ethyl substituents. |
| ~ 3.3 - 3.5 | q (J ≈ 7.2 Hz) | 2H | N-CH₂ | The other diastereotopic methylene group, experiencing a slightly different chemical environment due to hindered rotation. |
| ~ 1.2 - 1.4 | t (J ≈ 7.2 Hz) | 3H | N-CH₂-CH₃ | The methyl group of one ethyl substituent. |
| ~ 1.1 - 1.3 | t (J ≈ 7.2 Hz) | 3H | N-CH₂-CH₃ | The methyl group of the other ethyl substituent. |
Note: The exact chemical shifts of the ethyl groups can vary and may even appear as broad signals at room temperature if the rate of rotation around the C-N bond is intermediate on the NMR timescale.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the aromaticity of the furan ring.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 158 - 162 | C=O | The carbonyl carbon of the amide group, typically found in this downfield region. |
| ~ 148 - 152 | C-2 | The carbon of the furan ring attached to the amide group. |
| ~ 125 - 130 | C-5 | The carbon of the furan ring bearing the bromine atom. |
| ~ 118 - 122 | C-3 | The protonated carbon of the furan ring adjacent to the amide-substituted carbon. |
| ~ 114 - 118 | C-4 | The protonated carbon of the furan ring adjacent to the bromine-substituted carbon. |
| ~ 42 - 45 | N-CH₂ | One of the diastereotopic methylene carbons. |
| ~ 40 - 43 | N-CH₂ | The other diastereotopic methylene carbon. |
| ~ 13 - 15 | N-CH₂-CH₃ | One of the methyl carbons of the ethyl groups. |
| ~ 12 - 14 | N-CH₂-CH₃ | The other methyl carbon of the ethyl groups. |
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Acquire spectra on a 500 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
-
Integrate all signals and determine coupling constants.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. A larger number of scans will be required (typically 1024 or more) due to the low natural abundance of ¹³C.
-
Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.
-
Reference the spectrum to the residual solvent signal of CDCl₃ at 77.16 ppm.
-
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key absorptions will be from the amide carbonyl, the furan ring, and the carbon-bromine bond.
Predicted IR Absorption Bands
| Frequency (cm⁻¹) | Intensity | Assignment | Rationale |
| ~ 2975-2850 | Medium | C-H stretch (aliphatic) | Stretching vibrations of the C-H bonds in the ethyl groups. |
| ~ 1640-1680 | Strong | C=O stretch (amide) | The strong absorption is characteristic of a tertiary amide carbonyl group.[1] |
| ~ 1550-1600 | Medium | C=C stretch (furan ring) | Characteristic stretching vibrations of the furan ring.[2] |
| ~ 1020-1225 | Medium-Strong | C-O-C stretch (furan ring) | Asymmetric and symmetric stretching of the ether linkage within the furan ring. |
| ~ 1340-1250 | Strong | C-N stretch (amide) | Stretching of the carbon-nitrogen bond of the tertiary amide. |
| ~ 550-750 | Medium | C-Br stretch | Stretching vibration of the carbon-bromine bond on the furan ring.[3] |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If the compound is a liquid at room temperature, a thin film can be prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
-
Solid (KBr Pellet): If the compound is a solid, grind a small amount (1-2 mg) with dry KBr powder (~100 mg) and press into a transparent pellet using a hydraulic press.
-
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the pure KBr pellet).
-
Place the sample in the spectrometer and acquire the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Predicted Mass Spectrum (Electron Ionization - EI)
-
Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, this peak will appear as a doublet with approximately equal intensity at m/z values corresponding to the masses of the molecule containing the ⁷⁹Br and ⁸¹Br isotopes.
-
m/z [M⁺(⁷⁹Br)] ≈ 245
-
m/z [M⁺(⁸¹Br)] ≈ 247
-
-
Key Fragmentation Pathways: The primary fragmentation is expected to be the α-cleavage of the amide C-N bond, which is a common pathway for aromatic and α,β-unsaturated amides.[4][5]
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
Predicted Key Fragments
| m/z | Assignment | Rationale |
| 245/247 | [M]⁺˙ | Molecular ion peak showing the characteristic bromine isotope pattern. |
| 217/219 | [M - C₂H₄]⁺˙ | Loss of ethylene via McLafferty-type rearrangement from one of the ethyl groups. |
| 187/189 | [5-bromo-2-furoyl cation]⁺ | Result of α-cleavage with loss of the diethylamino radical. This is expected to be a major fragment. |
| 130/132 | [C₄H₂Br]⁺ | Loss of carbon monoxide from the 5-bromo-2-furoyl cation. |
| 72 | [N(C₂H₅)₂]⁺ | Diethylaminium cation formed from α-cleavage. |
Experimental Protocol: MS Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds.
-
Ionization: Use Electron Ionization (EI) at 70 eV.
-
Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed isotopic pattern for bromine-containing fragments with the theoretical distribution.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of this compound. The predicted NMR, IR, and MS data, grounded in established chemical principles and data from analogous compounds, offer a robust framework for the structural confirmation of this molecule. The detailed experimental protocols provide a clear path for researchers to acquire and interpret the necessary data. This guide serves as a valuable resource for any scientific endeavor involving the synthesis, characterization, and application of this compound.
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potential biological activities of substituted furamides
An In-Depth Technical Guide on the Potential Biological Activities of Substituted Furamides
Introduction
The furan nucleus, a five-membered aromatic heterocyclic ring containing one oxygen atom, is a foundational scaffold in a vast number of biologically active compounds.[1] When this furan ring is functionalized with an amide group (-C(=O)NR₂), the resulting "furamide" derivatives present a versatile class of molecules with significant potential in medicinal chemistry. The unique structural and electronic properties of the furan ring, combined with the hydrogen bonding capabilities and conformational flexibility of the amide linkage, allow these compounds to interact with a wide array of biological targets. Consequently, substituted furamides have been extensively investigated and have demonstrated a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3]
This technical guide serves as a resource for researchers, scientists, and drug development professionals, offering an in-depth exploration of the multifaceted biological potential of substituted furamides. It provides not only a summary of their activities but also the mechanistic rationale behind them and detailed, field-proven experimental protocols for their synthesis and evaluation.
Synthesis of Substituted Furamides
The biological evaluation of any chemical scaffold begins with its synthesis. The construction of the substituted furamide core can be approached through several strategic routes. A common and effective strategy involves the initial construction of a substituted furan ring, which is then elaborated with the amide functionality.[4] For instance, reactions between β-dicarbonyl compounds and α-haloketones can yield furan precursors that are subsequently converted to the desired amides.[2] Another powerful technique is the use of palladium-catalyzed cross-coupling reactions, which allow for the facile introduction of various substituents onto a pre-formed furan ring, such as coupling aryl-zinc halides with 5-bromo-2-furaldehyde.[5]
General Synthetic Workflow
The synthesis of a diverse library of substituted furamides is crucial for establishing structure-activity relationships (SAR). A typical workflow involves creating a key furan intermediate, often a carboxylic acid or its ester, which can then be coupled with a variety of amines to generate the final amide products.
Caption: General workflow for the synthesis of substituted furamides.
Experimental Protocol: Representative Synthesis of a Furamide Derivative
This protocol describes a general two-step process involving the synthesis of a furan carboxylate intermediate followed by amide coupling.
Part A: Synthesis of Methyl 3-aminofuran-4-carboxylate Intermediate [4]
-
Reaction Setup: To a solution of an appropriate α-cyanoketone (1.0 eq) and ethyl glyoxylate (1.2 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add triphenylphosphine (1.5 eq).
-
Mitsunobu Reaction: Slowly add diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Work-up & Purification: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the vinyl ether intermediate.
-
Cyclization: To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add a solution of the purified vinyl ether from the previous step in anhydrous THF.
-
Reaction Completion: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Final Isolation: Carefully quench the reaction with saturated aqueous ammonium chloride. Extract the product with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain methyl 3-aminofuran-4-carboxylate.
Part B: Amide Coupling
-
Hydrolysis (Optional): If starting with the ester, hydrolyze it to the corresponding carboxylic acid using standard conditions (e.g., LiOH in THF/water).
-
Activation: Dissolve the furan carboxylic acid (1.0 eq) in an anhydrous solvent like dichloromethane (DCM). Add a coupling agent such as EDC (1.2 eq) and HOBt (1.2 eq) and stir for 30 minutes at 0 °C.
-
Amine Addition: Add the desired amine (1.1 eq) and a base such as triethylamine (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.
-
Purification: Upon completion, wash the reaction mixture with 1N HCl, saturated sodium bicarbonate, and brine. Dry the organic layer, concentrate, and purify the final furamide product by column chromatography or recrystallization.
Anticancer Activity
Furan-containing compounds have shown significant anti-proliferative properties against various cancer cell lines.[6] The furamide scaffold, in particular, allows for tailored interactions with key oncogenic targets.[7] Several derivatives have exhibited potent cytotoxic effects, sometimes mediated by promoting the activity of tumor suppressor genes or by inhibiting critical signaling pathways.[2]
Mechanism of Action
The anticancer action of substituted furamides is often multi-faceted. One key mechanism involves the upregulation of the tumor suppressor PTEN, which in turn suppresses pro-survival signaling pathways like PI3K/Akt and Wnt/β-catenin.[2] Other furamide derivatives have been shown to act as Topoisomerase II inhibitors, interfering with DNA replication in rapidly dividing cancer cells, a mechanism similar to that of established chemotherapeutics like Doxorubicin.[8]
Caption: Putative anticancer mechanism via PTEN activation.[2]
Data Presentation: In Vitro Cytotoxicity
The efficacy of novel compounds is typically quantified by their 50% growth inhibition (GI₅₀) or 50% inhibitory concentration (IC₅₀) values.
| Compound ID | Cancer Cell Line | GI₅₀ (µM) | Reference |
| Compound 3 (Anthraquinone-furyl carboxamide) | HCT-116 (Colon) | 23.3 | [8] |
| Compound 7 (Pyridine-furyl carboxamide) | HCT-116 (Colon) | 30.5 | [8] |
| Compound 5 (Benzophenone-furyl carboxamide) | HCT-116 (Colon) | 36.6 | [8] |
| Compound 1 | HeLa (Cervical) | < 8.79 | [2] |
| Compound 24 | HeLa (Cervical) | < 8.79 | [2] |
Experimental Protocol: MTT Assay for Cytotoxicity Screening
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells.[9]
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the substituted furamide compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[10]
-
Solubilization: Carefully remove the medium from each well. Add 100-200 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9][11]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Activity
With the rise of antimicrobial resistance, there is a critical need for novel therapeutic agents.[12] Furamide derivatives have emerged as promising candidates, showing activity against a range of pathogenic bacteria and fungi.[1][13] Their mechanism often involves the selective inhibition of microbial growth or the modification of essential microbial enzymes.[1]
Data Presentation: Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]
| Compound ID | Microorganism | MIC (µM) | Reference |
| Nicotinamidine 4a | Staphylococcus aureus | 10 | [15] |
| Nicotinamidine 4b | Staphylococcus aureus | 10 | [15] |
Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing
Standardized methods from organizations like the Clinical and Laboratory Standards Institute (CLSI) are crucial for reliable antimicrobial susceptibility testing.[16] The disk diffusion and broth microdilution methods are commonly used.[14][17]
A. Agar Disk Diffusion Method [17]
-
Inoculum Preparation: Prepare a standardized suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match a 0.5 McFarland standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly streak the inoculum over the entire surface of a Mueller-Hinton agar plate.
-
Disk Application: Aseptically place paper disks impregnated with a known concentration of the test furamide compound onto the agar surface. Also include a standard antibiotic disk as a positive control and a blank disk (with solvent) as a negative control.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.[18]
-
Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters. The size of the zone correlates with the susceptibility of the microorganism to the compound.
B. Broth Microdilution for MIC Determination [14]
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the furamide compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the test microorganism to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
MIC Reading: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.[14]
Anti-inflammatory Activity
Chronic inflammation is a key driver of many diseases.[19] Furan derivatives have shown potent anti-inflammatory effects through various mechanisms, including the suppression of pro-inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2), antioxidant activity, and the regulation of inflammatory signaling pathways such as MAPK.[1][19][20]
Mechanism of Action
The anti-inflammatory effects of furamides are linked to their ability to modulate the cellular response to inflammatory stimuli. This can involve scavenging free radicals, inhibiting enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), and altering the expression of pro-inflammatory cytokines.[1][20] By targeting these pathways, furamides can reduce key signs of inflammation such as edema.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents
This is a classic and reliable in vivo model for evaluating the efficacy of acute anti-inflammatory agents.[20][21] The injection of carrageenan, a polysaccharide, into a rodent's paw induces a localized, acute, and well-characterized inflammatory response.[21]
Caption: Experimental workflow for the carrageenan-induced paw edema assay.
-
Animal Acclimatization: Use adult rats or mice, allowing them to acclimatize to laboratory conditions for at least one week.
-
Grouping and Dosing: Divide animals into groups (n=6-8). Administer the substituted furamide compound or a reference drug (e.g., Indomethacin, 5 mg/kg) intraperitoneally (i.p.) or orally (p.o.). The control group receives the vehicle only.[20]
-
Inflammation Induction: 30-60 minutes after compound administration, inject 100 µL of 1% carrageenan suspension in saline into the sub-plantar surface of the right hind paw of each animal.[20][22]
-
Edema Measurement: Measure the paw volume immediately before the carrageenan injection (baseline) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.[20]
-
Data Analysis: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated relative to the vehicle control group.
Anticonvulsant Activity
The search for new antiepileptic drugs (AEDs) with broader efficacy and better safety profiles is ongoing. Furamide derivatives, including the diuretic furosemide which contains a furan ring, have demonstrated anticonvulsant properties in various preclinical models.[23] Their mechanisms may involve the modulation of ion transport and neuronal excitability.[23][24]
Experimental Protocol: Maximal Electroshock (MES) Seizure Model
The MES test is a gold-standard model for identifying compounds effective against generalized tonic-clonic seizures.[25][26] It evaluates a drug's ability to prevent the spread of a seizure after maximal neuronal stimulation.[25]
-
Animal Preparation: Use mice or rats, dosed with the test furamide compound or vehicle at a predetermined time before the test (to coincide with peak effect).[25]
-
Anesthesia and Electrode Placement: Apply a drop of a local anesthetic (e.g., 0.5% tetracaine) to the corneas, followed by a drop of saline to ensure good electrical contact.[25][27]
-
Electrical Stimulation: Deliver a supramaximal electrical stimulus via corneal electrodes. Typical parameters are 50 mA for mice and 150 mA for rats at 60 Hz for 0.2 seconds.[25][27]
-
Observation: Immediately observe the animal for the characteristic seizure pattern, which includes tonic extension of the hindlimbs.
-
Endpoint: The primary endpoint is the abolition of the tonic hindlimb extension phase. An animal is considered "protected" if this phase is absent.[25]
-
Data Analysis: The anticonvulsant activity is expressed as the percentage of animals protected at each dose. A dose-response curve can be generated to calculate the median effective dose (ED₅₀), the dose that protects 50% of the animals.[27]
Conclusion
Substituted furamides represent a privileged chemical scaffold with a diverse and potent range of biological activities. Their synthetic tractability allows for the creation of large libraries of compounds, enabling detailed exploration of structure-activity relationships for various therapeutic targets. The promising results observed in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant preclinical models underscore the significant potential of this compound class. Further research, focusing on optimizing potency, selectivity, and pharmacokinetic profiles, is warranted to translate these promising findings into clinically viable therapeutic agents.
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Navigating the Uncharted: A Technical Safety and Handling Guide for 5-bromo-N,N-diethyl-2-furamide
For the vanguard of pharmaceutical research, the introduction of novel chemical entities is a daily reality. Among these, 5-bromo-N,N-diethyl-2-furamide, a halogenated amide, presents a unique profile of reactivity and potential bioactivity. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive framework for the safe and effective handling of this compound. Moving beyond a mere checklist, we delve into the causality behind safety protocols, ensuring a self-validating system of laboratory practice.
Compound Profile and Hazard Identification
Table 1: Physicochemical and Inferred Hazard Data
| Property | Value/Information | Source/Rationale |
| Molecular Formula | C9H12BrNO2 | [1] |
| Molecular Weight | 246.10 g/mol | [1] |
| Appearance | Solid (inferred) | Based on similar compounds |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Likely soluble in organic solvents | General property of similar amides |
| Inferred Hazards | Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. | Analogy to 5-Bromo-2-fluorobenzonitrile[2] |
The presence of a bromine atom on the furan ring suggests that the compound may be reactive and could potentially release hazardous decomposition products upon combustion, such as hydrogen bromide.[3][4]
The Cornerstone of Safety: A Multi-faceted Risk Assessment
A thorough risk assessment is paramount before any handling of this compound.[5][6][7] This is not a static document but a dynamic process that should be revisited with any change in experimental protocol.
The Risk Assessment Workflow
A systematic approach to risk assessment ensures all potential hazards are identified and controlled.
Caption: A structured workflow for conducting a comprehensive risk assessment for novel chemical compounds.
The Hierarchy of Controls
When implementing safety measures, the "Hierarchy of Controls" provides a framework for selecting the most effective strategies.[7]
Caption: The Hierarchy of Controls, prioritizing the most effective safety measures.
For this compound, engineering controls such as working in a certified chemical fume hood are mandatory.[8][9] Administrative controls include developing detailed Standard Operating Procedures (SOPs) and ensuring all personnel are thoroughly trained.
Standard Operating Procedures: From Benchtop to Disposal
Adherence to well-defined SOPs is critical for minimizing exposure and ensuring experimental reproducibility.
Personal Protective Equipment (PPE)
The last line of defense, appropriate PPE, is non-negotiable.[5][8]
-
Eye Protection: Chemical splash goggles are required at all times.[3]
-
Hand Protection: Nitrile gloves should be worn, and double gloving may be appropriate for prolonged handling.[3][10] Always consult the glove manufacturer's compatibility chart.
-
Body Protection: A flame-resistant lab coat must be worn and kept fully buttoned.[9]
-
Respiratory Protection: While working in a fume hood should be sufficient, a NIOSH-approved respirator may be necessary for spill cleanup or if there is a potential for aerosol generation.
Handling and Storage
-
Ventilation: All manipulations of this compound should be conducted in a properly functioning chemical fume hood.[8][9]
-
Storage: The compound should be stored in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3][10]
-
Weighing: Weighing should be done in a ventilated enclosure or by taring a sealed container.
Spill and Emergency Procedures
Immediate and correct response to a spill is crucial to prevent exposure and further contamination.
-
Small Spills (in a fume hood): Absorb with an inert material (e.g., vermiculite, sand), and place in a sealed container for hazardous waste disposal.
-
Large Spills: Evacuate the area and contact the institution's environmental health and safety (EHS) office. Do not attempt to clean up a large spill without proper training and equipment.
-
Personnel Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes and seek medical attention.[11] Remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[11] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[11]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]
-
Waste Disposal
As a halogenated organic compound, this compound waste must be disposed of according to specific protocols.[8][9]
-
Waste Segregation: All waste containing this compound, including contaminated consumables, must be collected in a designated "Halogenated Organic Waste" container.[8][9]
-
Labeling: The waste container must be clearly labeled with the full chemical name and an indication of the hazards.
-
Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste. Never pour this compound or its solutions down the drain.[8]
Conclusion: A Culture of Safety
The responsible use of novel compounds like this compound underpins the integrity and success of research and development. By integrating a thorough understanding of potential hazards with a systematic approach to risk assessment and control, researchers can confidently and safely explore the scientific potential of this and other new chemical entities. The principles outlined in this guide are not merely procedural but are foundational to a robust culture of safety in the laboratory.
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solubility of 5-bromo-N,N-diethyl-2-furamide in common lab solvents
An In-Depth Technical Guide to the Solubility of 5-bromo-N,N-diethyl-2-furamide in Common Laboratory Solvents
Authored by: A Senior Application Scientist
Foreword: The Foundational Role of Solubility in Advancing Chemical Research
In the landscape of drug discovery and chemical synthesis, the solubility of a compound is not merely a physical property; it is a critical determinant of its utility and potential.[1][2][3] Poor solubility can present significant hurdles, leading to unreliable results in biological assays, complicating formulation for in vivo studies, and ultimately hindering the journey of a promising molecule from the laboratory to therapeutic application.[4][5] This guide provides a comprehensive framework for understanding and determining the solubility of a specific molecule of interest: this compound.
This document is structured to provide researchers, scientists, and drug development professionals with both the theoretical underpinnings and the practical methodologies required to robustly characterize the solubility profile of this compound. We will move beyond simple data reporting to explore the causal relationships between molecular structure, solvent properties, and dissolution. The protocols herein are designed as self-validating systems, emphasizing precision, reproducibility, and a clear understanding of the experimental variables.
Molecular Profile: this compound
A thorough analysis of a compound's solubility begins with its molecular structure.
-
Chemical Name: this compound
-
Molecular Formula: C₉H₁₂BrNO₂[6]
-
Molecular Weight: 246.10 g/mol [6]
-
CAS Number: 57785-35-0[6]
Structural Analysis and Predicted Physicochemical Properties: The structure of this compound features several key functional groups that dictate its solubility behavior:
-
Furan Ring: A five-membered aromatic heterocycle containing an oxygen atom. This contributes to the molecule's overall polarity.
-
Amide Group (-C(O)N(C₂H₅)₂): This is a highly polar functional group. The carbonyl oxygen is a strong hydrogen bond acceptor, and the tertiary nitrogen, while not a hydrogen bond donor, contributes significantly to the molecule's dipole moment.
-
Bromo Group (-Br): The bromine atom adds to the molecular weight and introduces a degree of lipophilicity.
-
N,N-diethyl Groups: These aliphatic chains increase the non-polar character of the molecule, balancing the polarity of the amide and furan moieties.
Based on this structure, this compound can be classified as a moderately polar molecule . It possesses hydrogen bond accepting capabilities but lacks hydrogen bond donating protons. This profile suggests that its solubility will be highest in solvents that can engage in strong dipole-dipole interactions and accept hydrogen bonds.
The Theoretical Framework of Solubility
The principle of "like dissolves like" is the cornerstone of solubility prediction.[7] This means that a solute will dissolve best in a solvent that has a similar polarity and participates in similar intermolecular forces.
Solvent Parameters
To predict solubility, we must characterize potential solvents based on several key parameters:
-
Polarity Index: A relative, empirical measure of a solvent's polarity.[8]
-
Dielectric Constant: A measure of a solvent's ability to separate ions and solvate polar molecules.
-
Hydrogen Bonding: Solvents can be classified as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), or both.[9][10][11] The interaction between the solute and solvent's hydrogen bonding capabilities is a primary driver of solubility.[7][12]
Predictive Modeling in the Modern Laboratory
While qualitative principles are invaluable, computational tools are increasingly used for more precise predictions. Machine learning and physics-based models can now forecast the solubility of novel compounds with growing accuracy, saving significant time and resources.[13][14][15][16][17] These models analyze vast datasets to find correlations between a molecule's computed descriptors and its experimentally determined solubility.[13][17]
Experimental Determination of Solubility: Protocols and Causality
Accurate solubility data is derived from meticulous experimental work. Two primary types of solubility are measured in drug discovery: kinetic and thermodynamic .[5][18][19]
-
Thermodynamic Solubility: This is the "gold standard" measurement, representing the true equilibrium concentration of a solute in a solvent at a given temperature.[20][21] It is determined by allowing an excess of the solid compound to equilibrate with the solvent over an extended period.[5][21]
-
Kinetic Solubility: This is a high-throughput measurement that determines the concentration at which a compound, rapidly added from a concentrated DMSO stock solution, begins to precipitate.[4][5][22] While less precise than thermodynamic solubility, it is invaluable for early-stage screening.[4]
Workflow for Solubility Determination
The following diagram illustrates the logical flow for characterizing the solubility of a new compound.
Caption: General workflow for solubility testing.
Protocol 1: Qualitative Solubility Assessment
This rapid screening method provides a preliminary understanding of suitable solvents.[23]
Methodology:
-
Preparation: Label a series of 1.5 mL microcentrifuge tubes, one for each test solvent.
-
Solute Addition: Add approximately 5-10 mg of this compound to each tube.
-
Solvent Addition: Add 1 mL of the corresponding solvent to each tube.
-
Mixing: Securely cap the tubes and vortex vigorously for 30-60 seconds.
-
Observation: Allow the samples to stand for 5-10 minutes. Visually inspect for any undissolved solid material.
-
Classification: Categorize the solubility as 'Soluble' (no visible particles), 'Partially Soluble' (some solid remains), or 'Insoluble' (most of the solid is undissolved).
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This protocol details the definitive method for measuring equilibrium solubility.[20][21]
Methodology:
-
Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 20-30 mg) to ensure a saturated solution will be formed.
-
Solvent Addition: Add a precise, known volume (e.g., 5.0 mL) of the desired solvent to each vial.
-
Equilibration: Seal the vials tightly to prevent solvent evaporation. Place them in a temperature-controlled orbital shaker (e.g., at 25 °C). Agitate the samples for at least 24-48 hours.[23][24] A longer time (up to 72 hours) may be necessary to ensure equilibrium is reached.[24]
-
Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To separate the saturated supernatant from the undissolved solid, either centrifuge the vials or filter the solution through a 0.45 µm PTFE syringe filter. Causality Note: This step is critical to prevent undissolved particles from artificially inflating the measured concentration.
-
Quantification:
-
Prepare a stock solution of this compound of a known high concentration in a suitable solvent (e.g., acetonitrile).
-
Create a series of calibration standards by serially diluting the stock solution.
-
Accurately dilute a sample of the saturated supernatant into the same concentration range as the standards.
-
Analyze the standards and the sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine the concentration of the dissolved compound.[4][23]
-
-
Calculation: Use the calibration curve generated from the standards to calculate the precise concentration of the compound in the saturated supernatant. This value is the thermodynamic solubility, typically reported in mg/mL or µg/mL.
Caption: Workflow for the Shake-Flask method.
Protocol 3: Kinetic Solubility Assay
This high-throughput method is ideal for early discovery phases.[4][25]
Methodology:
-
Stock Solution: Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 20 mM).[22]
-
Assay Plate: In a 96-well microplate, add the aqueous buffer or solvent of interest to the wells.
-
Compound Addition: Add a small volume of the DMSO stock solution to the wells (e.g., 2 µL into 198 µL of buffer) and mix rapidly.[5][25] This creates a supersaturated solution that will precipitate if the compound's solubility limit is exceeded.
-
Incubation: Incubate the plate for a short, defined period (e.g., 1-2 hours) at a controlled temperature.[4][25]
-
Detection: Determine the amount of precipitation. Common methods include:
Data Presentation and Predicted Solubility Profile
Properties of Common Laboratory Solvents
The following table summarizes the properties of solvents relevant for this analysis.
| Solvent | Polarity Index (P')[8] | Dielectric Constant (ε)[26] | H-Bonding Character |
| Hexane | 0.1[27] | 1.89 | Non-polar, Aprotic |
| Toluene | 2.4[27] | 2.38 | Non-polar, Aprotic |
| Diethyl Ether | 2.8 | 4.34 | Aprotic, HBA |
| Dichloromethane (DCM) | 3.1[27] | 9.08 | Polar Aprotic |
| Ethyl Acetate | 4.4[27] | 6.02 | Polar Aprotic, HBA |
| Acetone | 5.1[27] | 20.7 | Polar Aprotic, HBA |
| Acetonitrile | 5.8[27] | 37.5 | Polar Aprotic, HBA |
| Ethanol | 4.3[27] | 24.5 | Polar Protic, HBD/HBA |
| Methanol | 5.1[27] | 32.7 | Polar Protic, HBD/HBA |
| Dimethyl Sulfoxide (DMSO) | 7.2[27] | 46.7 | Polar Aprotic, HBA |
| Water | 10.2[27] | 80.1 | Polar Protic, HBD/HBA |
| HBA = Hydrogen Bond Acceptor; HBD = Hydrogen Bond Donor |
Predicted Solubility of this compound
Based on the molecular structure and the principles of "like dissolves like," the following solubility profile is predicted. This table should be populated with experimental data.
| Solvent | Predicted Solubility | Rationale |
| Hexane | Insoluble | Mismatch in polarity. The highly polar amide group prevents dissolution in a non-polar alkane. |
| Toluene | Low | The aromatic nature of toluene may offer some weak interaction with the furan ring, but the overall polarity mismatch is too great. |
| Diethyl Ether | Partially Soluble | Moderate polarity and HBA character may provide some solubility, but the non-polar ethyl groups on the ether limit interaction with the amide. |
| Dichloromethane | Soluble | Good polarity match. DCM is an effective solvent for many moderately polar organic compounds. |
| Ethyl Acetate | Soluble | The polarity is well-matched, and ethyl acetate is a hydrogen bond acceptor, allowing for favorable interactions with the amide group. |
| Acetone | Highly Soluble | Strong polar aprotic solvent with a prominent carbonyl group that can interact favorably with the solute's polar regions. |
| Acetonitrile | Soluble | A polar aprotic solvent that should effectively solvate the molecule. |
| Ethanol | Soluble | The polar protic nature and alkyl character provide a good balance to solvate both the polar and non-polar parts of the molecule. |
| Methanol | Soluble | Similar to ethanol, its high polarity and H-bonding ability should lead to good solubility. |
| DMSO | Highly Soluble | A very strong polar aprotic solvent, excellent at dissolving a wide range of compounds, especially those with amide groups. |
| Water | Low / Insoluble | Despite being polar, the molecule's non-polar diethyl groups and the bromo-furan ring likely make it too lipophilic to dissolve well in water. |
Conclusion for the Practicing Scientist
The solubility profile of this compound is dictated by its moderately polar structure, dominated by the furan and N,N-diethylamide moieties. Theoretical analysis predicts high solubility in polar aprotic solvents such as DMSO, Acetone, and Ethyl Acetate , and good solubility in polar protic solvents like Ethanol and Methanol . Conversely, it is expected to be largely insoluble in non-polar solvents like Hexane and have poor solubility in Water .
For researchers, this guide provides a dual pathway for solubility assessment: a rapid qualitative screening to identify promising solvent systems, followed by the robust and definitive shake-flask method for generating precise thermodynamic solubility data. Adherence to these validated protocols will ensure the generation of high-quality, reproducible data, thereby enabling informed decisions in downstream applications, from reaction chemistry to formulation and biological screening.
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The Furan Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Appeal of the Furan Scaffold
Furan, a five-membered aromatic heterocycle containing a single oxygen atom, stands as a privileged scaffold in the realm of medicinal chemistry.[1][2] Its deceptively simple structure belies a chemical versatility and biological promiscuity that has cemented its role in a vast array of therapeutic agents.[3][4][5] From established antibacterial agents to novel anticancer therapies, the furan nucleus is a recurring motif, underscoring its profound impact on drug design and development.[1][6] This guide provides a comprehensive exploration of the furan scaffold, delving into its fundamental properties, synthetic strategies, diverse pharmacological applications, and the critical structure-activity relationships that govern its therapeutic potential. As a Senior Application Scientist, the narrative herein is crafted to bridge theoretical knowledge with practical, field-proven insights, offering a robust resource for professionals dedicated to the art and science of drug discovery.
The significance of the furan ring extends beyond its mere presence in bioactive molecules. It often serves as a bioisostere for other aromatic systems, such as the phenyl ring, offering a strategic tool for modulating physicochemical properties like solubility, metabolic stability, and receptor-binding interactions.[3][7] The inclusion of the oxygen heteroatom imparts a unique electronic character, creating a dipole moment and the capacity for hydrogen bonding, which can be pivotal for target engagement.[2] However, the electron-rich nature of the furan ring also presents metabolic challenges, a critical consideration that will be addressed in subsequent sections. This guide will navigate these complexities, providing a nuanced understanding of why the furan scaffold continues to be a fertile ground for innovation in medicinal chemistry.
The Furan Scaffold: Physicochemical Properties and Biological Significance
The furan ring is a planar, aromatic system with six π-electrons, conforming to Hückel's rule.[8] The oxygen atom contributes a lone pair of electrons to the aromatic sextet, rendering the ring electron-rich and highly susceptible to electrophilic substitution, predominantly at the 2- and 5-positions.[3][9] This inherent reactivity is a double-edged sword; it provides a facile handle for synthetic modification while also being a potential site for metabolic oxidation.
The oxygen atom in the furan ring introduces polarity and the ability to act as a hydrogen bond acceptor, which can significantly influence a molecule's pharmacokinetic profile, including solubility and cell permeability.[2][10] This delicate balance of lipophilic and hydrophilic character is a key attribute that medicinal chemists leverage to fine-tune the druglike properties of furan-containing compounds.
Furan as a Bioisostere
One of the most powerful applications of the furan scaffold in drug design is its role as a bioisostere for the phenyl ring.[1][3][7] This substitution can lead to several advantageous modifications:
-
Improved Metabolic Stability: Aromatic rings are common sites of oxidative metabolism by cytochrome P450 enzymes.[7] Replacing a phenyl ring with a furan can alter the metabolic profile, sometimes leading to increased stability.[3][11]
-
Enhanced Solubility: The introduction of the polar oxygen atom can improve aqueous solubility, a crucial factor for bioavailability.[2]
-
Modified Receptor Interactions: The distinct electronic and steric properties of the furan ring compared to a phenyl group can lead to altered or improved binding interactions with the target protein.[3]
-
Reduced Toxicity: In some cases, replacing a phenyl ring with a furan can mitigate toxicity associated with the parent molecule.
This strategic replacement allows for the optimization of a lead compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties without drastically altering its core pharmacophore.
Synthetic Strategies for Furan-Containing Compounds
The construction of the furan nucleus is a well-established area of organic synthesis, with several named reactions providing reliable access to a diverse range of substituted furans. The choice of synthetic route is often dictated by the desired substitution pattern and the availability of starting materials.
The Paal-Knorr Furan Synthesis
The Paal-Knorr synthesis is a cornerstone method for the preparation of furans, involving the acid-catalyzed cyclization and dehydration of 1,4-dicarbonyl compounds.[12][13][14] This reaction is highly versatile and remains one of the most widely used methods for constructing the furan ring.[12]
Experimental Protocol: Paal-Knorr Furan Synthesis
Objective: To synthesize a 2,5-disubstituted furan from a 1,4-diketone.
Materials:
-
1,4-Dicarbonyl compound (1 equivalent)
-
Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid, or a Lewis acid)
-
Anhydrous solvent (e.g., toluene, acetic acid)[1]
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer
Procedure:
-
Dissolution: Dissolve the 1,4-dicarbonyl compound in the chosen anhydrous solvent in a round-bottom flask equipped with a magnetic stir bar.[1]
-
Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution. The choice and amount of catalyst may require optimization depending on the substrate.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight.[15]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired furan derivative.
Causality Behind Experimental Choices:
-
The use of an acid catalyst is crucial for protonating one of the carbonyl groups, which facilitates the nucleophilic attack by the enol form of the other carbonyl, initiating the cyclization.[13]
-
Anhydrous conditions are often preferred to prevent side reactions and to favor the dehydration of the cyclic hemiacetal intermediate.[15]
-
Refluxing provides the necessary thermal energy to overcome the activation barrier for both the cyclization and the final dehydration step.
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 5-bromo-N,N-diethyl-2-furamide from 2-Furoyl Chloride
Abstract
This application note provides a comprehensive, two-step protocol for the synthesis of 5-bromo-N,N-diethyl-2-furamide, a valuable substituted furan derivative. Furan amides are significant scaffolds in medicinal chemistry and materials science.[1] The protocol starts from the commercially available precursor, 2-furoyl chloride, and proceeds through the formation of an N,N-diethyl-2-furamide intermediate, followed by regioselective bromination. This guide is designed for researchers in organic synthesis, drug development, and materials science, offering detailed procedural steps, mechanistic insights, safety protocols, and troubleshooting advice to ensure reliable and reproducible outcomes.
Introduction and Synthetic Strategy
5-Bromo-2-furoic acid and its derivatives are versatile intermediates in the synthesis of pharmaceuticals and agrochemicals, leveraging the reactivity of the bromine substituent for further molecular elaboration.[2] The target molecule, this compound, combines the furan core with both an amide functionality and a reactive halogen handle, making it a desirable building block for complex molecular architectures.
The presented synthesis follows a robust and logical two-step pathway, prioritizing reaction control and intermediate stability:
-
Amidation: 2-furoyl chloride is first converted to the stable intermediate, N,N-diethyl-2-furamide, via a nucleophilic acyl substitution reaction with diethylamine.
-
Electrophilic Bromination: The intermediate amide is then regioselectively brominated at the C5 position of the furan ring, which is the most electronically favorable position for electrophilic attack.
This strategy of forming the amide before bromination is advantageous as the amide is generally more stable and less susceptible to hydrolysis than the starting acyl chloride, simplifying handling and improving control over the subsequent bromination step.
Overall Synthetic Workflow
Caption: High-level overview of the two-step synthesis.
Part I: Synthesis of N,N-diethyl-2-furamide (Intermediate)
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of the amide intermediate proceeds via the Schotten-Baumann reaction condition.[3] Diethylamine, a nucleophile, attacks the electrophilic carbonyl carbon of 2-furoyl chloride. The tetrahedral intermediate formed then collapses, expelling the chloride ion as a leaving group. A tertiary amine base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIEA), is used to scavenge the hydrochloric acid (HCl) generated, preventing the protonation of diethylamine and driving the reaction to completion.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 2-Furoyl Chloride | 527-69-5 | 130.53 | 20.0 | 1.0 |
| Diethylamine | 109-89-7 | 73.14 | 22.0 | 1.1 |
| Triethylamine (TEA) | 121-44-8 | 101.19 | 24.0 | 1.2 |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | - | - |
| Saturated NaHCO₃ (aq) | - | - | - | - |
| Brine | - | - | - | - |
| Anhydrous MgSO₄ | 7487-88-9 | 120.37 | - | - |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-furoyl chloride (2.61 g, 20.0 mmol) and anhydrous dichloromethane (100 mL).
-
Cooling: Cool the solution to 0°C using an ice-water bath.
-
Amine Addition: While stirring, add triethylamine (3.34 mL, 24.0 mmol) followed by the slow, dropwise addition of diethylamine (2.28 mL, 22.0 mmol) over 15 minutes. Ensure the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 2-furoyl chloride spot has disappeared. (Note: Acyl chlorides can streak or react on silica gel; co-spotting with a quenched aliquot is advisable).[4]
-
Workup: Quench the reaction by slowly adding 50 mL of deionized water. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, 50 mL of water, and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude N,N-diethyl-2-furamide. The product is often sufficiently pure for the next step, but can be further purified by vacuum distillation if necessary.
Part II: Synthesis of this compound (Final Product)
Reaction Mechanism: Electrophilic Aromatic Substitution
The furan ring is an electron-rich aromatic system that readily undergoes electrophilic substitution. The reaction with molecular bromine (Br₂) leads to the formation of a bromonium ion intermediate, which is then attacked by the π-system of the furan ring. The amide group at the C2 position directs the incoming electrophile to the C5 position. This regioselectivity is a well-established pattern for 2-substituted furans.[5] The subsequent loss of a proton re-aromatizes the ring to yield the final product.
Experimental Protocol
Materials and Reagents
| Reagent | CAS No. | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| N,N-diethyl-2-furamide | 39252-09-0 | 167.21 | 15.0 | 1.0 |
| Bromine (Br₂) | 7726-95-6 | 159.81 | 16.5 | 1.1 |
| Ethyl Acetate | 141-78-6 | 88.11 | - | - |
| Hexanes | 110-54-3 | 86.18 | - | - |
| 10% Na₂S₂O₃ (aq) | 7772-98-7 | 158.11 | - | - |
Procedure
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask under an argon or nitrogen atmosphere, dissolve N,N-diethyl-2-furamide (2.51 g, 15.0 mmol) in a minimal amount of a suitable solvent if the amide is solid at room temperature, or use neat if it is a liquid.
-
Heating: Gently heat the solution to 50°C with vigorous stirring.[5]
-
Bromine Addition: Carefully add bromine (0.85 mL, 16.5 mmol) dropwise over a period of 20 minutes. The solution will likely develop a dark orange or brown color. Use a syringe pump for precise control.
-
Reaction: Maintain the reaction temperature at 50°C and continue stirring for an additional 30 minutes after the addition is complete.[5]
-
Monitoring: Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Quenching and Workup: Cool the reaction mixture to room temperature and pour it into 50 mL of cold water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (2 x 50 mL).
-
Washing: Combine the organic extracts and wash sequentially with 50 mL of 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution to remove excess bromine (wash until the organic layer is colorless), followed by 50 mL of water and 50 mL of brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a hexanes/ethyl acetate gradient, to yield this compound as a pure compound.
Process Visualization and Characterization
Detailed Experimental Workflow
Sources
- 1. Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. researchgate.net [researchgate.net]
- 5. METHYL 5-BROMO-2-FUROATE synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols: Purification of N,N-diethyl-2-furamide
Introduction: The Imperative for Purity
N,N-diethyl-2-furamide is a tertiary amide containing a furan moiety, a heterocyclic scaffold of significant interest in medicinal chemistry and materials science. As with any synthetically derived compound, its utility in downstream applications—be it as a key intermediate in pharmaceutical development, a building block for novel polymers, or a molecular probe—is directly contingent on its degree of purity. The presence of unreacted starting materials, residual coupling agents, or synthetically-derived byproducts can lead to ambiguous biological data, unpredictable material properties, and poor yields in subsequent synthetic steps.
This guide provides a comprehensive overview of robust purification strategies for N,N-diethyl-2-furamide. It moves beyond mere procedural lists to explain the underlying chemical principles, enabling researchers to intelligently select and adapt these methods for optimal purity. The protocols described herein are designed as self-validating systems, incorporating in-process controls to ensure the efficacy of the purification process.
Physicochemical Profile and Strategic Considerations
A successful purification strategy is predicated on a thorough understanding of the target molecule's physical and chemical properties. While experimental physical constants for N,N-diethyl-2-furamide are not widely reported in public databases, we can infer its likely characteristics from its structure and from closely related analogs.
Table 1: Physicochemical Properties of N,N-diethyl-2-furamide
| Property | Value / Observation | Source / Rationale |
| CAS Number | 32488-17-8 | [1] |
| Molecular Formula | C₉H₁₃NO₂ | [1] |
| Molecular Weight | 167.20 g/mol | [1] |
| Physical State | Likely a high-boiling liquid or low-melting solid at STP. | Inferred from analogs like N,N-diethylformamide (BP 176 °C)[2][3]. The larger furan ring suggests a higher boiling point. |
| Boiling Point | Not experimentally reported. | [4] |
| Melting Point | Not experimentally reported. | [4] |
| Polarity | Moderately polar. | Based on a Topological Polar Surface Area of 33.4 Ų[1] and the presence of a polar amide group and a less polar furan ring/diethylamino group. |
| Solubility | Expected to be soluble in common organic solvents like ethyl acetate, dichloromethane, acetone, and THF. Limited solubility in non-polar solvents like hexanes; likely miscible with lower alcohols. | General amide properties. |
| Chemical Stability | Generally stable, but the furan ring can be sensitive to strong acids. The amide bond is robust but can be hydrolyzed under harsh acidic or basic conditions. | Standard reactivity of furans and amides. |
Anticipated Impurity Profile
The choice of purification technique must account for the likely impurities generated during synthesis.
-
Unreacted Starting Materials:
-
2-Furoic Acid: An acidic impurity, easily removed by a basic aqueous wash.
-
Diethylamine: A basic impurity, easily removed by an acidic aqueous wash.
-
-
Coupling Agent Byproducts:
-
If using carbodiimide activators (e.g., DCC, EDC), urea byproducts (e.g., dicyclohexylurea - DCU) are formed. DCU is often poorly soluble and can sometimes be removed by filtration.[][6]
-
If using an acid chloride route, residual HCl or salts will be present.[]
-
-
Side-Reaction Products:
-
Self-condensation products or products from side-reactions involving the furan ring. These are often structurally similar to the desired product and require chromatography for removal.
-
Strategic Purification Workflow
The purification of N,N-diethyl-2-furamide should be approached as a multi-step process, beginning with a bulk purification (extractive workup) to remove highly dissimilar impurities, followed by a fine purification step (chromatography or recrystallization) to isolate the target compound from structurally similar contaminants.
Caption: General purification workflow for N,N-diethyl-2-furamide.
Detailed Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Post-Synthesis Extractive Workup (Mandatory)
Principle: This protocol uses liquid-liquid extraction to partition the crude product into an organic phase while removing water-soluble, acidic, and basic impurities.
Materials:
-
Crude reaction mixture
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (Brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel, Erlenmeyer flasks
-
Rotary evaporator
Procedure:
-
Dilution: Dilute the crude reaction mixture with a suitable organic solvent like ethyl acetate (EtOAc), typically 3-5 times the volume of the reaction solvent.
-
Acid Wash: Transfer the diluted mixture to a separatory funnel. Add an equal volume of 1M HCl solution. Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Allow the layers to separate. Drain and discard the lower aqueous layer.
-
Causality: This step protonates and removes residual basic impurities like diethylamine, making them water-soluble.
-
-
Base Wash: Add an equal volume of saturated NaHCO₃ solution to the organic layer in the funnel. Shake, venting frequently to release CO₂ gas. Allow layers to separate. Drain and discard the aqueous layer.
-
Causality: This step deprotonates and removes residual acidic impurities like 2-furoic acid.
-
-
Brine Wash: Add an equal volume of brine to the organic layer. Shake gently. Allow layers to separate and discard the aqueous layer.
-
Causality: The brine wash removes the bulk of the dissolved water from the organic layer, breaking up any emulsions and initiating the drying process.[4]
-
-
Drying: Drain the organic layer into a clean, dry Erlenmeyer flask. Add a sufficient amount of anhydrous Na₂SO₄ or MgSO₄ (enough so that some powder remains free-flowing). Swirl the flask for 5-10 minutes.
-
Concentration: Filter the dried organic solution through a cotton plug or fluted filter paper into a round-bottom flask to remove the drying agent. Concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
Principle: This is the most versatile method for purifying liquid or solid amides. It separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a mobile phase (eluent).
Materials:
-
Crude N,N-diethyl-2-furamide
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes (or petroleum ether) and Ethyl Acetate (EtOAc)
-
Triethylamine (TEA, optional)
-
Chromatography column, test tubes for fraction collection
-
TLC plates, developing chamber, UV lamp
Procedure:
-
TLC Analysis & Solvent Selection: a. Dissolve a small amount of the crude product in EtOAc. b. On a TLC plate, spot the crude material. c. Develop the plate in a solvent system of Hexane:EtOAc. Start with a ratio of 4:1. d. Visualize the plate under a UV lamp. The ideal solvent system will give the product spot an Rբ value of ~0.3. Adjust the solvent polarity as needed (more EtOAc increases polarity and Rբ).
-
Trustworthiness: This initial TLC validates the chosen solvent system before committing the bulk material to the column.
-
Table 2: Example Solvent Systems for Amide Chromatography
| Polarity of Amide | Starting Solvent Ratio (Hexane:EtOAc) | Observation | Action |
| Low | 9:1 | Product Rբ is very low (<0.1) | Increase polarity (e.g., to 4:1) |
| Moderate (Expected) | 4:1 or 3:1 | Product Rբ is ~0.3 | Proceed with column |
| High | 1:1 | Product Rբ is very high (>0.6) | Decrease polarity (e.g., to 4:1) |
-
Column Packing: a. Securely clamp the column in a vertical position. b. Prepare a slurry of silica gel in the chosen eluent (e.g., 4:1 Hex:EtOAc). c. Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing. Add a thin layer of sand on top of the silica bed.
-
Loading the Sample: a. Dissolve the crude product in a minimal amount of DCM or the eluent. b. Alternatively, for less soluble materials, perform a "dry load": dissolve the crude product in a solvent, add a small amount of silica gel, evaporate the solvent, and carefully add the resulting free-flowing powder to the top of the column.
-
Elution and Fraction Collection: a. Carefully add the eluent to the column. Use gentle air pressure to begin flowing the solvent through the column at a steady rate. b. Collect the eluting solvent in small, numbered fractions (e.g., 10-20 mL per test tube).
-
Expertise Note: If streaking or tailing of the product spot is observed on TLC, the silica may be too acidic for the amide. A modified eluent containing 0.5-1% triethylamine (TEA) can be used to neutralize the silica surface and improve peak shape.[7]
-
-
Analysis and Pooling: a. Spot every few fractions onto a TLC plate and develop it to identify which fractions contain the pure product. b. Combine the pure fractions into a pre-weighed round-bottom flask. c. Concentrate the pooled fractions on a rotary evaporator to yield the pure N,N-diethyl-2-furamide.
Protocol 3: Purification by Recrystallization (If Product is Solid)
Principle: This technique relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures. The compound should be highly soluble in the hot solvent and poorly soluble in the cold solvent.
Materials:
-
Solid crude N,N-diethyl-2-furamide
-
Various trial solvents (e.g., ethanol, isopropanol, acetonitrile, toluene, or solvent pairs like ethanol/water)
-
Erlenmeyer flasks, hot plate, filter funnel, filter paper
-
Ice bath
Procedure:
-
Solvent Screening: a. Place ~20-30 mg of crude solid into several small test tubes. b. Add a few drops of a different solvent to each tube. Observe solubility at room temperature. A good solvent will not dissolve the compound. c. Heat the tubes that did not show solubility. Add the solvent dropwise until the solid just dissolves. d. Allow the clear solutions to cool slowly to room temperature, then place in an ice bath. The best solvent will produce a high yield of crystals.
-
Causality: This small-scale test prevents the loss of the entire batch of material to a poor solvent choice.
-
-
Dissolution: Place the bulk crude solid in an appropriately sized Erlenmeyer flask. Add the chosen solvent and heat the mixture on a hot plate with stirring. Add just enough hot solvent to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present (e.g., dust, DCU), perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for forming pure, well-defined crystals and avoiding the trapping of impurities.[8]
-
Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the crystals sparingly with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.
Purity Assessment
No purification is complete without verification.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot. Compare its Rբ value to the crude material.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides information on the volatility and mass of the compound, confirming its identity and revealing the presence of any volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and purity assessment. The absence of signals corresponding to starting materials or solvents indicates high purity.
Troubleshooting
| Problem | Possible Cause | Recommended Solution |
| Chromatography: Product streaks or "tails" on TLC/column. | The amide is interacting too strongly with acidic sites on the silica gel. | Add 0.5-1% triethylamine to the eluent to neutralize the silica surface. |
| Chromatography: Poor separation between product and an impurity. | The chosen eluent system is not optimal. | Try a different solvent system (e.g., switch from EtOAc to acetone or use a DCM/Methanol gradient). |
| Recrystallization: Product "oils out" instead of crystallizing. | The solution is supersaturated, and the boiling point of the solvent is higher than the melting point of the solute. | Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool much more slowly. Seeding with a pure crystal can help.[8] |
| Recrystallization: Very low yield of crystals. | Too much solvent was used; the compound is too soluble in the cold solvent. | Concentrate the mother liquor and attempt a second crystallization. Next time, use the minimum amount of hot solvent required for dissolution. |
Conclusion
The purification of N,N-diethyl-2-furamide is a straightforward process when a systematic approach is employed. A mandatory extractive workup followed by flash column chromatography represents the most reliable and versatile path to obtaining high-purity material, suitable for the most demanding research and development applications. By understanding the principles behind each technique and performing small-scale validation tests, researchers can confidently and efficiently achieve their desired purity targets.
References
-
Ma, G., & Jha, A. (n.d.). A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture. American Chemical Society. URL: [Link]
-
ResearchGate. (2020). What is the best technique for amide purification? Retrieved January 15, 2026, from URL: [Link]
-
Chemical Synthesis Database. (n.d.). N,N-dimethyl-2-furamide. Retrieved January 15, 2026, from URL: [Link]
-
Reddit. (2022). Separation of Secondary amide and Tertiary amide. Retrieved January 15, 2026, from URL: [Link]
- Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent.
-
UCL Discovery. (n.d.). A green chemistry perspective on catalytic amide bond formation. Retrieved January 15, 2026, from URL: [Link]
-
Ishihara, K., et al. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. PMC. URL: [Link]
-
Toxics Use Reduction Institute. (n.d.). N,N-Diethyl Formamide - DOSS. Retrieved January 15, 2026, from URL: [Link]
-
PubChem. (n.d.). Furamide. Retrieved January 15, 2026, from URL: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry. URL: [Link]
-
Wikipedia. (n.d.). Diethylformamide. Retrieved January 15, 2026, from URL: [Link]
-
LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved January 15, 2026, from URL: [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 15, 2026, from URL: [Link]
Sources
Application Note: Quantitative Analysis of 5-bromo-N,N-diethyl-2-furamide using Chromatographic Techniques
[For Research, Scientific, and Drug Development Professionals]
Abstract
This application note presents a comprehensive guide to the analytical quantification of 5-bromo-N,N-diethyl-2-furamide, a compound of interest in pharmaceutical research and development. In the absence of established public-domain methods for this specific analyte, this document provides robust, scientifically-grounded protocols for High-Performance Liquid Chromatography (HPLC) as the primary method and Gas Chromatography-Mass Spectrometry (GC-MS) as a confirmatory method. The methodologies are built upon established principles for the analysis of halogenated aromatic compounds and furamides. Furthermore, this guide details the critical steps for method validation in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure data integrity and reliability.
Introduction: The Rationale for Precise Quantification
This compound is a substituted furamide containing a bromine atom, a chemical feature that makes it a candidate for various applications in medicinal chemistry and materials science. Accurate and precise quantification of this compound is paramount throughout its lifecycle, from synthesis and purification to formulation and stability studies. The development of a validated analytical method is a critical step to ensure product quality, consistency, and to meet regulatory expectations. This document serves as a practical guide for researchers and scientists to establish a reliable analytical workflow for this compound.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful analytical method.
| Property | Value | Source |
| CAS Number | 57785-35-0 | [1][2] |
| Molecular Formula | C9H12BrNO2 | [2] |
| Molecular Weight | 246.1 g/mol | [2] |
| Appearance | Not specified (likely a solid) | |
| Solubility | Expected to be soluble in organic solvents like methanol, acetonitrile, and dichloromethane. |
Note: Some properties are predicted based on the chemical structure.
Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)
HPLC is the preferred method for the routine quantification of non-volatile, thermally stable small molecules like this compound due to its high resolution, sensitivity, and reproducibility. A reverse-phase HPLC method is proposed.
Rationale for Method Selection
Reverse-phase HPLC is chosen for its versatility and its ability to separate compounds based on their hydrophobicity. The furan ring and the diethylamide group provide a moderate level of polarity, while the bromo-substituted aromatic system introduces hydrophobicity, making it an ideal candidate for separation on a C18 stationary phase.
Experimental Protocol: HPLC-UV
3.2.1. Instrumentation and Consumables
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC grade acetonitrile, methanol, and water.
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).[3]
3.2.2. Preparation of Solutions
-
Mobile Phase: A mixture of acetonitrile and water is a common starting point for reverse-phase HPLC.[4][5] A typical starting gradient could be 60:40 (v/v) acetonitrile:water. The mobile phase should be degassed before use.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.2.3. Sample Preparation
The goal of sample preparation is to extract the analyte of interest from the sample matrix and remove any interfering components.[6][7][8]
-
For Drug Substance: Dissolve a known amount of the substance in the mobile phase to achieve a concentration within the calibration range.
-
For Drug Product (e.g., tablets):
-
Weigh and finely powder a representative number of tablets.
-
Accurately weigh a portion of the powder equivalent to a target concentration of the analyte.
-
Disperse the powder in a suitable solvent (e.g., methanol).
-
Sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Dilute to a known volume with the mobile phase.
-
Filter the solution through a 0.45 µm syringe filter before injection.[3]
-
3.2.4. Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides good retention and separation for moderately polar compounds. |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) | A common mobile phase for reverse-phase chromatography, adjust ratio for optimal retention. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 10 µL | A typical injection volume to balance sensitivity and peak shape. |
| Column Temperature | 30 °C | To ensure consistent retention times. |
| Detection Wavelength | ~270 nm (To be determined by UV scan) | Aromatic compounds typically have strong UV absorbance in this region. An initial UV scan of the analyte standard is recommended to determine the wavelength of maximum absorbance (λmax). |
3.2.5. Data Analysis
Quantification is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from the working standard solutions.
HPLC Workflow Diagram
Caption: HPLC analysis workflow for this compound.
Confirmatory Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the confirmation of identity and quantification of volatile and semi-volatile compounds. Given the likely volatility of this compound, GC-MS serves as an excellent orthogonal method to HPLC. Gas chromatography is a standard method for the analysis of halogenated organic compounds.[9][10]
Rationale for Method Selection
The use of a mass spectrometric detector provides high selectivity and sensitivity, allowing for unambiguous identification of the analyte based on its mass spectrum. This is particularly useful for impurity profiling and stability studies where degradation products may be present.
Experimental Protocol: GC-MS
4.2.1. Instrumentation and Consumables
-
GC-MS system with a split/splitless injector and a mass selective detector.
-
A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).
-
High-purity helium as the carrier gas.
-
GC vials and caps.
4.2.2. Preparation of Solutions
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, but use a volatile solvent such as dichloromethane or ethyl acetate.
-
Working Standard Solutions: Prepare a series of dilutions in the same solvent.
4.2.3. Sample Preparation
-
Liquid-Liquid Extraction (LLE): For aqueous samples, LLE can be used to extract the analyte into an organic solvent.[6][7]
-
To 1 mL of the aqueous sample, add 1 mL of ethyl acetate.
-
Vortex for 2 minutes.
-
Centrifuge to separate the layers.
-
Transfer the organic layer to a clean vial for injection.
-
-
Solid Phase Extraction (SPE): SPE can provide a cleaner extract than LLE.[6][7][8]
-
Condition a C18 SPE cartridge with methanol followed by water.
-
Load the sample onto the cartridge.
-
Wash with a weak solvent to remove interferences.
-
Elute the analyte with a strong solvent (e.g., ethyl acetate).
-
Evaporate the eluent and reconstitute in a suitable solvent for injection.
-
4.2.4. GC-MS Conditions
| Parameter | Recommended Setting | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film | A robust, general-purpose column suitable for a wide range of compounds. |
| Carrier Gas | Helium at a constant flow of 1 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Inlet Temperature | 250 °C | To ensure rapid vaporization of the analyte. |
| Injection Mode | Splitless (for trace analysis) or Split (for higher concentrations) | To optimize sensitivity and peak shape. |
| Oven Temperature Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min | A starting point for method development to ensure good separation. |
| MS Transfer Line Temp | 280 °C | To prevent condensation of the analyte. |
| Ion Source Temperature | 230 °C | To promote ionization. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization mode for generating reproducible mass spectra. |
| Mass Scan Range | 50 - 350 amu | To cover the molecular ion and expected fragment ions. |
4.2.5. Data Analysis
-
Quantification: Use the peak area of a characteristic ion (quantifier ion) for quantification against a calibration curve.
-
Confirmation: The presence of qualifier ions in the correct ratios provides confirmation of the analyte's identity.
GC-MS Workflow Diagram
Caption: GC-MS analysis workflow for this compound.
Method Validation
Once the analytical methods are developed, they must be validated to ensure they are suitable for their intended purpose. The validation should be performed according to the ICH Q2(R1) guidelines.[11][12][13]
Validation Parameters
The following parameters should be evaluated:
-
Specificity: The ability to assess the analyte in the presence of other components such as impurities, degradation products, and matrix components.[11]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentrations should be used, and the correlation coefficient (r²) should be > 0.99.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by spike/recovery studies at three concentration levels.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.
-
Intermediate Precision (Inter-assay precision): Precision within the same laboratory, but on different days, with different analysts, and/or different equipment.
-
-
Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.
Example Validation Data Tables
Table 1: Linearity Data
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 15,234 |
| 5 | 76,170 |
| 10 | 151,980 |
| 25 | 380,500 |
| 50 | 759,800 |
| 100 | 1,521,000 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy (Spike/Recovery)
| Spiked Level | Theoretical Conc. (µg/mL) | Measured Conc. (µg/mL) | % Recovery |
| Low | 10 | 9.9 | 99.0 |
| Medium | 50 | 50.5 | 101.0 |
| High | 90 | 89.1 | 99.0 |
Table 3: Precision (Repeatability)
| Sample ID | Measured Conc. (µg/mL) |
| 1 | 50.1 |
| 2 | 49.8 |
| 3 | 50.3 |
| 4 | 50.0 |
| 5 | 49.9 |
| 6 | 50.2 |
| Mean | 50.05 |
| Standard Deviation | 0.187 |
| % RSD | 0.37% |
Conclusion
This application note provides a comprehensive framework for the development and validation of analytical methods for the quantification of this compound. The proposed HPLC and GC-MS methods are based on sound scientific principles and are adaptable to various sample matrices. Adherence to the validation protocols outlined in this document will ensure the generation of high-quality, reliable, and defensible analytical data, which is essential for the successful development and commercialization of any new chemical entity.
References
-
Lab Manager. (n.d.). HPLC Sample Prep: Critical First Steps in LC Analysis. Lab Manager. Retrieved from [Link]
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Journal of Chemical Education. (2012). Headspace GC–MS Analysis of Halogenated Volatile Organic Compounds in Aqueous Samples: An Experiment for General Chemistry Laboratory. ACS Publications. Retrieved from [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Organomation. Retrieved from [Link]
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International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
LCGC North America. (2010). Advances in the Analysis of Persistent Halogenated Organic Compounds. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. ICH. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
Drawell. (n.d.). Sample Preparation for HPLC Analysis: Step Guides and Common Techniques. Retrieved from [Link]
-
LCGC North America. (n.d.). Improving Sample Preparation in HPLC. Retrieved from [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. Retrieved from [Link]
-
U.S. Geological Survey. (n.d.). Low-Level detections of halogenated volatile organic compounds in groundwater: Use in vulnerability assessments. USGS Publications Warehouse. Retrieved from [Link]
-
ResearchGate. (2015). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Retrieved from [Link]
-
Greyhound Chromatography. (2023). How to Prepare a Sample for HPLC Analysis. Retrieved from [Link]
-
UNT Digital Library. (1982). GC/MS Analysis of Chlorinated Organic Compounds in Municipal Wastewater After Chlorination. Retrieved from [Link]
-
National Institutes of Health. (2025). Simultaneous Development and Validation of an HPLC Method for the Determination of Furosemide and Its Degraded Compound in Pediatric Extemporaneous Furosemide Oral Solution. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Furosemide on Primesep B Column. Retrieved from [Link]
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Application Notes and Protocols for Assessing the Antimicrobial Activity of Furan Derivatives
Introduction: The Resurgence of Furan Scaffolds in Antimicrobial Drug Discovery
The furan nucleus, a five-membered aromatic heterocycle, is a privileged scaffold in medicinal chemistry, underpinning the structure of numerous compounds with a wide spectrum of biological activities.[1][2][3] Furan derivatives have demonstrated potent antibacterial, antifungal, antiviral, and anti-inflammatory properties.[2][3][4] In an era marked by the escalating threat of antimicrobial resistance, the exploration of novel therapeutic agents is a global health priority.[1] Furan-containing compounds, such as the long-established urinary tract infection antibiotic nitrofurantoin, represent a promising avenue for the development of new and effective antimicrobial drugs.[1][5][6]
The antimicrobial action of some furan derivatives, particularly nitrofurans, is multifaceted. These compounds are typically activated by bacterial flavoproteins, which reduce them to reactive intermediates. These intermediates can then indiscriminately damage bacterial ribosomal proteins, DNA, and other macromolecules, inhibiting vital processes like protein synthesis, aerobic energy metabolism, and cell wall synthesis.[6][7] This broad mechanism may explain the sustained efficacy and low rates of acquired resistance to drugs like nitrofurantoin.[6][7]
This guide provides a comprehensive set of protocols for researchers, scientists, and drug development professionals to reliably assess the in vitro antimicrobial activity of novel furan derivatives. The methodologies described herein are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure data integrity and reproducibility.[8][9][10][11] We will delve into the causality behind experimental choices, offering insights honed from field experience to navigate the specific challenges associated with testing furan derivatives.
PART 1: Foundational Protocols for Antimicrobial Susceptibility Testing
A critical first step in evaluating a new compound is to determine its potency against a panel of clinically relevant microorganisms. The following protocols describe standardized methods for determining the Minimum Inhibitory Concentration (MIC) and assessing susceptibility through agar-based diffusion.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is the gold standard for quantitatively determining the MIC, defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1] This method is highly reproducible and allows for the testing of multiple compounds against various organisms simultaneously.
The "Why": This method is preferred for its quantitative nature, providing a precise concentration value (the MIC) that is crucial for comparing the potency of different derivatives and for guiding further studies. The 96-well plate format is efficient for screening and conserves test compound.
Experimental Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Detailed Protocol:
Materials:
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB)[1]
-
Test furan derivatives
-
Control antibiotics (e.g., ciprofloxacin, nitrofurantoin)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline (0.85%) or phosphate-buffered saline (PBS)
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Step-by-Step Methodology:
-
Preparation of Furan Derivatives:
-
Rationale: Accurate stock solutions are fundamental to reliable MIC values. The choice of solvent is critical, especially for furan derivatives which can have limited aqueous solubility.
-
Dissolve the furan derivative in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution. The final concentration of the solvent in the assay should be non-inhibitory to the test organisms (typically ≤1% v/v).
-
Perform a two-fold serial dilution of the compound in MHB directly in the 96-well plate to achieve the desired final concentration range.[1]
-
-
Inoculum Preparation:
-
Rationale: A standardized inoculum density is crucial for reproducibility. The 0.5 McFarland standard ensures a consistent starting number of bacteria.[13]
-
From a fresh (18-24 hour) culture plate, select 3-4 isolated colonies and suspend them in sterile saline.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[1] This can be done visually or with a nephelometer.[13]
-
Dilute this standardized suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[1]
-
-
Plate Inoculation and Incubation:
-
Rationale: Proper controls are essential to validate the assay results. The growth control ensures the bacteria are viable, and the sterility control ensures the medium is not contaminated.
-
Add the diluted bacterial inoculum to each well containing the serially diluted furan derivative.
-
Include a positive control (wells with bacteria and no compound) and a negative/sterility control (wells with MHB only).
-
Incubate the plates at 35-37°C for 18-24 hours.[1]
-
-
MIC Determination:
-
Rationale: The endpoint can be determined visually or instrumentally. Visual inspection is standard, but spectrophotometric reading can provide more objective data.
-
Following incubation, determine the MIC as the lowest concentration of the furan derivative at which there is no visible growth (turbidity) in the wells.[1] This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀).[1]
-
Disk Diffusion (Kirby-Bauer) Assay
The disk diffusion assay is a qualitative or semi-quantitative method used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.[11][14] It is a simple, cost-effective, and widely used screening tool.[10]
The "Why": This method provides a rapid visual assessment of a compound's activity. The size of the zone of inhibition gives a preliminary indication of potency and is useful for screening large numbers of derivatives or bacterial strains.
Experimental Workflow:
Caption: Workflow for the disk diffusion (Kirby-Bauer) assay.
Detailed Protocol:
Materials:
-
Mueller-Hinton Agar (MHA) plates (4 mm depth)
-
Sterile paper disks (6 mm diameter)[1]
-
Sterile cotton swabs[12]
-
0.5 McFarland turbidity standard
-
Ruler or calipers
Step-by-Step Methodology:
-
Inoculum and Plate Preparation:
-
Rationale: A confluent "lawn" of bacterial growth is necessary for clear, measurable zones of inhibition. The inoculum density must be standardized.
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the broth microdilution protocol.
-
Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of an MHA plate to ensure confluent growth.[1]
-
-
Disk Preparation and Application:
-
Rationale: The amount of compound on the disk must be known and consistent. Allowing the solvent to fully evaporate prevents it from interfering with the assay.
-
Impregnate sterile paper disks with a known concentration and volume of the furan derivative solution.
-
Allow the solvent to evaporate completely in a sterile environment.[1]
-
Using sterile forceps, place the impregnated disks, along with a positive control (e.g., a commercial antibiotic disk) and a negative control (a disk with solvent only), onto the surface of the inoculated MHA plate.[1]
-
-
Incubation and Measurement:
-
Rationale: The "15-15-15 minute rule" recommended by EUCAST helps standardize the diffusion time before bacterial growth begins.
-
Incubate the plates within 15 minutes of disk application at 35-37°C for 18-24 hours.[1]
-
After incubation, measure the diameter of the zone of complete inhibition in millimeters (mm) using a ruler or calipers.[1] A larger zone of inhibition indicates greater antibacterial activity.[1]
-
PART 2: Advanced Protocol for Characterizing Antimicrobial Dynamics
Time-Kill Kinetic Assay
While the MIC indicates the concentration that inhibits growth, the time-kill assay provides insight into the dynamics of microbial killing over time, distinguishing between bactericidal (killing) and bacteriostatic (inhibiting growth) activity.[15]
The "Why": This assay is crucial for understanding whether a furan derivative actively kills bacteria and how quickly this occurs. A bactericidal agent is often preferred for treating serious infections. Bactericidal activity is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.[15]
Experimental Workflow:
Caption: Workflow for a time-kill kinetic assay.
Detailed Protocol:
Materials:
-
Flasks or tubes with MHB
-
Log-phase bacterial culture
-
Furan derivative at concentrations relative to its MIC (e.g., 1x, 2x, 4x MIC)
-
Sterile dilution tubes (e.g., containing PBS)
-
Agar plates for colony counting
Step-by-Step Methodology:
-
Assay Setup:
-
Rationale: Starting with a log-phase culture ensures the bacteria are actively growing and metabolizing, providing a consistent physiological state for assessing the antimicrobial's effect.
-
Prepare a bacterial culture in MHB and grow to early- or mid-logarithmic phase.
-
Inoculate flasks containing fresh MHB with the log-phase culture to a starting density of ~5 x 10⁵ CFU/mL.
-
Add the furan derivative at the desired concentrations (e.g., 0.5x, 1x, 2x, and 4x MIC). Include a growth control flask without any compound.[15]
-
-
Time-Course Sampling:
-
Rationale: Sampling at multiple time points allows for the construction of a killing curve, illustrating the rate and extent of bacterial death.
-
Incubate all flasks at 35-37°C with agitation.
-
At predetermined time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aseptically withdraw an aliquot from each flask.[16][17]
-
-
Viable Cell Counting:
-
Rationale: Serial dilution and plating is the standard method for quantifying the number of viable bacteria. A neutralizer may be needed to inactivate the antimicrobial agent after sampling to prevent carryover effects on the agar plate.[18]
-
Perform ten-fold serial dilutions of each aliquot in sterile saline or PBS.
-
Plate a known volume of appropriate dilutions onto agar plates.
-
Incubate the plates at 35-37°C for 18-24 hours, then count the number of colonies to determine the CFU/mL at each time point.[16]
-
-
Data Analysis:
-
Rationale: Plotting the data logarithmically provides a clear visualization of the killing kinetics and allows for easy identification of a bactericidal effect.
-
Convert the CFU/mL values to log₁₀ CFU/mL.
-
Plot the mean log₁₀ CFU/mL versus time for each concentration of the furan derivative and the growth control.
-
A bactericidal effect is generally defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL compared to the initial inoculum.[15] A bacteriostatic effect is observed when the bacterial count remains relatively stable or increases by <3-log₁₀ over 24 hours.[15]
-
PART 3: Data Interpretation and Troubleshooting
Data Presentation
Summarizing quantitative data in a clear, tabular format is essential for comparison and reporting.
Table 1: Example Antimicrobial Activity Profile of Novel Furan Derivatives
| Compound | Test Organism | MIC (µg/mL) | Zone of Inhibition (mm) @ 30 µ g/disk | Time-Kill Assay (4x MIC) |
| Furan-A | S. aureus ATCC 29213 | 8 | 18 | Bactericidal (≥3-log kill at 8h) |
| E. coli ATCC 25922 | 16 | 15 | Bacteriostatic | |
| Furan-B | S. aureus ATCC 29213 | 32 | 12 | Bacteriostatic |
| E. coli ATCC 25922 | >128 | 0 | No effect | |
| Nitrofurantoin | S. aureus ATCC 29213 | 16 | 17 | Bactericidal |
| (Control) | E. coli ATCC 25922 | 16 | 20 | Bactericidal |
Note: Data are hypothetical and for illustrative purposes only.
Troubleshooting Common Challenges with Furan Derivatives
-
Poor Solubility: Many novel organic compounds, including furan derivatives, have low aqueous solubility.
-
Solution: Use a minimal amount of a biocompatible solvent like DMSO for stock solutions. Always include a solvent control to ensure it has no intrinsic antimicrobial activity at the concentration used.
-
-
Compound Color: If a furan derivative is colored, it can interfere with visual or spectrophotometric readings of turbidity for MIC determination.
-
Solution: Use a viability indicator dye (e.g., resazurin) which changes color based on metabolic activity, providing a clear endpoint. Alternatively, determine the Minimum Bactericidal Concentration (MBC) by subculturing from clear wells onto agar plates.
-
-
Compound Stability: The furan ring can be susceptible to degradation under certain pH or temperature conditions.
-
Solution: Prepare fresh stock solutions for each experiment. Assess the stability of the compound in the assay medium over the incubation period if degradation is suspected.
-
-
Inconsistent Results: High variability between replicates can undermine confidence in the data.
Conclusion
The protocols detailed in this guide provide a robust framework for the systematic evaluation of the antimicrobial properties of novel furan derivatives. By adhering to standardized methodologies, explaining the rationale behind key steps, and anticipating common challenges, researchers can generate high-quality, reproducible data. This rigorous approach is fundamental to identifying and advancing promising furan-based candidates in the critical search for the next generation of antimicrobial therapies.
References
-
ESCMID. EUCAST - The European Committee on Antimicrobial Susceptibility Testing. Available from: [Link]
-
PMC - PubMed Central. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (2020-08-19). Available from: [Link]
-
EUCAST. EUCAST - Home. Available from: [Link]
-
Wikipedia. Disk diffusion test. Available from: [Link]
-
Oriental Journal of Chemistry. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Available from: [Link]
-
FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. Available from: [Link]
-
Scribd. Time Kill Assay. Available from: [Link]
-
Emery Pharma. Time-Kill Kinetics Assay. Available from: [Link]
-
ResearchGate. Possible pathways that suggested for antimicrobial effects of furan natural derivatives. Available from: [Link]
-
EUCAST. Guidance Documents. Available from: [Link]
-
PMC - PubMed Central. Methods for in vitro evaluating antimicrobial activity: A review. Available from: [Link]
-
EUCAST. Routine and extended internal quality control for MIC determination and disk diffusion as recommended by EUCAST. Available from: [Link]
-
accessdata.fda.gov. Macrobid® (Nitrofurantoin Capsules, USP) (monohydrate/macrocrystals) To reduce the development of drug-resistant bacteria and. Available from: [Link]
-
National Institute for Communicable Diseases (NICD). Antimicrobial susceptibility testing EUCAST disk diffusion method. Available from: [Link]
-
Nelson Labs. Time-Kill Evaluations. Available from: [Link]
-
NIH. Assessing the urinary concentration of nitrofurantoin and its antibacterial activity against Escherichia coli, Staphylococcus pseudintermedius, and Enterococcus faecium isolated from dogs with urinary tract infections. (2023-07-10). Available from: [Link]
-
Acta Scientific. Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. (2021-04-01). Available from: [Link]
-
Pharmacological activity of furan derivatives. (2024-12-10). Available from: [Link]
-
American Society for Microbiology. Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009-12-08). Available from: [Link]
-
MDPI. In Vitro and In Silico Approaches for the Evaluation of Antimicrobial Activity, Time-Kill Kinetics, and Anti-Biofilm Potential of Thymoquinone (2-Methyl-5-propan-2-ylcyclohexa-2,5-diene-1,4-dione) against Selected Human Pathogens. (2022-01-10). Available from: [Link]
-
Frontiers. Nitrofurantoin: properties and potential in treatment of urinary tract infection: a narrative review. Available from: [Link]
-
NCBI Bookshelf. Nitrofurantoin. Available from: [Link]
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- 4. Pharmacological activity of furan derivatives [wisdomlib.org]
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Application Note & Protocols: A Comprehensive Framework for Evaluating the Anticancer Properties of Furamides
Introduction: Unveiling the Therapeutic Potential of Furamides
The furan scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating a wide array of biological activities. Among these, furamides (furan-carboxamides) have emerged as a promising class of compounds with significant anticancer potential.[1][2][3] Recent studies have begun to elucidate their mechanisms of action, pointing towards activities such as microtubule stabilization, induction of apoptosis, and modulation of key oncogenic signaling pathways.[1][4]
This guide provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously evaluate the anticancer properties of novel furamide compounds. Moving beyond a simple recitation of protocols, this document emphasizes the scientific rationale behind each experimental choice, ensuring a logical, efficient, and self-validating workflow. Our approach is designed to systematically characterize the cytotoxic and mechanistic properties of furamides, from initial screening to in-depth pathway analysis, thereby providing a solid foundation for further preclinical and clinical development.
A Phased Approach to Evaluation: From Broad Cytotoxicity to Mechanistic Insights
The evaluation of a novel compound's anticancer properties is best approached in a tiered or phased manner. This ensures that resources are used efficiently, with the most promising candidates advancing to more complex and resource-intensive assays. Our proposed workflow begins with a broad assessment of cytotoxicity across a panel of cancer cell lines, followed by a deeper investigation into the mechanisms of cell death and cell cycle perturbation. Finally, we explore the specific molecular targets and signaling pathways modulated by the furamide compounds.
Phase 1: Initial Cytotoxicity Screening
The foundational step in evaluating any potential anticancer agent is to determine its ability to inhibit the growth of cancer cells.[5] This is typically achieved through cell viability or cytotoxicity assays. The half-maximal inhibitory concentration (IC50) is a key parameter derived from these assays, representing the concentration of the compound required to inhibit cell growth by 50%.[1]
The MTT assay is a robust and widely used colorimetric assay to assess cell metabolic activity, which serves as an indicator of cell viability.[6][7][8] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.[6]
Scientific Rationale: The MTT assay is an excellent first-pass screen due to its high-throughput compatibility, cost-effectiveness, and reproducibility. By screening the furamide compounds against a panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon), we can identify which cancer types are most sensitive to the compounds and select the most potent candidates for further study.[9] It is also advisable to include a non-cancerous cell line to assess for potential cytotoxicity to normal cells.
-
Cell Seeding:
-
Seed cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[6]
-
-
Compound Treatment:
-
Prepare a serial dilution of the furamide compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like doxorubicin).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.[10]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
-
| Parameter | Description |
| Cell Lines | Panel of human cancer cell lines (e.g., MCF-7, A549, HCT116) and a non-cancerous cell line (e.g., MCF-10A). |
| Compound Concentration | Serial dilutions ranging from nanomolar to micromolar concentrations. |
| Incubation Time | 48-72 hours. |
| Endpoint | Absorbance at 570 nm. |
| Output | IC50 values for each compound on each cell line. |
Phase 2: Elucidating the Mechanism of Cell Death
Once the cytotoxic potential of the furamides has been established, the next critical step is to determine how they are killing the cancer cells. Apoptosis, or programmed cell death, is a common mechanism for many anticancer drugs.[11]
During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC) to label early apoptotic cells.[12] Propidium iodide (PI) is a fluorescent DNA intercalating agent that is excluded by viable cells with intact membranes but can enter late apoptotic and necrotic cells.[4] By using both Annexin V and PI, we can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.[3][13]
Scientific Rationale: This assay provides quantitative data on the induction of apoptosis by the furamide compounds.[3] Observing a significant increase in the Annexin V-positive population following treatment is a strong indicator that the compounds are acting through an apoptotic mechanism.
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the furamide compounds at their IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Wash the cells with cold PBS and centrifuge.[3]
-
-
Staining:
-
Flow Cytometry Analysis:
-
Add more 1X binding buffer to each tube and analyze the samples on a flow cytometer as soon as possible.[12]
-
Acquire data for at least 10,000 events per sample.
-
Data Interpretation:
-
Annexin V- / PI-: Viable cells
-
Annexin V+ / PI-: Early apoptotic cells[13]
-
Annexin V+ / PI+: Late apoptotic or necrotic cells[13]
Phase 3: Investigating Cell Cycle Effects
Many anticancer drugs exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent apoptosis.[14] Given that some furan-2-carboxamide derivatives have been shown to act as microtubule stabilizing agents, a mechanism known to cause G2/M arrest, cell cycle analysis is a crucial step.[1]
Propidium iodide (PI) stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Flow cytometry can then be used to quantify the number of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Scientific Rationale: This experiment will reveal if the furamide compounds cause an accumulation of cells in a specific phase of the cell cycle.[14] An increase in the G2/M population would strongly support the hypothesis that the compounds are interfering with mitosis, potentially through microtubule stabilization.[1]
-
Cell Treatment and Harvesting:
-
Treat cells with the furamide compounds as described for the apoptosis assay.
-
Harvest and wash the cells with PBS.
-
-
Fixation:
-
Resuspend the cells in cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells for at least 2 hours at -20°C.
-
-
Staining:
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Use software to model the cell cycle distribution and quantify the percentage of cells in G0/G1, S, and G2/M phases.
-
| Assay | Principle | Expected Outcome for Active Furamides |
| Annexin V/PI | Detects externalized phosphatidylserine and membrane permeability.[11] | Increased percentage of Annexin V-positive cells. |
| Cell Cycle Analysis | Quantifies DNA content to determine cell cycle phase. | Accumulation of cells in the G2/M phase.[1] |
Phase 4: Probing Molecular Mechanisms and Signaling Pathways
After establishing the phenotypic effects of the furamides (cytotoxicity, apoptosis induction, and cell cycle arrest), the final phase of the in vitro evaluation is to identify the molecular targets and signaling pathways involved.[4]
Western blotting is a powerful technique to detect and quantify specific proteins in a sample. By probing for key proteins involved in apoptosis and cell cycle regulation, we can gain deeper insight into the mechanism of action of the furamides.
Scientific Rationale: Based on the literature, furamides may induce apoptosis through the intrinsic (mitochondrial) pathway and cause G2/M arrest.[1] Therefore, we should probe for proteins involved in these processes. The cleavage of caspases and PARP are hallmark indicators of apoptosis. Changes in the expression of Bcl-2 family proteins can point to the involvement of the mitochondrial pathway. An increase in the levels of Cyclin B1 and phosphorylated histone H3 would further confirm a G2/M arrest.
-
Protein Extraction:
-
Treat cells with the furamide compounds, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Quantify the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST (Tris-buffered saline with 0.1% Tween 20).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use a loading control (e.g., GAPDH or β-actin) to normalize the data.
-
Target Proteins for Western Blot Analysis:
| Pathway | Target Protein | Expected Change | Rationale |
| Apoptosis | Cleaved Caspase-3 | Increase | Key executioner caspase in apoptosis. |
| Cleaved PARP | Increase | A substrate of cleaved caspase-3, its cleavage is a hallmark of apoptosis. | |
| Bcl-2 | Decrease | Anti-apoptotic protein. | |
| Bax | Increase | Pro-apoptotic protein. | |
| Cell Cycle | Cyclin B1 | Increase | Key regulator of the G2/M transition. |
| Phospho-Histone H3 (Ser10) | Increase | A marker for mitotic cells. | |
| Signaling | p-Akt / Total Akt | Decrease | Pro-survival signaling pathway.[4] |
| p-ERK / Total ERK | No Change/Decrease | To assess for off-target effects on other survival pathways. |
Visualizing the Experimental Workflow and Signaling Pathways
To provide a clear overview of the experimental design and the hypothesized molecular mechanisms, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: A tiered experimental workflow for evaluating furamides.
Hypothesized Furamide-Induced Apoptotic Pathway
Caption: Furamide-induced apoptosis via microtubule stabilization.
Conclusion and Future Directions
The experimental framework detailed in this application note provides a robust and logical pathway for the comprehensive evaluation of novel furamide compounds as potential anticancer agents. By systematically progressing from broad cytotoxicity screening to detailed mechanistic studies, researchers can efficiently identify promising lead candidates and build a strong data package for further development.
Should the in vitro data prove compelling, the logical next step would be to progress to in vivo studies.[1] This could involve xenograft models in immunocompromised mice to assess the anti-tumor efficacy and tolerability of the lead furamide compounds in a more complex biological system.[2] The insights gained from the in vitro mechanistic studies will be invaluable in designing these in vivo experiments and in identifying relevant pharmacodynamic biomarkers to monitor treatment response.
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Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]
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Abdel-Maksoud, M. S., Abdel-Motaal, M. F., El-Gamal, K. M., Abdel-Maksoud, S. M., & El-Sayed, R. A. (2022). Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. Pharmaceuticals, 15(4), 488. [Link]
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Javed, S., Al-Dies, A. M., Al-Tamimi, A.-M. M., Al-Anazi, M. R., Al-Qahtani, S. F., Iftikhar, S., & Mahmood, S. (2023). In Vitro Anti-Microbial Activity and Anti-Cancer Potential of Novel Synthesized Carbamothioyl-Furan-2-Carboxamide Derivatives. Molecules, 28(12), 4611. [Link]
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Patel, H. M. (2022). Design, Synthesis and Anticancer Evaluation of Novel Furan Sulphonamide Derivatives. ResearchGate. [Link]
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NIH. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Retrieved from [Link]
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PubMed. (n.d.). Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors. Retrieved from [Link]
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ScholarWorks@UTEP. (2022). In Vitro Characterization Of Novel Compounds With Anti-Cancer Activity. Retrieved from [Link]
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Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from [Link]
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MDPI. (n.d.). Synthesis and Evaluation of Novel Compounds with Anticancer Activity. Retrieved from [Link]
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ACS Omega. (2020). Synthesis and Evaluation of Novel Anticancer Compounds Derived from the Natural Product Brevilin A. Retrieved from [Link]
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NIH. (n.d.). Muramyl dipeptide-based analogs as potential anticancer compounds: Strategies to improve selectivity, biocompatibility, and efficiency. Retrieved from [Link]
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PubMed. (2017). Mechanisms of the anti-tumor activity of Methyl 2-(-5-fluoro-2-hydroxyphenyl)-1 H-benzo[d]imidazole-5-carboxylate against breast cancer in vitro and in vivo. Retrieved from [Link]
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Introduction: The Furan Scaffold as a Privileged Structure in Medicinal Chemistry
An Application Guide for the Development of Furan-Based Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a cornerstone of medicinal chemistry, widely recognized as a "privileged scaffold."[1][2] Its unique electronic properties and ability to serve as a bioisostere for other aromatic rings, such as phenyl groups, allow it to engage in diverse interactions with biological targets.[1][3] This versatility is demonstrated by its presence in numerous clinically approved drugs, including the antibacterial agent nitrofurantoin, the diuretic furosemide, and the antiarrhythmic amiodarone.[1]
Furan derivatives exhibit a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and antiviral effects.[2][3][4][5] The furan nucleus provides a stable and readily modifiable framework, enabling medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties to develop novel therapeutic agents.[2][3] This guide offers a comprehensive framework for the design, synthesis, and evaluation of furan-based inhibitors, providing field-proven insights and detailed protocols to empower researchers in this dynamic area of drug discovery.
Section 1: Target Selection and Scientific Rationale
The foundation of any successful drug discovery program is the selection of a biologically relevant and validated target. The furan scaffold has proven effective against a wide array of enzyme families and signaling pathways implicated in human disease.
Common Biological Targets for Furan-Based Inhibitors:
-
Protein Kinases: These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of cancer. Furan derivatives have been successfully developed as potent inhibitors of several kinases.
-
Phosphoinositide 3-Kinases (PI3Ks): The PI3K/AKT/mTOR pathway is one of the most frequently activated signaling routes in human cancers, controlling cell growth, proliferation, and survival.[6][7] Furan-based molecules have been designed as selective, ATP-competitive inhibitors of PI3K isoforms, particularly PI3Kγ, which is also a target for inflammatory diseases.
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): As a key mediator of angiogenesis, the process of new blood vessel formation, VEGFR-2 is a major target for anti-cancer therapies. Furan- and furopyrimidine-based compounds have demonstrated significant VEGFR-2 inhibitory activity, disrupting tumor blood supply.[8][9][10]
-
-
Cyclooxygenase (COX) Enzymes: COX-1 and COX-2 are key enzymes in the inflammatory cascade, responsible for the synthesis of prostaglandins.[11] While non-selective inhibition can lead to gastrointestinal side effects, furanone-containing derivatives have been developed as highly selective COX-2 inhibitors, offering potent anti-inflammatory effects with an improved safety profile.[11][12][13]
-
Tubulin: Microtubules are essential components of the cellular cytoskeleton, playing a critical role in mitosis. Compounds that disrupt tubulin polymerization are powerful anticancer agents. Certain furan derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase and inducing apoptosis in cancer cells.[14][15]
Rationale for Target Selection: The choice of target is dictated by its role in disease pathology. For instance, inhibiting VEGFR-2 is a rational strategy for solid tumors that depend on angiogenesis for growth.[10] Similarly, targeting the PI3K pathway is a validated approach for cancers with known mutations that lead to its constitutive activation.[6]
Below is a simplified representation of the PI3K/AKT signaling pathway, a common target for furan-based inhibitors.
Caption: Simplified PI3K/AKT signaling pathway and the point of intervention for furan-based inhibitors.
Section 2: Synthetic Strategies and SAR Insights
The chemical tractability of the furan ring allows for the synthesis of large, diverse libraries of compounds for screening. Understanding key synthetic methodologies and structure-activity relationships (SAR) is crucial for successful lead optimization.
Core Synthetic Methodology: Paal-Knorr Furan Synthesis
One of the most robust and widely used methods for preparing substituted furans is the Paal-Knorr synthesis.[2] This reaction involves the acid-catalyzed cyclization and dehydration of a 1,4-dicarbonyl compound to form the aromatic furan ring.[2] The simplicity and reliability of this method make it a staple in medicinal chemistry campaigns.
Caption: General workflow for the Paal-Knorr synthesis of furan derivatives.
Protocol 1: Paal-Knorr Synthesis of 2,5-Dimethylfuran
This protocol provides a representative example of the Paal-Knorr synthesis.
Objective: To synthesize 2,5-dimethylfuran from hexane-2,5-dione.
Materials:
-
Hexane-2,5-dione
-
Toluene
-
p-Toluenesulfonic acid (p-TsOH) (catalytic amount)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask, Dean-Stark trap, reflux condenser, separatory funnel, heating mantle
Procedure:
-
Setup: Assemble a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser. Add a magnetic stir bar.
-
Reagents: To the flask, add hexane-2,5-dione (11.4 g, 0.1 mol), toluene (100 mL), and a catalytic amount of p-TsOH (approx. 0.2 g).[2]
-
Reaction: Heat the mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap.
-
Monitoring: Continue refluxing for 2-3 hours or until no more water is collected. The reaction's progress can be monitored by Thin Layer Chromatography (TLC) to ensure the starting material is consumed.[2]
-
Work-up: Allow the reaction mixture to cool to room temperature. Transfer it to a separatory funnel and wash with 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Wash the organic layer sequentially with 100 mL of water and 100 mL of brine.[2]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude 2,5-dimethylfuran by distillation or column chromatography on silica gel if necessary.
Structure-Activity Relationship (SAR) Considerations
Systematic modification of the furan scaffold is key to optimizing potency, selectivity, and pharmacokinetic properties.[4] General SAR trends have been observed across various target classes.
| Modification | General Effect on Biological Activity | Rationale / Causality |
| Electron-Withdrawing Groups (e.g., -NO₂, -CF₃) | Often increases potency, particularly in antimicrobial and anticancer contexts.[3] | Enhances the electrophilic character of the furan ring or substituents, potentially improving interactions with nucleophilic residues in the target's active site.[3] |
| Bulky Aromatic Groups | Can increase potency and selectivity. | Provides additional hydrophobic and π-stacking interactions within the binding pocket, leading to higher affinity.[1] |
| Hydrogen Bond Donors/Acceptors (e.g., -OH, -NH₂) | Can significantly improve binding affinity. | Forms specific hydrogen bonds with key residues in the active site, anchoring the inhibitor and increasing residence time.[16] |
| Fused Ring Systems (e.g., Benzofurans) | Often improves lipophilicity and receptor binding.[3] | The extended planar structure can enhance interactions with the target protein and may improve membrane permeability. |
Section 3: In Vitro Assay Development and Screening
A tiered screening cascade is essential for efficiently identifying and characterizing promising furan-based inhibitors. The process begins with high-throughput biochemical assays and progresses to more physiologically relevant cell-based models.
Caption: A typical workflow for an in vitro inhibitor screening cascade.
Protocol 2: General Enzyme Inhibition Assay (IC₅₀ Determination)
This protocol provides a framework for measuring the potency of an inhibitor against a purified enzyme.[17]
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a furan derivative.
Materials:
-
Purified enzyme of interest
-
Specific substrate for the enzyme
-
Assay buffer optimized for enzyme activity (pH, cofactors, etc.)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control inhibitor (known inhibitor of the enzyme)
-
96-well microplates (e.g., clear, flat-bottom)
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer. A typical starting range is 100 µM to 1 nM. Also prepare wells for a vehicle control (DMSO only) and a positive control inhibitor.
-
Enzyme Addition: Add the purified enzyme solution to all wells of the 96-well plate at a predetermined concentration.
-
Pre-incubation: Add the diluted test compounds, vehicle control, and positive control to their respective wells. Incubate the plate for 15-30 minutes at the enzyme's optimal temperature to allow the inhibitor to bind to the enzyme.[17]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately place the plate in a microplate reader. Measure the formation of the product (via absorbance or fluorescence) over time. The initial rate of the reaction (V₀) is determined from the linear portion of the progress curve.[17]
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V₀_inhibitor / V₀_vehicle)).
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve (e.g., four-parameter logistic fit) to determine the IC₅₀ value.
-
Protocol 3: MTT Assay for Cellular Cytotoxicity
This assay is widely used to assess the effect of potential anticancer compounds on cell viability.[1][18]
Objective: To measure the cytotoxicity of a furan derivative against a cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, HT-29)[10]
-
Complete cell culture medium
-
Test compound (furan derivative)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours to allow for cell attachment.[1]
-
Compound Treatment: Treat the cells with a range of concentrations of the furan derivative. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 48-72 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[18]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
| Compound Class | Target | Example Compound | Potency (IC₅₀) | Reference |
| Furan-based | VEGFR-2 | Compound 7b | 42.5 nM | [8][10] |
| Furopyrimidine | VEGFR-2 | Compound 4c | 57.1 nM | [8][10] |
| Furan-tripeptide conjugate | HeLa Cells | Compound 9 | 0.15 µg/mL | [4] |
| Furan-based triazinone | MCF-7 Cells | Compound 7 | 2.96 µM | [14][15] |
| Furan-2-ylmethylene thiazolidinedione | PI3Kγ | AS-252424 | Potent & Selective | [16] |
Section 4: Lead Optimization and Advanced Characterization
Once promising "hits" are identified, the next phase involves optimizing their properties to generate a "lead" candidate suitable for in vivo studies.
-
Mechanism of Inhibition (MOI) Studies: It is crucial to understand how an inhibitor works. Enzyme kinetic studies are performed by varying both substrate and inhibitor concentrations. Plotting the data using methods like the Lineweaver-Burk plot can distinguish between competitive, non-competitive, and other modes of inhibition, providing critical insight for rational drug design.[17]
-
Selectivity Profiling: A good drug candidate should be selective for its intended target to minimize off-target effects and potential toxicity.[19] Furan-based inhibitors should be tested against a panel of related enzymes. For example, a PI3Kγ inhibitor should be profiled against other PI3K isoforms (α, β, δ) to determine its selectivity window.[16]
-
In Vivo Evaluation: The ultimate test for a drug candidate is its performance in a living system. This involves pharmacokinetic (PK) studies to assess absorption, distribution, metabolism, and excretion (ADME).[20] Subsequently, efficacy is tested in relevant animal models of disease, such as mouse xenograft models for cancer or peritonitis models for inflammation.[16][21]
Conclusion
The furan scaffold is a highly versatile and valuable platform in the quest for novel therapeutic agents.[1][4] Its favorable chemical properties and proven track record make it an attractive starting point for developing inhibitors against a wide range of biological targets. By combining rational design, efficient synthetic strategies, and a robust cascade of in vitro and in vivo assays, researchers can successfully harness the potential of furan-based chemistry. This guide provides the foundational protocols and strategic insights necessary to navigate the complex but rewarding path of inhibitor development, from initial concept to a validated lead candidate.
References
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Furan: A Promising Scaffold for Biological Activity. (2024). International Journal of Advanced Biological and Biomedical Research. [Link]
-
Nivrutti, G. P. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]
-
Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. (n.d.). PubMed. [Link]
-
Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma. (n.d.). PubMed. [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. (2024). Oriental Journal of Chemistry. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). MDPI. [Link]
-
Furan-2-ylmethylene Thiazolidinediones as Novel, Potent, and Selective Inhibitors of Phosphoinositide 3-Kinase γ. (2008). ResearchGate. [Link]
-
Application of furan derivative in medicinal field. (2024). ResearchGate. [Link]
-
Furan Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]
-
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (2012). PMC. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). ACS Medicinal Chemistry Letters. [Link]
-
2,2-Dimethyl-4,5-diaryl-3(2H)furanone derivatives as selective cyclo-oxygenase-2 inhibitors. (n.d.). Europe PMC. [Link]
-
Discovery of Furanone-Based Radiopharmaceuticals for Diagnostic Targeting of COX-1 in Ovarian Cancer. (2019). PubMed. [Link]
-
Structures and COX-2 inhibitory activity of furanone derivatives. (n.d.). ResearchGate. [Link]
-
Biochemical and pharmacological profile of a tetrasubstituted furanone as a highly selective COX-2 inhibitor. (n.d.). BioGRID. [Link]
-
Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC. [Link]
-
Furan-2-carboxylic acid derivative shows improved anti-gluconeogenesis potency in vivo. (2023). BioWorld. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). ACS Publications. [Link]
-
Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. (2024). PMC. [Link]
-
Enzyme Inhibitors: Strategies and Challenges in Drug Design. (2023). IT Medical Team. [Link]
-
Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2023). PMC. [Link]
-
Inhibitors of phosphoinositide 3-kinase (PI3K) and phosphoinositide 3-kinase-related protein kinase family (PIKK). (2023). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N,N-Diethyl-2-furamide Synthesis
Welcome to the technical support center for the synthesis of N,N-diethyl-2-furamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet nuanced amidation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Reaction Overview and Mechanism
The most direct and widely employed method for synthesizing N,N-diethyl-2-furamide is the Schotten-Baumann reaction, which involves the acylation of diethylamine with 2-furoyl chloride.[1] This nucleophilic acyl substitution is highly efficient but requires careful control of reaction conditions to maximize yield and purity.
Primary Reaction:
2-Furoyl Chloride + Diethylamine → N,N-Diethyl-2-furamide + Diethylammonium chloride
The reaction proceeds via the nucleophilic attack of the nitrogen atom of diethylamine on the electrophilic carbonyl carbon of 2-furoyl chloride. The resulting tetrahedral intermediate collapses, expelling a chloride ion. A second equivalent of diethylamine or a tertiary amine base is required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic.[1][2]
Caption: Fig. 1: Nucleophilic Acyl Substitution Mechanism
Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Problem: Low or No Product Yield
-
Q: My reaction shows very low conversion, with starting materials largely unreacted. What is the likely cause?
A: The most probable causes are inactive reagents or improper stoichiometry.
-
Moisture Sensitivity of 2-Furoyl Chloride: 2-Furoyl chloride is a highly reactive acyl chloride that readily hydrolyzes upon exposure to atmospheric moisture, reverting to the unreactive 2-furoic acid.[3] Using aged or improperly stored 2-furoyl chloride is a primary reason for reaction failure.
-
Solution: Always use freshly opened or recently distilled 2-furoyl chloride. Handle the reagent under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents to minimize hydrolysis.
-
-
Incorrect Stoichiometry (Lack of Base): The reaction generates one equivalent of HCl. This acid will react with the basic diethylamine to form diethylammonium chloride, a salt that is not nucleophilic.[2] If only one equivalent of diethylamine is used, the reaction will stop at a maximum of 50% yield.
-
Solution: Use at least two equivalents of diethylamine—one to act as the nucleophile and one to act as the acid scavenger. Alternatively, use one equivalent of diethylamine and at least one equivalent of a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA).[1][4]
-
Reagent Strategy Diethylamine (eq.) Tertiary Base (eq.) Rationale Amine as Base 2.1 0 Simple; excess amine drives the reaction. Purification requires removing the resulting salt. Tertiary Base 1.05 1.1 Conserves the primary amine. Triethylammonium chloride is often easier to remove.[4] -
Problem: Significant Impurity Formation
-
Q: My final product is contaminated with a white, water-soluble solid and an acidic compound. How do I identify and prevent these?
A: You are likely dealing with diethylammonium chloride salt and unreacted 2-furoic acid.
-
Diethylammonium Chloride Byproduct: This salt is formed when the HCl byproduct is neutralized by diethylamine. It has low solubility in many organic solvents (like dichloromethane or diethyl ether) and may precipitate during the reaction.
-
Prevention & Removal: While its formation is unavoidable, it is easily removed during the aqueous workup. Washing the organic layer with water or a dilute acid (e.g., 1M HCl) will effectively extract the salt into the aqueous phase.
-
-
2-Furoic Acid Impurity: This arises from the hydrolysis of 2-furoyl chloride, either from wet starting materials/solvents or exposure to air.[3]
-
Prevention: Ensure all glassware is oven-dried, use anhydrous solvents, and maintain an inert atmosphere during reagent transfer and reaction.
-
Removal: A wash with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), will deprotonate the carboxylic acid, forming sodium 2-furoate, which is highly water-soluble and will be extracted into the aqueous layer.
-
-
Problem: Reaction is Sluggish or Stalls
-
Q: The reaction starts but seems to stop before completion, even with correct stoichiometry. What can I do?
A: This issue often points to sub-optimal temperature control or poor mixing.
-
Temperature Control: The reaction is highly exothermic. While this means it proceeds rapidly, adding the amine too quickly without cooling can cause localized heating, leading to side reactions or decomposition. Conversely, if the concentration of reactants is low, some initial energy may be needed.
-
Solution: Start the reaction at 0°C (ice bath) and add the 2-furoyl chloride dropwise to a solution of the amine and base in your chosen solvent.[5] After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature to ensure it proceeds to completion.
-
-
Solvent and Mixing: The choice of solvent is crucial. It must dissolve the reactants without reacting with them. Dichloromethane (DCM), diethyl ether, or tetrahydrofuran (THF) are common choices.[1] If the salt byproduct precipitates, it can coat the unreacted starting material, preventing further reaction.
-
Solution: Ensure vigorous stirring throughout the reaction to maintain a homogeneous mixture and prevent solids from settling. If solubility is a major issue, consider a more polar aprotic solvent, but always ensure it is anhydrous.
-
-
Frequently Asked Questions (FAQs)
-
Q1: Can I use 2-furoic acid directly instead of 2-furoyl chloride? Yes, this is a common alternative, especially if 2-furoyl chloride is unavailable or if you want to avoid handling a highly reactive acyl chloride. This requires the use of a "coupling agent" to activate the carboxylic acid. Common coupling agents include carbodiimides like DCC or EDC, often with an additive like HOBt, or uronium salts like HATU.[1][6] This method avoids the generation of HCl but requires more complex reagents.
-
Q2: How do I monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture on a silica gel plate alongside your starting materials (2-furoyl chloride and diethylamine). The product, N,N-diethyl-2-furamide, is significantly less polar than 2-furoic acid (a potential impurity) but more polar than the acyl chloride. The disappearance of the limiting reagent spot and the appearance of a new product spot indicate progress.
-
Q3: What is a standard purification protocol? After the reaction is complete, the standard workup involves:
-
Quenching the reaction with water.
-
Separating the organic and aqueous layers.
-
Washing the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amines, dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and brine to remove residual water.
-
Drying the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Filtering and concentrating the solvent under reduced pressure. The resulting crude oil can often be purified further by vacuum distillation or column chromatography if high purity is required.
-
Experimental Protocols & Workflows
Protocol 1: Synthesis via Acyl Chloride
-
Setup: Under an inert atmosphere (N₂), add diethylamine (2.1 eq.) to anhydrous dichloromethane (DCM) in an oven-dried, three-neck flask equipped with a magnetic stirrer and a dropping funnel. Cool the flask to 0°C in an ice bath.
-
Reagent Addition: Dissolve 2-furoyl chloride (1.0 eq.) in anhydrous DCM and add it to the dropping funnel. Add the 2-furoyl chloride solution dropwise to the stirred diethylamine solution over 30 minutes, ensuring the internal temperature remains below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate as eluent) until the 2-furoyl chloride spot has disappeared.
-
Workup: Transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude N,N-diethyl-2-furamide.
-
Purification (Optional): Purify the crude product by vacuum distillation.
Caption: Fig. 2: General Experimental Workflow
Troubleshooting Decision Tree
Caption: Fig. 3: Troubleshooting Decision Tree
References
- Benchchem. (n.d.). Technical Support Center: Optimization of Amidation Reactions.
- Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros.
- ACS Omega. (2021, November 5). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal.
- Reddit. (2024, February 18). Esterification/Amidation Problems. r/Chempros.
- ResearchGate. (2021, April 14). Why did my amide syntesis does not work?.
- Wikipedia. (n.d.). 2-Furoyl chloride.
- PrepChem.com. (n.d.). Synthesis of N,N-Diethylbenzamide.
- Fisher Scientific. (n.d.). Amide Synthesis.
Sources
common side reactions in the synthesis of substituted furamides
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of substituted furamides. This guide is designed to provide in-depth troubleshooting advice and address frequently encountered challenges during the synthesis of this important class of compounds. As a Senior Application Scientist, my goal is to equip you with the technical knowledge and practical insights necessary to navigate the complexities of furamide synthesis, ensuring the integrity and success of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is turning dark and forming insoluble black solids. What is happening and how can I prevent it?
A1: This is a classic sign of "humin" formation, a significant side reaction in syntheses involving furan derivatives, especially under acidic conditions.[1] Humins are complex, dark-colored polymeric byproducts that can significantly reduce your yield and complicate purification.
-
Causality: The furan ring is sensitive to strong acids, which can catalyze polymerization and ring-opening reactions that lead to these insoluble materials.[2][3]
-
Preventative Measures:
-
Acid Choice: Opt for milder acidic conditions or use non-aqueous acidic catalysts where possible.[3]
-
Temperature Control: Maintain the lowest effective temperature for your reaction, as higher temperatures can accelerate humin formation.
-
Biphasic Systems: Consider a biphasic reaction system. This allows for the continuous extraction of the desired furamide product into an organic phase, removing it from the acidic aqueous phase where degradation occurs.[1]
-
Q2: I'm observing a significant amount of a byproduct with a different molecular weight, suggesting a ring-opening has occurred. What causes this?
A2: Furan ring-opening is a common side reaction, particularly in the presence of acid and nucleophiles like water or alcohols.[2][4] The aromaticity of the furan ring is relatively weak, making it susceptible to cleavage under certain conditions.
-
Mechanism: Protonation of the furan ring, typically at the α-position, makes it highly electrophilic and prone to nucleophilic attack, leading to ring-opened dicarbonyl compounds.[2]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all solvents and reagents are scrupulously dried to minimize water-induced hydrolysis.[5]
-
Solvent Choice: Polar aprotic solvents, such as DMF, have been shown to have a stabilizing effect on furan derivatives.[6][7]
-
Reaction Time: Minimize reaction times to reduce the exposure of the furan ring to harsh conditions.
-
Q3: My amide coupling reaction is inefficient, with significant amounts of unreacted starting materials. What can I do to improve the yield?
A3: Inefficient amide coupling can stem from several factors, including the choice of coupling reagent, reaction conditions, and the nature of your specific furan-containing carboxylic acid and amine.
-
Coupling Reagent Selection: Not all coupling reagents are created equal. For sterically hindered or electronically deactivated substrates, more potent activating agents may be necessary. Consider phosphonium- or aminium-based reagents, which are often more effective than carbodiimides alone.[8]
-
Order of Addition: The order and timing of reagent addition are crucial. A common side reaction with some coupling reagents is the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine. To avoid this, pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Microwave Assistance: Microwave-assisted synthesis can often improve yields and reduce reaction times for the formation of furamides.[9]
Troubleshooting Guides: Specific Side Reactions
This section provides a more detailed examination of common side reactions, including their mechanisms and step-by-step protocols for mitigation.
Side Reaction 1: Acid-Catalyzed Furan Ring Opening and Degradation
The high sensitivity of the furan ring to acidic conditions is a primary challenge in furamide synthesis.[2] Electron-donating substituents can exacerbate this instability, while electron-withdrawing groups tend to increase stability.[3]
Troubleshooting Protocol:
-
Re-evaluate Acid Catalyst: If using a strong mineral acid (e.g., H₂SO₄, HCl), consider switching to a milder acid catalyst such as phosphoric acid or using a solid acid catalyst that can be easily filtered out.
-
Implement Anhydrous Conditions:
-
Dry all glassware in an oven prior to use.
-
Use anhydrous solvents, preferably from a freshly opened bottle or distilled over a suitable drying agent.
-
Handle hygroscopic reagents in a glove box or under an inert atmosphere.
-
-
Optimize Temperature and Reaction Time:
-
Run a series of small-scale experiments to determine the minimum temperature and time required for the desired transformation.
-
Monitor reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC, or GC-MS) to avoid prolonged reaction times.
-
-
Consider a Biphasic System:
-
If applicable to your specific reaction, a biphasic system (e.g., water/toluene) can help to continuously remove the product from the acidic aqueous phase, thereby preventing its degradation.[1]
-
Diagram: Acid-Catalyzed Furan Ring Opening
Caption: Mechanism of acid-catalyzed furan ring opening.
Side Reaction 2: Aza-Michael Addition
When the substituted furamide or its precursors contain an α,β-unsaturated carbonyl moiety, aza-Michael addition of the amine nucleophile can compete with the desired amidation reaction. While highly conjugated furan systems are generally less reactive towards aza-Michael addition, certain substrates can be susceptible.[10]
Troubleshooting Protocol:
-
Protecting Group Strategy: If the amine is intended for amide bond formation, consider protecting it and deprotecting it in a subsequent step.
-
Reaction Conditions:
-
Lowering the reaction temperature can sometimes favor the desired amide formation over the Michael addition.
-
The choice of solvent can also influence the reaction pathway. Protic solvents may facilitate Michael addition in some cases.
-
-
Steric Hindrance: If possible, modifying the substrates to introduce steric bulk near the Michael acceptor can disfavor this side reaction.
Diagram: Competing Aza-Michael Addition
Caption: Competing pathways in furamide synthesis.
Side Reaction 3: Over-oxidation of the Furan Ring
If the synthesis involves an oxidation step, the furan ring itself can be susceptible to oxidative cleavage, leading to the formation of dicarboxylic acids (like maleic acid) or other degradation products.[11][12] The choice of oxidant and reaction conditions is critical to prevent this unwanted transformation.[13]
Troubleshooting Protocol:
-
Select a Mild Oxidant: Avoid harsh oxidizing agents. Depending on the desired transformation, milder reagents should be employed. For instance, the conversion of a furfuryl alcohol to a furfural can be achieved with milder oxidants that are less likely to attack the furan ring.
-
Control Stoichiometry: Carefully control the stoichiometry of the oxidizing agent to avoid an excess that could lead to over-oxidation.
-
Temperature Management: Perform the oxidation at low temperatures to enhance selectivity and minimize side reactions.
-
Protecting Groups: In some cases, it may be necessary to protect other functional groups in the molecule to direct the oxidation to the desired site.
Table 1: Impact of Oxidizing Agent on Furan Ring Integrity
| Oxidizing Agent | Typical Conditions | Potential Side Products | Mitigation Strategy |
| KMnO₄, CrO₃ | H₂SO₄, heat | Maleic acid, other cleavage products | Avoid; use milder, more selective oxidants |
| H₂O₂ with catalyst | Acetic acid, TS-1 catalyst | Maleic acid | Optimize catalyst and reaction time[14] |
| RuCl₃/NaIO₄ | Aqueous/organic solvent | Carboxylic acids from ring cleavage | Use for intentional cleavage; not for preserving the ring[15] |
| Mild Oxidants (e.g., PCC, PDC) | Anhydrous CH₂Cl₂ | Minimal ring oxidation | Preferred for oxidation of substituents on the furan ring |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling Using EDC
This protocol outlines a general method for the synthesis of a substituted furamide from a furan carboxylic acid and an amine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[9]
Materials:
-
Furan carboxylic acid derivative
-
Amine
-
EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
-
HOBt (1-hydroxybenzotriazole) - optional, but recommended to suppress side reactions and racemization[8]
-
Anhydrous polar aprotic solvent (e.g., DMF or CH₂Cl₂)
-
Tertiary amine base (e.g., triethylamine or DIPEA)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the furan carboxylic acid (1.0 eq) and HOBt (1.1 eq) in the anhydrous solvent.
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) to the solution and stir for 30 minutes at 0 °C to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amine (1.1 eq) and the tertiary amine base (1.5 eq) in the anhydrous solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Wash the organic layer sequentially with a mild acid (e.g., 1M HCl), a mild base (e.g., saturated NaHCO₃ solution), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. ResearchGate. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Wiley Online Library. Available at: [Link]
-
Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. Available at: [Link]
-
Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation. Frontiers in Chemistry. Available at: [Link]
-
Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]
-
Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3-Fluorooxindoles Catalyzed by a Chiral Squaramide Catalyst. PubMed. Available at: [Link]
-
Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. PubMed. Available at: [Link]
-
Asymmetric Michael Addition of Benzofuran-Derived Azadienes to 3‑Fluorooxindoles Catalyzed by a Chiral Squaramide Catalyst. Figshare. Available at: [Link]
-
Mechanism of the Aza-Piancatelli Reaction: Scope and Limitations of Furan Substitution in Donor–Acceptor Stenhouse Adduct Synthesis. National Institutes of Health. Available at: [Link]
-
Asymmetric 1,4-Michael Addition Reaction of Azadienes with α-Thiocyanoindanones Catalyzed by Bifunctional Chiral Squaramide. MDPI. Available at: [Link]
-
Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. ResearchGate. Available at: [Link]
-
Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. National Institutes of Health. Available at: [Link]
-
Oxidation of Furfural and Furan Derivatives to Maleic Acid in the Presence of a Simple Catalyst System Based on Acetic Acid and TS-1 and Hydrogen Peroxide. ACS Publications. Available at: [Link]
-
Disconnecting with a sneaky furan? YouTube. Available at: [Link]
-
Synthesis of amides and esters containing furan rings under microwave-assisted conditions. ResearchGate. Available at: [Link]
-
Furan ring opening reaction for the synthesis of 2,5-dicarbonyl-3-ene-phosphates. Royal Society of Chemistry. Available at: [Link]
-
Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. MDPI. Available at: [Link]
-
Oxidative Cleavage of Furans. Organic Reactions. Available at: [Link]
-
Furan Oxidations in Organic Synthesis: Recent Advances and Applications. ResearchGate. Available at: [Link]
-
Furan Ring Opening Reaction for the Synthesis of 2,5-Dicarbonyl-3-ene-phosphates. ResearchGate. Available at: [Link]
-
Oxidation of furans (Review). ResearchGate. Available at: [Link]
-
Furan synthesis. Organic Chemistry Portal. Available at: [Link]
-
Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients. MDPI. Available at: [Link]
-
Thioimidate Solutions to Thioamide Problems during Peptide Synthesis. ChemRxiv. Available at: [Link]
-
Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. ResearchGate. Available at: [Link]
-
Stereospecific Synthesis of Unprotected, α,β-Disubstituted Tryptamines and Phenethylamines From 1,2-Disubstituted Alkenes via a One-Pot Reaction Sequence. PubMed Central. Available at: [Link]
-
Synthesis of Substituted 2-Aminoimidazoles via Pd-Catalyzed Alkyne Carboamination Reactions. Application to the Synthesis of Preclathridine Natural Products. National Institutes of Health. Available at: [Link]
-
SPPS Tips For Success Handout. Mesa Labs. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 4. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. hepatochem.com [hepatochem.com]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Cascade aza-Michael Addition-Cyclizations; Toward Renewable and Multifunctional Carboxylic Acids for Melt-Polycondensation [frontiersin.org]
- 11. organicreactions.org [organicreactions.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. m.youtube.com [m.youtube.com]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling of Bromo-furans
Welcome to the technical support center dedicated to resolving one of the more nuanced challenges in modern organic synthesis: the Suzuki-Miyaura cross-coupling of bromo-furans. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios encountered by researchers, scientists, and drug development professionals. Our goal is to provide not just procedural fixes, but a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging cases of low yield.
Frequently Asked Questions & Troubleshooting Guide
Q1: I'm getting a very low yield in my Suzuki coupling with a bromo-furan. What are the most likely culprits?
Low yields in Suzuki couplings involving bromo-furans often stem from a combination of factors related to the inherent properties of the furan ring and the sensitivity of the catalytic cycle. The primary reasons can be categorized as follows:
-
Substrate Instability: Furan rings, particularly when substituted with a boronic acid or its derivatives, can be susceptible to degradation under the reaction conditions. Protodeboronation, the loss of the boronic acid group and its replacement with a hydrogen atom, is a common side reaction, especially at elevated temperatures or in the presence of strong aqueous bases.[1][2][3]
-
Catalyst Deactivation: The oxygen atom of the furan ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a known issue with heteroaryl substrates and can significantly slow down the catalytic cycle.[4]
-
Competing Side Reactions: Besides protodeboronation, other side reactions can consume starting materials and reduce the yield of the desired product. These include homocoupling of the boronic acid and debromination of the bromo-furan.[4][5]
-
Suboptimal Reaction Conditions: The choice of catalyst, ligand, base, and solvent is critical for the successful coupling of bromo-furans. An inappropriate combination of these parameters can lead to a sluggish reaction, increased side reactions, and consequently, low yields.[6][7][8]
Q2: I suspect my furan boronic acid is decomposing. How can I confirm this and what can I do to prevent it?
Decomposition of the furan boronic acid, primarily through protodeboronation, is a frequent cause of low yields.[1][3]
Confirmation: You can monitor the reaction mixture over time using techniques like LC-MS or GC-MS to look for the appearance of furan (the protodeboronated product).
Prevention Strategies:
-
Use Milder Reaction Conditions:
-
Lower the Temperature: If your protocol uses high temperatures (e.g., >100 °C), try running the reaction at a lower temperature (e.g., 70-80 °C).[9] Highly active modern catalyst systems can often facilitate coupling at milder temperatures.[10]
-
Use a Milder Base: Strong aqueous bases can accelerate protodeboronation. Consider switching to a milder base like potassium fluoride (KF) or using anhydrous conditions with a base like potassium phosphate (K₃PO₄).[2][3]
-
-
Protect the Boronic Acid Moiety:
-
Boronic Esters: Convert the furan boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a MIDA boronate.[2] These derivatives are more resistant to protodeboronation and slowly release the boronic acid in situ during the reaction.[1][3]
-
Trifluoroborate Salts: Potassium furyltrifluoroborate salts are another stable alternative that can be used directly in the coupling reaction.[2][10]
-
Q3: What are the recommended catalyst and ligand systems for the Suzuki coupling of bromo-furans?
The choice of catalyst and ligand is crucial for an efficient reaction, especially with potentially problematic substrates like bromo-furans.[11]
| Catalyst/Ligand Attribute | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or modern pre-catalysts (e.g., XPhos Pd G3, SPhos Pd G2) | Pd(II) sources like Pd(OAc)₂ are common, but pre-formed Pd(0) catalysts or pre-catalysts that rapidly generate the active Pd(0) species can be more efficient and lead to fewer side reactions.[2] |
| Ligands | Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) | These ligands promote the rate-limiting oxidative addition step and facilitate the reductive elimination step of the catalytic cycle.[12][13][14] Their steric bulk can also help prevent catalyst deactivation. |
Experimental Protocol: Ligand Screening
-
Set up a parallel series of reactions in small vials.
-
To each vial, add the bromo-furan (1.0 equiv.), the boronic acid partner (1.2 equiv.), a base (e.g., K₃PO₄, 2.0 equiv.), and a palladium source (e.g., Pd₂(dba)₃, 2 mol%).
-
To each vial, add a different ligand (4 mol%) from a selection of bulky, electron-rich phosphines (e.g., SPhos, XPhos, P(t-Bu)₃).
-
Add degassed solvent (e.g., 1,4-dioxane/water 4:1).
-
Heat the reactions to a moderate temperature (e.g., 80 °C) and monitor by TLC or LC-MS at regular intervals to identify the most effective ligand.
Q4: How does the choice of base and solvent impact the reaction, and what are the best practices?
The base and solvent system plays a multifaceted role, influencing everything from reagent solubility to the rate of transmetalation and the prevalence of side reactions.[15][16][17]
-
Role of the Base: The base is essential for activating the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[10]
-
Common Choices: K₂CO₃, Cs₂CO₃, and K₃PO₄ are frequently used.[18] For sensitive substrates, milder bases like KF may be beneficial.[2]
-
Best Practices: Ensure the base is finely powdered for maximum surface area. For anhydrous conditions, use a base like K₃PO₄ in a solvent like toluene or 1,4-dioxane.
-
-
Role of the Solvent: The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if present).[15]
-
Common Choices: Toluene, 1,4-dioxane, and THF, often with a small amount of water, are standard.[19]
-
Best Practices: The solvent must be rigorously degassed to prevent oxidation of the catalyst, which can lead to homocoupling.[20] This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.[21]
-
Q5: I am observing significant amounts of homocoupling of my boronic acid. What can I do to suppress this side reaction?
Homocoupling is a common byproduct in Suzuki reactions and is often promoted by the presence of oxygen.[4][22]
Mitigation Strategies:
-
Rigorous Degassing: This is the most critical step to minimize homocoupling.[5][20] Ensure your solvents and the reaction vessel are thoroughly deoxygenated before adding the palladium catalyst.
-
Use High-Purity Reagents: Impurities in the boronic acid can sometimes promote homocoupling.[23][24]
-
Palladium Pre-catalyst Choice: Some Pd(0) sources can be more prone to side reactions if they are not of high quality. Consider using well-defined Pd(II) pre-catalysts that are reduced in situ to the active Pd(0) species.[5]
Q6: My starting materials are not fully consumed, even after prolonged reaction times. How can I improve the conversion?
Incomplete conversion suggests an issue with catalyst activity or stability.
-
Increase Catalyst Loading: While typically used in low concentrations (1-5 mol%), increasing the catalyst loading might be necessary for challenging substrates.[8]
-
Re-evaluate Ligand Choice: An insufficiently electron-rich or bulky ligand may not be effective at promoting the oxidative addition of the bromo-furan.[14][25] Refer to the ligand screening protocol in Q3.
-
Increase Temperature: If you are running the reaction at a low temperature to prevent substrate decomposition, a modest increase in temperature may be necessary to overcome the activation energy of the reaction.[8] This should be done cautiously, monitoring for an increase in side products.
Visualizing the Process
The Suzuki-Miyaura Catalytic Cycle
Caption: Key steps of the Suzuki-Miyaura catalytic cycle.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing low yields.
References
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling.
- Boronina, T. N., et al. (2015). Maximizing Your Suzuki Coupling Yields with Quality Boronic Acids. Organic Process Research & Development.
- Casanova, O., et al. (2021). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation.
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. Retrieved January 15, 2026, from [Link]
- Taylor, R. J., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science.
-
Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Retrieved January 15, 2026, from [Link]
-
American Chemical Society. (2002). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved January 15, 2026, from [Link]
-
CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Retrieved January 15, 2026, from [Link]
-
American Chemical Society. (2010). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2021). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2004). Organoborane coupling reactions (Suzuki coupling). Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved January 15, 2026, from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2019). Optimization of reaction conditions for the Suzuki-Miyaura coupling of.... Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Retrieved January 15, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 15, 2026, from [Link]
-
American Chemical Society. (2000). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2015). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. Retrieved January 15, 2026, from [Link]
-
Reddit. (2023). Problems with Suzuki coupling. Retrieved January 15, 2026, from [Link]
-
National Institutes of Health. (2020). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Retrieved January 15, 2026, from [Link]
-
Royal Society of Chemistry. (2020). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved January 15, 2026, from [Link]
-
ScienceDirect. (2016). Suzuki–Miyaura Coupling. Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?. Retrieved January 15, 2026, from [Link]
-
Reddit. (2023). How to approach choosing reaction conditions for Suzuki?. Retrieved January 15, 2026, from [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). Retrieved January 15, 2026, from [Link]
-
ResearchGate. (2011). Suzuki coupling reaction between heteroaryl bromides with substituted/unsubstituted phenylboronic acids a. Retrieved January 15, 2026, from [Link]
-
Chemistry LibreTexts. (2022). Suzuki-Miyaura Coupling. Retrieved January 15, 2026, from [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 8. Optimizing Suzuki Coupling Reactions [covasyn.com]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
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- 15. Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
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improving the efficiency of amide bond formation with diethylamine
Welcome to the Technical Support Center dedicated to optimizing the synthesis of N,N-diethylamides. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the efficiency of amide bond formation with diethylamine. Diethylamine, as a secondary amine, introduces specific challenges such as steric hindrance that can impede reaction efficiency. This resource provides a structured approach to overcoming these obstacles, from quick-read FAQs to in-depth protocols and mechanistic insights.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with diethylamine is showing low to no yield. What's the most likely cause?
Low yield is often due to a combination of factors related to diethylamine's properties. The primary culprits are typically:
-
Steric Hindrance: The two ethyl groups on the nitrogen atom can physically block the amine from attacking the activated carboxylic acid. This is a significant barrier compared to primary amines.[1][2]
-
Inefficient Carboxylic Acid Activation: If the coupling reagent is not potent enough to create a highly reactive intermediate, the sterically hindered diethylamine will struggle to react.[3]
-
Suboptimal Base/Stoichiometry: An insufficient amount of a non-nucleophilic base can lead to the protonation of diethylamine by the carboxylic acid, forming an unreactive ammonium salt.[3]
Q2: Which coupling reagent is best for diethylamine?
There is no single "best" reagent, as the optimal choice depends on the carboxylic acid's structure and the reaction scale. However, for sterically hindered amines like diethylamine, reagents that form highly reactive intermediates are preferred.
-
HATU: Often the first choice due to its high efficiency and rapid kinetics. It forms a highly reactive OAt-active ester that is more susceptible to attack by hindered amines.[4][5]
-
Acyl Fluorides (via TFFH or BTFFH): Generating the acyl fluoride in situ is an excellent strategy. The small size of the fluorine atom minimizes steric clash during the activation step, and the resulting acyl fluoride is highly reactive.[6][7] This method may require elevated temperatures to drive the reaction to completion.[6]
-
Carbodiimides (EDC/DIC with additives): While classic, reagents like EDC or DIC can be effective but almost always require an additive like HOBt or, preferably, OxymaPure to enhance reactivity and suppress side reactions.[3][4]
Q3: I see an unexpected byproduct in my carbodiimide reaction. What is it?
With carbodiimide reagents like DCC or EDC, the most common side reaction is the formation of an N-acylurea. This occurs when the activated O-acylisourea intermediate rearranges instead of reacting with the amine.[8] This side reaction is more prevalent in polar aprotic solvents like DMF; using a less polar solvent such as dichloromethane (DCM) can help minimize it.[8][9]
Q4: How can I easily monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. Spot the reaction mixture against your starting carboxylic acid and diethylamine. The product amide should have a different Rf value. A simple stain like potassium permanganate is often effective for visualization if the compounds are not UV-active. For more quantitative analysis, LC-MS is ideal to track the consumption of starting materials and the formation of the desired product mass.
In-Depth Troubleshooting Guides
Issue 1: Low Conversion or Stalled Reaction
When facing low conversion, a systematic evaluation of the reaction parameters is essential. Diethylamine's steric bulk often means that standard conditions used for primary amines are insufficient.
Root Cause Analysis & Solutions:
-
Insufficient Activation: The activated ester intermediate may not be reactive enough.
-
Solution 1: Switch to a More Powerful Coupling Reagent. If you are using a carbodiimide like EDC/HOBt, consider switching to HATU or generating an acyl fluoride with BTFFH.[5][6] These methods create more electrophilic intermediates better suited for hindered nucleophiles.
-
Solution 2: Increase Reaction Temperature. For sluggish reactions, particularly with acyl fluorides or other hindered substrates, heating may be necessary. Microwave irradiation can sometimes dramatically increase conversion and reduce reaction times.[2][6] A conventional heating approach to 70-80 °C can also be effective.[10][11]
-
-
Steric Hindrance: The environment around the carboxylic acid and the amine prevents their approach.
-
Solution 1: Change Solvent. While DMF and DCM are common, ensure your substrates are fully solubilized. For some systems, a solvent like acetonitrile (MeCN) might offer different solubility and reactivity profiles.
-
Solution 2: Re-evaluate Stoichiometry. Ensure at least 1.1 to 1.2 equivalents of the coupling reagent and 2 to 3 equivalents of a non-nucleophilic base (like DIPEA) are used. This ensures complete activation and prevents amine protonation.
-
Issue 2: Formation of Significant Side Products
Side product formation compromises yield and complicates purification. Identifying and mitigating these pathways is key.
Common Side Reactions & Mitigation Strategies:
-
N-acylurea Formation (with Carbodiimides):
-
Mechanism: The activated O-acylisourea intermediate undergoes an intramolecular rearrangement.
-
Mitigation:
-
-
Guanidinylation of Diethylamine (with Uronium Reagents):
-
Mechanism: Diethylamine directly attacks the guanidinium carbon of the HATU reagent, forming a tetramethylguanidinium derivative and capping the amine.[5]
-
Mitigation:
-
Order of Addition is Critical: Always pre-activate the carboxylic acid. First, mix the carboxylic acid, base (DIPEA), and HATU and stir for 10-15 minutes. Only then should you add the diethylamine.[12] This ensures the HATU is consumed in forming the active ester before it can react with the amine.
-
-
-
Racemization (with Chiral Carboxylic Acids):
-
Mechanism: The activation process can lead to the deprotonation of the α-carbon, causing epimerization.
-
Mitigation:
-
Issue 3: Difficult Product Purification
Purification can be challenging due to byproducts from the coupling reagents or unreacted starting materials.
Purification Strategies:
-
Aqueous Workup:
-
For Water-Soluble Byproducts (EDC, COMU): A simple aqueous workup is highly effective. The urea byproduct from EDC and the byproducts from COMU are water-soluble and can be removed by washing the organic layer with dilute acid (to remove excess amine/base), followed by dilute base (to remove excess acid/HOBt), and finally brine.[4][13]
-
For Water-Insoluble Byproducts (DCC): The dicyclohexylurea (DCU) byproduct from DCC is notoriously insoluble in most organic solvents and is typically removed by filtration.[4][8] However, trace amounts can remain, complicating chromatography. Chilling the reaction mixture in the freezer can often help precipitate more of the DCU before filtration.
-
-
Chromatography:
-
Normal-Phase (Silica Gel): This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar one (e.g., ethyl acetate) is typical. If the amide product is basic and shows tailing on the column, adding a small amount of triethylamine (0.1-1%) to the mobile phase can improve peak shape.[14]
-
Reverse-Phase (C18): For very polar amides, reverse-phase flash chromatography or HPLC using a water/acetonitrile or water/methanol gradient may be necessary.[14][15]
-
Experimental Protocols & Data
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol is a robust starting point for coupling diethylamine with a variety of carboxylic acids.
Materials:
-
Carboxylic Acid (1.0 eq)
-
HATU (1.1 eq)
-
Diethylamine (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
In a clean, dry flask under an inert atmosphere (e.g., Nitrogen), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) and stir for 2-3 minutes.
-
Add HATU (1.1 eq) to the mixture. Stir at room temperature for 15 minutes to allow for pre-activation. The solution may change color.[5][16]
-
Add diethylamine (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 1-4 hours but may require longer for very hindered substrates.
-
Upon completion, dilute the reaction mixture with ethyl acetate and perform an aqueous workup. Wash sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acyl Fluoride-Mediated Coupling for Highly Hindered Substrates
This method is particularly effective when other standard protocols fail due to steric hindrance.[6][7]
Materials:
-
Carboxylic Acid (1.0 eq)
-
BTFFH (Bis(tetramethylene)fluoroformamidinium hexafluorophosphate) (1.2 eq)
-
Diethylamine (1.5 eq)
-
DIPEA (3.0 eq)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add DIPEA (3.0 eq) followed by BTFFH (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes to generate the acyl fluoride in situ.
-
Add diethylamine (1.5 eq) to the reaction.
-
Seal the vessel and heat the reaction to 40 °C (or higher if needed, monitoring for decomposition). For very challenging couplings, microwave heating at 80 °C can be effective.[6]
-
Monitor the reaction by TLC or LC-MS until the starting acid is consumed (typically 4-12 hours).
-
Cool the reaction to room temperature, dilute with DCM, and proceed with an aqueous workup and purification as described in Protocol 1.
Data Summary: Comparison of Coupling Reagents
The choice of coupling reagent significantly impacts reaction outcomes. The following table provides a general comparison for reactions involving hindered secondary amines like diethylamine.
| Coupling Reagent | Relative Reactivity | Common Side Reactions | Purification Notes |
| EDC/HOBt | Moderate | N-acylurea formation, Racemization | Water-soluble byproducts; easy workup.[4] |
| DCC/DMAP | Moderate-High | N-acylurea formation, Racemization | Insoluble DCU byproduct, filtration required.[4][8] |
| HATU/DIPEA | Very High | Guanidinylation (if amine added first) | Water-soluble byproducts; generally clean reactions.[5] |
| COMU/DIPEA | Very High | Low risk of side reactions | Water-soluble byproducts; good "green" option.[13] |
| BTFFH/DIPEA | High (Acyl Fluoride) | Minimal | Byproducts are generally easy to remove with workup.[6] |
Mechanistic Insights & Visualizations
Understanding the reaction mechanism helps in troubleshooting and optimizing conditions.
General Amide Formation Workflow
The overall process involves two key stages: activation of the carboxylic acid to make it more electrophilic, followed by nucleophilic attack by the amine.
Caption: General workflow for amide bond formation.
HATU-Mediated Coupling Mechanism
HATU coupling proceeds via a highly reactive O-acyl(tetramethyl)isouronium salt, which is rapidly converted to an OAt-active ester. This active ester is the key intermediate that reacts with diethylamine.
Caption: Mechanism of HATU-mediated amide coupling.
Carbodiimide (EDC) Mechanism & Side Reaction
Carbodiimides activate carboxylic acids by forming an O-acylisourea intermediate. This can either react with the amine (desired path) or rearrange to a stable N-acylurea (side reaction).
Caption: EDC coupling: desired vs. undesired pathways.
References
-
Wikipedia Contributors. (2023). Carbodiimide. Wikipedia. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. (Note: A general authoritative source, specific link for COMU's green properties can be found in specialized articles like those from Albericio's group). A representative article is: Subirós-Funosas, R., et al. (2009). COMU: a safer and more effective replacement for benzotriazole-based uranium salts. Chemistry-A European Journal, 15(37), 9394-9403.
-
Reddit Community. (2021). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(3), 794-799. [Link]
-
Aapptec. (n.d.). Coupling Reagents. Aapptec Peptides. [Link]
-
Sabiah, S., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4336-4344. [Link]
-
Wibowo, C. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega, 6(45), 30485-30495. [Link]
-
Wibowo, C. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. [Link]
-
ResearchGate Community. (2020). What is the best technique for amide purification? ResearchGate. [Link]
-
ResearchGate Community. (2022). How to get a better yield from the HATU reaction experiment? ResearchGate. [Link]
-
Due-Hansen, M. E., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry. [Link]
-
Bode, J. W. (2016). The Synthesis of Sterically Hindered Amides. CHIMIA International Journal for Chemistry, 70(5), 333-337. [Link]
-
Reddit Community. (2021). Tips and tricks for difficult amide bond formation? Reddit. [Link]
-
Nale, D., et al. (2016). Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries. Organic & Biomolecular Chemistry, 14(20), 4644-4648. [Link]
-
Reddit Community. (2022). Carbodiimide amide coupling reaction sideproduct. Reddit. [Link]
-
Royal Society of Chemistry. (2017). Synthesis of secondary and tertiary amides without coupling agents from amines and potassium acyltrifluoroborates (KATs) - Supplementary Information. Royal Society of Chemistry. [Link]
-
Jadhav, S. A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Bioorganic & Medicinal Chemistry Letters, 31, 127671. [Link]
-
ResearchGate. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. [Link]
-
ResearchGate. (2021). Challenges and outlook for catalytic direct amidation reactions. ResearchGate. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
- Britton, T. C. (1945). Purification of amine reaction mixtures.
-
Reddit Community. (2023). HATU coupling - what's the best order? Reddit. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture? Biotage. [Link]
-
The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube. [Link]
-
Wibowo, C. S., et al. (2021). Amidation Reaction System: Kinetic Studies and Improvement by Product Removal. ACS Omega. [Link]
-
Organic Chemistry Portal. (2022). Amide synthesis by acylation. Organic Chemistry Portal. [Link]
-
ResearchGate. (2019). A Comparative Study of Amide-Bond Forming Reagents in Aqueous Media – Substrate Scope and Reagent Compatibility. ResearchGate. [Link]
-
Sabatini, M. T., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry. [Link]
-
Whiting, A., et al. (2012). Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham e-Theses, Durham University. [Link]
-
Notararigo, S., et al. (2022). Amide Activation in Ground and Excited States. Molecules, 27(15), 4988. [Link]
-
Di Gioia, M. L., et al. (2021). Green Solvents for the Formation of Amide Linkage. Organic & Biomolecular Chemistry. [Link]
-
Lipshutz, B. H., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. Chemical Science, 14(15), 4065-4072. [Link]
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Technical Support Center: Strategies to Overcome Solubility Issues with Furan Compounds
Introduction: The Furan Solubility Challenge
Furan and its derivatives are privileged scaffolds in medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional materials.[1][2][3] However, the planar, aromatic, and often lipophilic nature of the furan ring system frequently leads to poor aqueous solubility.[4] This presents a significant hurdle in drug development, impacting everything from initial in vitro assays to final bioavailability, and in chemical synthesis, where it can complicate reaction conditions and product purification.[5]
This guide provides researchers, scientists, and drug development professionals with a structured approach to diagnosing and overcoming solubility challenges encountered with furan-containing compounds. We will move from fundamental principles to advanced formulation strategies, offering both the "how" and the "why" behind each technique.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the solubility of furan compounds.
Q1: Why is my furan-containing compound poorly soluble in aqueous media?
A1: The low aqueous solubility of many furan derivatives stems from a combination of factors inherent to their molecular structure:
-
Hydrophobicity: The furan ring itself is a nonpolar, aromatic system, making it relatively hydrophobic.[4] Unless substituted with highly polar or ionizable functional groups, the molecule will have limited favorable interactions with water.
-
Crystal Lattice Energy: For solid compounds, the energy required to break the crystal lattice and solvate the individual molecules can be substantial. Strong intermolecular forces in the solid state, such as pi-pi stacking of the aromatic rings, can make it difficult for water molecules to effectively solvate the compound, leading to low thermodynamic solubility.
-
Lack of Hydrogen Bonding: The oxygen atom in the furan ring is a poor hydrogen bond acceptor due to the delocalization of its lone pair electrons into the aromatic system. This limits a key interaction that enhances solubility in water.
Q2: What is the difference between kinetic and thermodynamic solubility, and which one should I measure?
A2: Understanding this distinction is critical for designing relevant experiments.
-
Kinetic Solubility is typically measured in early-stage discovery. It involves adding a concentrated stock solution of your compound (usually in an organic solvent like DMSO) to an aqueous buffer and measuring the concentration before it precipitates.[6][7][8] This method is fast, high-throughput, and reflects the conditions of many in vitro biological assays.[9][10] However, it often overestimates the true solubility because it can form supersaturated solutions or amorphous precipitates.[11]
-
Thermodynamic (or Equilibrium) Solubility is the true saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and undissolved (usually crystalline) forms.[6][7] This measurement requires longer incubation times (e.g., 24 hours or more) and is more relevant for late-stage lead optimization and preformulation studies.[8][11]
Recommendation: For initial screening and troubleshooting biological assays, kinetic solubility is a useful and rapid metric.[7] For formulation development and understanding a compound's intrinsic physicochemical properties, thermodynamic solubility is the gold standard.
Part 2: Troubleshooting Guide & Experimental Protocols
This section provides a systematic approach to solving solubility problems encountered in the lab.
Initial Troubleshooting Workflow
When faced with a poorly soluble furan compound, a logical, stepwise approach can save significant time and resources. The following workflow outlines the initial decision-making process.
Commonly Used Cyclodextrins:
-
β-Cyclodextrin (β-CD): Widely used, but has relatively low aqueous solubility itself. [12]
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD): A modified version with much higher aqueous solubility and an excellent safety profile, making it a preferred choice in pharmaceutical formulations. [12]
-
Sulfobutylether-β-Cyclodextrin (SBE-β-CD): Another highly soluble derivative used to increase the solubility of many drug molecules. [13]
2. Micellar Solubilization (Surfactants)
Mechanism: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), self-assemble into micelles in water. These micelles have a hydrophobic core and a hydrophilic shell. Poorly soluble furan compounds can partition into the hydrophobic core, effectively being solubilized within the aqueous medium. [14]
Common Surfactants:
-
Polysorbate 80 (Tween® 80): A non-ionic surfactant commonly used in pharmaceutical formulations.
-
Sodium Dodecyl Sulfate (SDS): An anionic surfactant, often used in in vitro applications but generally too harsh for in vivo use.
3. Solid Dispersions
Mechanism: This strategy involves dispersing the drug in an amorphous form within a hydrophilic polymer matrix. [15][16]By preventing the drug from crystallizing and surrounding it with a water-soluble carrier, both the surface area and wettability are increased, leading to faster dissolution. [17]This is an advanced technique typically employed in drug product manufacturing using methods like hot-melt extrusion or spray drying. [15][16]
Table 2: Comparison of Advanced Solubilization Strategies
| Strategy | Mechanism | Pros | Cons | Best For |
| Cyclodextrins | Encapsulation in a hydrophobic cavity | High solubilization potential; can improve stability | Can be expensive; potential for toxicity with some types; stoichiometry dependent | Compounds that fit the CD cavity; improving bioavailability. [18] |
| Surfactants | Partitioning into micellar core | Effective for highly lipophilic compounds; relatively inexpensive | Can interfere with biological assays; potential for toxicity | In vitro assays (non-ionic types); lipid-based formulations. [14] |
| Solid Dispersions | Amorphous drug in a polymer matrix | Significant increase in dissolution rate; established manufacturing techniques | Requires specialized equipment; potential for physical instability (recrystallization) over time | Oral solid dosage form development for BCS Class II/IV drugs. [19] |
References
- Furan Derivatives: Properties, Applications, and Synthesis. (2025). Google Cloud.
- Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.
- Furan | Solubility of Things. Solubility of Things.
- Overcoming poor solubility of 2-(Furan-2-yl)-4-methylbenzo[d]thiazole in biological assays. Benchchem.
-
Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. ACS Omega. Available at: [Link]
- Solubility of 5-(4-methylphenyl)-2-furanpropanoic acid in different organic solvents. Chemistry & Chemical Technology.
- Pharmacological activity of furan derivatives. Ayurlog: National Journal of Research in Ayurved Science.
-
Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. Available at: [Link]
-
In vitro solubility assays in drug discovery. PubMed. Available at: [Link]
-
Furan | C4H4O | CID 8029. PubChem. Available at: [Link]
- Kinetic Solubility Assays Protocol. AxisPharm.
- Greener Solvent Alternatives. Sigma-Aldrich.
- Kinetic & Thermodynamic Solubility Testing. WuXi AppTec.
-
Development of Sustainable Catalytic Pathways for Furan Derivatives. Frontiers. Available at: [Link]
-
Kinetic solubility: Experimental and machine-learning modeling perspectives. ResearchGate. Available at: [Link]
- What solvents can dissolve furfural? Yino.
-
Green Solvents in Organic Synthesis: An Overview II. ResearchGate. Available at: [Link]
-
(PDF) Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. ResearchGate. Available at: [Link]
- RENEWABLE. Sigma-Aldrich.
-
Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]
-
Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. ResearchGate. Available at: [Link]
-
(PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
- Inclusion complex formation of cyclodextrin with its guest and their applications. OAText.
-
Formulation Tactics for the Delivery of Poorly Soluble Drugs. Pharmatutor. Available at: [Link]
- Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
-
Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. Available at: [Link]
-
Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Sciences. Available at: [Link]
-
Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. Available at: [Link]
- Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia.
-
Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. PubMed Central. Available at: [Link]
-
Solvent Replacement Strategies for Processing Pharmaceuticals and Bio-Related Compounds—A Review. Organic Process Research & Development. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available at: [Link]
-
Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. PubMed Central. Available at: [Link]
-
(PDF) Study of pH-dependent drugs solubility in water. ResearchGate. Available at: [Link]
-
Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Wiley Online Library. Available at: [Link]
-
[Good laboratory practice of equilibrium solubility measurement II. Study of pH-dependent solubility of ionizable compounds]. PubMed. Available at: [Link]
-
Furans, thiophenes and related heterocycles in drug discovery. PubMed. Available at: [Link]
-
4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions. Available at: [Link]
-
Tetrahydrofuran. Wikipedia. Available at: [Link]
-
Effect of pH on the solubility and release of furosemide from polyamidoamine (PAMAM) dendrimer complexes. PubMed. Available at: [Link]
-
Accuracy of calculated pH-dependent aqueous drug solubility. ResearchGate. Available at: [Link]
Sources
- 1. Pharmacological activity of furan derivatives [wisdomlib.org]
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- 4. solubilityofthings.com [solubilityofthings.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
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- 17. longdom.org [longdom.org]
- 18. eijppr.com [eijppr.com]
- 19. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
Technical Support Center: Purification of N,N-diethyl-2-furamide Derivatives
Welcome to the technical support center for the purification of N,N-diethyl-2-furamide and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important class of compounds. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to streamline your purification workflows and enhance the purity and yield of your target molecules.
Introduction: The Challenge of Purifying N,N-diethyl-2-furamide Derivatives
N,N-diethyl-2-furamide and its derivatives are valuable intermediates and target molecules in medicinal chemistry and materials science. However, their purification can be fraught with challenges stemming from their unique chemical structure. The presence of the furan ring, an electron-rich aromatic system, and the tertiary amide group gives rise to specific stability issues and impurity profiles that require careful consideration during purification.
This guide will address the key purification hurdles, including:
-
Product Degradation: The furan ring is susceptible to acid-catalyzed ring-opening, while the amide bond can undergo hydrolysis under both acidic and basic conditions.
-
Co-eluting Impurities: Structurally similar impurities, such as unreacted starting materials, byproducts, and degradation products, can be difficult to separate from the desired compound.
-
Low Recovery: Product loss can occur due to degradation on stationary phases during chromatography or poor solubility during crystallization.
By understanding the underlying chemistry of these challenges, we can develop robust purification strategies to obtain highly pure N,N-diethyl-2-furamide derivatives.
Troubleshooting Guide: Common Purification Problems and Solutions
This section addresses specific issues you may encounter during the purification of N,N-diethyl-2-furamide derivatives and provides actionable solutions.
Issue 1: Low Yield and/or Multiple Spots on TLC After Silica Gel Column Chromatography
Probable Cause: Your N,N-diethyl-2-furamide derivative may be degrading on the acidic silica gel stationary phase. The furan ring is known to be sensitive to acid, which can catalyze ring-opening reactions, leading to a cascade of byproducts.[1][2][3]
Solutions:
-
Deactivate the Silica Gel: Before packing your column, you can neutralize the acidic sites on the silica gel. A common method is to slurry the silica gel in the mobile phase containing a small amount of a basic modifier, such as triethylamine (typically 0.1-1% v/v).
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase for your column chromatography.
-
Alumina (basic or neutral): Alumina can be a good alternative to silica gel for acid-sensitive compounds. Choose the appropriate grade (basic or neutral) based on the stability of your compound.
-
Reverse-Phase Silica (C18): If your compound has sufficient hydrophobicity, reverse-phase chromatography can be an excellent option as it avoids the use of acidic silica.
-
-
Minimize Residence Time on the Column: A faster elution can reduce the time your compound is in contact with the stationary phase, thereby minimizing degradation. This can be achieved by using a slightly more polar solvent system or applying positive pressure (flash chromatography).
Caption: Decision workflow for selecting the appropriate chromatographic method.
Issue 2: Presence of 2-Furoic Acid as a Major Impurity
Probable Cause: The amide bond in your N,N-diethyl-2-furamide derivative is likely undergoing hydrolysis. This can occur during aqueous workup if the pH is not carefully controlled, or even during purification if protic solvents are used.[4][5]
Solutions:
-
Neutral Workup: During the reaction workup, ensure that the pH of the aqueous phase is maintained close to neutral (pH 7). Avoid strongly acidic or basic conditions. Use a saturated solution of a mild base like sodium bicarbonate for neutralization instead of strong bases like sodium hydroxide.
-
Anhydrous Conditions: If possible, perform the reaction and initial purification steps under anhydrous conditions to prevent hydrolysis.
-
Aprotic Solvents for Chromatography: When performing column chromatography, opt for aprotic solvents in your mobile phase to minimize the risk of hydrolysis on the column.
-
Liquid-Liquid Extraction: You can selectively remove the acidic 2-furoic acid impurity by performing a liquid-liquid extraction. Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a mild aqueous base like a saturated sodium bicarbonate solution. The 2-furoic acid will be deprotonated and extracted into the aqueous layer.
-
Dissolve the crude product in a suitable organic solvent (e.g., 50 mL of ethyl acetate per 1 gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of saturated aqueous sodium bicarbonate solution and shake gently.
-
Allow the layers to separate and drain the aqueous layer.
-
Repeat the wash with saturated aqueous sodium bicarbonate solution two more times.
-
Wash the organic layer with brine (saturated aqueous NaCl solution) to remove any remaining water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the product with reduced 2-furoic acid content.
Issue 3: Difficulty in Removing Unreacted Diethylamine
Probable Cause: Diethylamine is a volatile and basic compound that can be challenging to remove completely, especially if it forms a salt with any acidic species present.
Solutions:
-
Azeotropic Removal: Diethylamine can be removed by co-evaporation with a suitable solvent. Toluene is often effective for this purpose. Dissolve the crude product in toluene and concentrate it under reduced pressure. Repeat this process a few times.
-
Acidic Wash: A dilute acid wash during the workup can effectively remove residual diethylamine. Dissolve the crude product in an organic solvent and wash with a dilute aqueous acid solution (e.g., 1M HCl). The diethylamine will be protonated and extracted into the aqueous layer. Caution: Be mindful of the potential for acid-catalyzed degradation of your furan-containing product. Perform this step quickly and at a low temperature if your compound is particularly acid-sensitive.
-
Vacuum Distillation: If your N,N-diethyl-2-furamide derivative is thermally stable, vacuum distillation can be an effective method for removing volatile impurities like diethylamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in the synthesis of N,N-diethyl-2-furamide from furoyl chloride and diethylamine?
A1: Besides the unreacted starting materials (furoyl chloride and diethylamine), the most common impurities are:
-
2-Furoic acid: From the hydrolysis of furoyl chloride or the final product.
-
Diethylammonium chloride: The salt byproduct from the reaction.
-
Ring-opened products: If the reaction or workup conditions are acidic.
Q2: What is the best way to monitor the purity of my N,N-diethyl-2-furamide derivative?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): For rapid, qualitative monitoring of reaction progress and column chromatography fractions.
-
High-Performance Liquid Chromatography (HPLC): For accurate quantitative analysis of purity. Both normal-phase and reverse-phase methods can be developed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard.[6]
Q3: My N,N-diethyl-2-furamide derivative is an oil. How can I purify it if I cannot use crystallization?
A3: For oily products, the primary purification methods are:
-
Flash Column Chromatography: This is the most common method for purifying oils. The troubleshooting guide above provides strategies to overcome common challenges.
-
Vacuum Distillation: If your compound is thermally stable and has a suitable boiling point, vacuum distillation is an excellent method for obtaining high purity.
-
Preparative HPLC: For high-value compounds or when other methods fail, preparative HPLC can provide excellent separation and high purity.
Q4: Can I use recrystallization to purify my solid N,N-diethyl-2-furamide derivative?
A4: Yes, recrystallization is an excellent purification technique for solid compounds, often yielding very high purity material. The key is to find a suitable solvent or solvent system.
-
Solvent Screening: On a small scale, test the solubility of your crude product in various solvents at room temperature and at their boiling points. A good recrystallization solvent will dissolve the compound when hot but not when cold. Common solvents to try include ethanol, isopropanol, ethyl acetate, toluene, and mixtures such as ethanol/water or ethyl acetate/hexanes.[1][7][8]
-
Dissolution: In a flask, add the minimum amount of the hot chosen solvent to the crude solid to just dissolve it completely.
-
Decolorization (if necessary): If the solution is colored due to impurities, you can add a small amount of activated charcoal and boil for a few minutes. Hot filter the solution to remove the charcoal.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
| Solvent Polarity | Example Solvents | When to Use |
| Polar | Ethanol, Methanol, Water | For more polar N,N-diethyl-2-furamide derivatives. Often used in combination with a non-polar co-solvent. |
| Medium Polarity | Ethyl Acetate, Dichloromethane | Good starting points for many organic compounds. |
| Non-polar | Hexanes, Heptane, Toluene | Often used as an anti-solvent with a more polar solvent to induce crystallization. |
Q5: How can I prevent the furan ring from opening during purification?
A5: The key is to avoid acidic conditions, especially in the presence of water.
-
Maintain a neutral or slightly basic pH during aqueous workups.
-
Use deactivated silica gel or alumina for chromatography.
-
Use aprotic solvents whenever possible.
-
If an acidic wash is necessary, perform it quickly and at a low temperature.
Conclusion
The successful purification of N,N-diethyl-2-furamide derivatives hinges on a thorough understanding of their potential degradation pathways and the careful selection of purification techniques. By anticipating challenges such as acid-catalyzed ring opening and amide hydrolysis, and by implementing the strategies outlined in this guide, researchers can significantly improve the purity and yield of their target compounds. Always remember to perform small-scale trials to optimize conditions before committing your entire batch to a specific purification protocol.
References
-
ResearchGate. (2014, March 21). How to recrystallize a product from ethanol/diethyl? Retrieved from [Link]
-
COMPETITIVE AMIDE HYDROLYSIS IN MONO- AND DIFORMYLATED ETHYLENEDIAMINES. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). Process for preparation of high purity n- [2- (diethylamine) ethyl] - 5 - formyl - 2, 4 - dimethyl - 1h - pyrrole - 3 - carboxyamide.
-
ResearchGate. (2025, August 6). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. Retrieved from [Link]
-
University of Regina. (2018, May 15). On the hydrolysis mechanisms of amides and peptides. Retrieved from [Link]
-
Catalysis Science & Technology (RSC Publishing). (n.d.). Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. Retrieved from [Link]
-
PubMed. (2015, March). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Retrieved from [Link]
-
ThinkIR. (n.d.). A study of furoyl chloride. Retrieved from [Link]
-
YouTube. (2013, February 3). How to Carry Out a Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, August 7). General methods for flash chromatography using disposable columns. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Furoyl chloride. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information Novel photoredox-active group for the generation of fluorinated radicals from difluorostyrenes. Retrieved from [Link]
-
Chemistry Solutions. (n.d.). Rowan College at Burlington County CHE 241 Lab 2: Recrystallization. Retrieved from [Link]
- Google Patents. (n.d.). The preparation method of furoyl chloride.
-
NCBI Bookshelf. (n.d.). ANALYTICAL METHODS - Toxicological Profile for DEET (N,N-DIETHYL-META-TOLUAMIDE). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. orgsyn.org [orgsyn.org]
- 3. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides - Google Patents [patents.google.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemistry-solutions.com [chemistry-solutions.com]
Technical Support Center: Managing Impurities in the Synthesis of 5-Bromo-2-furamides
Welcome to the technical support center for the synthesis of 5-bromo-2-furamides. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of compounds. 5-Bromo-2-furamides are valuable intermediates in the synthesis of various biologically active molecules and pharmaceuticals.[1][2][3] However, their synthesis can present challenges related to impurity formation, which can impact yield, purity, and the overall success of subsequent synthetic steps.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you to proactively manage impurities in your work.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the synthesis of 5-bromo-2-furamides, which typically involves two key stages: the bromination of a 2-furoic acid derivative and the subsequent amidation.
Problem 1: Low Yield and/or Purity in the Bromination of the Furan Ring
You are attempting to synthesize the 5-bromo-2-furoic acid or its ester precursor and are observing low yields or the presence of multiple brominated species in your crude product analysis (e.g., by HPLC or TLC).
The furan ring is an electron-rich heterocycle, making it susceptible to electrophilic substitution. However, this reactivity can also lead to over-bromination or the formation of isomeric impurities. The reaction of furfural and related compounds with bromine in aqueous solution can be complex, involving addition and substitution pathways.[4] The choice of brominating agent and reaction conditions is critical to control selectivity. Using molecular bromine (Br₂) directly can be hazardous and often leads to poor regioselectivity, resulting in mixtures of mono- and di-brominated products.[5]
-
Choice of Brominating Agent: Instead of liquid bromine, consider using a milder and more selective solid brominating agent such as N-bromosuccinimide (NBS), 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), or an ionic liquid like 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃).[5][6] These reagents can offer better control over the reaction and improve safety.
-
Solvent and Temperature Control: The solvent plays a crucial role. For bromination of furoic acid esters, chlorinated solvents like chloroform or carbon tetrachloride can be effective.[7] Temperature control is also vital. Running the reaction at lower temperatures can often improve selectivity and reduce the formation of byproducts. For instance, bromination of 2-hydroxypyrimidine is conducted below 5°C to control the reaction.[8]
-
Step-by-Step Protocol for Controlled Bromination:
-
Dissolve your 2-furoic acid ester in an appropriate anhydrous solvent (e.g., THF or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to a controlled temperature (e.g., 0-5°C).
-
Add the solid brominating agent (e.g., NBS) portion-wise over a period of time to maintain the desired temperature.
-
Monitor the reaction progress by TLC or HPLC to determine the point of optimal conversion and minimize over-bromination.
-
Upon completion, quench the reaction appropriately (e.g., with a solution of sodium thiosulfate) to remove any unreacted bromine.
-
Perform a standard aqueous workup, followed by purification, typically by recrystallization or column chromatography.[9]
-
Caption: Pathway of bromination and potential impurity formation.
Problem 2: Incomplete Amide Coupling and Presence of Unreacted Starting Material
You are reacting 5-bromo-2-furoic acid (or its activated form) with an amine, but the reaction is sluggish, and you observe a significant amount of unreacted carboxylic acid and/or amine in your crude product.
Amide bond formation is a condensation reaction that typically requires the activation of the carboxylic acid to facilitate nucleophilic attack by the amine.[10] Direct reaction of a carboxylic acid and an amine requires high temperatures to drive off water, which can be detrimental to the integrity of the substrates. The choice of coupling reagent and reaction conditions is paramount for efficient amide bond formation.
-
Carboxylic Acid Activation:
-
Acid Chloride Formation: A common and effective method is to convert the 5-bromo-2-furoic acid to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[11][] The resulting acid chloride is highly reactive towards amines. This reaction is typically performed under anhydrous conditions.
-
Use of Coupling Reagents: For more sensitive substrates, a wide array of coupling reagents can be employed. These include carbodiimides like DCC (dicyclohexylcarbodiimide) and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), as well as uronium salts like HATU and HBTU.[] Additives such as HOBt (1-hydroxybenzotriazole) can be used with carbodiimides to suppress side reactions and improve efficiency.
-
-
Solvent and Base Selection: The reaction should be carried out in an anhydrous aprotic solvent such as dichloromethane (DCM), dimethylformamide (DMF), or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is often necessary to neutralize the acid (e.g., HCl) generated during the reaction, especially when starting from an acid chloride.[]
-
Step-by-Step Protocol for Amide Coupling via Acid Chloride:
-
In a flame-dried flask under an inert atmosphere, suspend or dissolve 5-bromo-2-furoic acid in an anhydrous solvent (e.g., DCM).
-
Add a catalytic amount of DMF (if using oxalyl chloride).
-
Slowly add thionyl chloride or oxalyl chloride at 0°C.
-
Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.
-
Remove the excess reagent and solvent under reduced pressure.
-
Dissolve the crude 5-bromo-2-furoyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine and a non-nucleophilic base (e.g., triethylamine) in anhydrous DCM.
-
Slowly add the acid chloride solution to the amine solution at 0°C.
-
Allow the reaction to proceed, monitoring by TLC or HPLC.
-
Upon completion, perform an aqueous workup to remove the base hydrochloride salt and any unreacted starting materials.
-
Purify the crude 5-bromo-2-furamide by recrystallization or column chromatography.
-
Caption: A typical workflow for the synthesis of 5-bromo-2-furamides.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look out for?
A1: The most common impurities depend on the synthetic route.
-
From Bromination: Expect to see the starting, unbrominated 2-furoic acid derivative and potentially di-brominated species (e.g., 4,5-dibromo-2-furoic acid derivatives).[7] Isomeric monobrominated furans are also possible, although the 5-position is generally favored for electrophilic substitution.
-
From Amidation: The primary impurities are typically unreacted 5-bromo-2-furoic acid and the amine starting material. If using a coupling reagent like DCC, byproducts such as dicyclohexylurea (DCU) can form, which is often insoluble and can be removed by filtration. With uronium/aminium reagents, guanidinium byproducts can arise from the reaction of the coupling reagent with the amine.
Q2: How can I best purify the final 5-bromo-2-furamide product?
A2: The purification method will depend on the nature of the impurities and the physical properties of your product.
-
Recrystallization: If your product is a solid and the impurities have different solubilities, recrystallization is an excellent and scalable method. Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find optimal conditions.
-
Flash Column Chromatography: This is a very effective method for removing both more and less polar impurities. A typical stationary phase is silica gel, with an eluent system like hexanes/ethyl acetate.[9]
-
Aqueous Washes: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can remove basic impurities like unreacted amine and triethylamine. A subsequent wash with a dilute basic solution (e.g., saturated sodium bicarbonate) can remove acidic impurities like unreacted 5-bromo-2-furoic acid.
Q3: What analytical techniques are best for assessing the purity of my 5-bromo-2-furamide?
A3: A combination of techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful quantitative technique for determining the purity of your compound and detecting trace impurities.[13][14] Developing a stability-indicating HPLC method is crucial in a drug development setting.[15][16]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your desired product and identifying any structural isomers or major impurities.
-
Mass Spectrometry (MS): This technique provides the molecular weight of your compound and can help in the identification of impurities. Techniques like GC-MS or LC-MS can be particularly useful for separating and identifying components of a mixture.[]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups (e.g., the amide C=O and N-H stretches).
Table 1: Comparison of Common Analytical Techniques for Purity Assessment
| Technique | Information Provided | Advantages | Limitations |
| HPLC | Quantitative purity, detection of trace impurities.[13] | High sensitivity and resolution, quantitative. | Requires method development, may not identify unknown impurities without standards. |
| NMR | Structural confirmation, identification of major impurities and isomers. | Provides detailed structural information. | Lower sensitivity than HPLC for trace impurities. |
| MS | Molecular weight confirmation, identification of impurities by mass. | High sensitivity, can be coupled with chromatography (LC-MS, GC-MS). | May not distinguish between isomers. |
| FTIR | Functional group identification. | Fast and simple. | Provides limited information on purity and structure of individual components in a mixture. |
References
- Synthesis methods for the preparation of 2-furoic acid derivatives. (n.d.). Google Patents.
-
Wu, X., Peng, X., Dong, X., & Dai, Z. (n.d.). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating A. Bulletin of the Korean Chemical Society. Retrieved from [Link]
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Multistep FDCA synthesis via ethyl 5‐bromo‐furan‐2‐carboxylate. Adapted from Ref.. (n.d.). ResearchGate. Retrieved from [Link]
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5-Bromo-2-furoic acid CAS 585-70-6 98% with high quality - UCHEM. (n.d.). Retrieved from [Link]
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Reaction of bromine with furfural and related compounds. (n.d.). NIST. Retrieved from [Link]
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One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022). ResearchGate. Retrieved from [Link]
-
One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination-Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022). ChemistryOpen, 11(4), e202100301. Retrieved from [Link]
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Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. (2021). Molecules, 26(16), 4995. Retrieved from [Link]
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Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Retrieved from [Link]
- Process for the preparation of 2,3-dibromfuran. (n.d.). Google Patents.
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Review on analytical methods for determination of furosemide. (2019). ResearchGate. Retrieved from [Link]
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Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted with normal saline in presence of impurities by RP-HPLC. (2022). ResearchGate. Retrieved from [Link]
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5-Bromo-N'-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). Preprints.org. Retrieved from [Link]
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One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022). East China Normal University. Retrieved from [Link]
- CN104447570A - Synthesis method for 5-bromo-2-fluoropyrimidine. (n.d.). Google Patents.
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A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery. Retrieved from [Link]
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5-Bromo-2-furamide - ChemBK. (2024). Retrieved from [Link]
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Analytical method development and validation for the estimation of Furosemide an anti-diuretic in Furosemide injection diluted w. (2021). Brazilian Journal of Biological Sciences, 8(18), 35-56. Retrieved from [Link]
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Amide coupling reaction in medicinal chemistry. (n.d.). HepatoChem. Retrieved from [Link]
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A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. (2013). Organic & Biomolecular Chemistry, 11(15), 2492-2495. Retrieved from [Link]
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Analytical procedures for the analysis of furosemide associated with other compounds in pharmaceuticals. (2011). ResearchGate. Retrieved from [Link]
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The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Retrieved from [Link]
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One-Pot Synthesis of N-Aryl-5-aryl-2-furoyl Amides via Reaction of 5-Aryl-2-furoic Acid with Arylamines. (2025). ResearchGate. Retrieved from [Link]
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Furan Reactions. IV. Furoic Acid from Furfural. (1927). Journal of the American Chemical Society, 49(4), 1065-1069. Retrieved from [Link]
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Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. (n.d.). Organic Syntheses. Retrieved from [Link]
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Chemistry of Amides. (2022). LibreTexts. Retrieved from [Link]
- Preparation method of high-purity 5-bromo-2, 4-difluorobenzoic acid. (n.d.). Google Patents.
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Aqueous Carbonylation of Furfural Derived 5-Bromofuroic Acid to 2,5-Furandicarboxylic Acid with Supported Palladium Catalyst. (2019). ResearchGate. Retrieved from [Link]
-
5-Bromo-N′-(2-oxoindolin-3-ylidene)furan-2-carbohydrazide. (2024). ResearchGate. Retrieved from [Link]
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Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. (2024). Scientific Reports, 14(1), 1007. Retrieved from [Link]
-
Isolation and Characterization of an Unknown Process-Related Impurity in Furosemide and Validation of a New HPLC Method. (2023). Molecules, 28(5), 2351. Retrieved from [Link]
-
Synthesis, Complexation, Spectral and Antimicrobial Study of Some Novel 5-Bromo-2-Fluorobenzaldehydeoxime. (2025). ResearchGate. Retrieved from [Link]
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stability issues of 5-bromo-N,N-diethyl-2-furamide under reaction conditions
Welcome to the technical support center for 5-bromo-N,N-diethyl-2-furamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions regarding the stability of this compound under various reaction conditions. Our goal is to equip you with the knowledge to anticipate and resolve challenges, ensuring the success of your synthetic endeavors.
Introduction: The Chemical Profile of this compound
This compound is a versatile synthetic intermediate. The stability of this molecule is governed by the interplay of its three key components: the furan ring, the bromine substituent at the 5-position, and the N,N-diethylamide group at the 2-position. The furan ring, while aromatic, is electron-rich and susceptible to electrophilic attack and can undergo ring-opening under strong acidic conditions.[1][2][3][4][5][6][7][8][9] The bromine atom is a good leaving group in cross-coupling reactions but can also be prone to dehalogenation.[10][11] The amide group is generally robust, but its hydrolysis can be induced under strong acidic or basic conditions.[12][13][14][15] Understanding these potential reaction pathways is crucial for troubleshooting synthetic protocols.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
Question: I am attempting a Suzuki coupling with this compound and a boronic acid, but I am observing very low conversion to the desired product and recovering a significant amount of starting material. What are the potential causes and how can I troubleshoot this?
Answer:
Low reactivity in palladium-catalyzed cross-coupling reactions with this compound can stem from several factors related to the stability of the starting material and the reaction conditions.
Potential Causes:
-
Decomposition of the Furan Ring: While generally stable under neutral or slightly basic conditions typical for many cross-coupling reactions, prolonged heating in the presence of even mildly acidic or basic species can lead to furan ring degradation.[16][17][18]
-
Reductive Dehalogenation: A common side reaction is the reductive dehalogenation of the starting material to form N,N-diethyl-2-furamide.[10][11] This can be promoted by certain phosphine ligands, bases, or impurities in the reaction mixture.
-
Competitive Reactions: The furan ring itself can sometimes act as a diene in Diels-Alder type reactions, especially at elevated temperatures.[2]
-
Catalyst Inactivation: The amide group or other species in the reaction mixture might coordinate to the palladium catalyst, leading to its deactivation.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low yield in cross-coupling reactions.
Detailed Protocols:
-
Screening Bases:
-
Set up parallel reactions using different bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃.
-
Use anhydrous solvents and reagents to minimize side reactions.
-
Monitor the reactions by TLC or GC-MS to compare the rate of product formation and the appearance of byproducts.
-
-
Screening Ligands:
-
Choose a set of ligands with varying steric and electronic properties (e.g., a trialkylphosphine like P(t-Bu)₃, a biarylphosphine like SPhos, and an NHC ligand like IPr).
-
Maintain the same palladium precursor, base, and solvent for a direct comparison.
-
Run the reactions at a moderate temperature (e.g., 80 °C) and monitor for progress.
-
Issue 2: Formation of Unexpected Byproducts in Reactions with Strong Nucleophiles
Question: I am trying to perform a nucleophilic aromatic substitution (SNA) on this compound with a strong nucleophile, but I am getting a complex mixture of products. What could be happening?
Answer:
While direct SNAr on unactivated aryl halides is difficult, the electron-rich nature of the furan ring complicates reactions with strong nucleophiles.
Potential Causes:
-
Addition-Elimination Pathways: Strong nucleophiles can add to the furan ring at positions other than the carbon bearing the bromine, leading to a mixture of isomers after potential elimination or ring-opening.
-
Halogen-Metal Exchange: If using organometallic nucleophiles (e.g., Grignard or organolithium reagents), halogen-metal exchange can occur faster than nucleophilic attack, generating a furan-5-yl organometallic species that can then react in various ways.
-
Ring Opening: Strongly basic nucleophiles can promote ring-opening of the furan, especially at elevated temperatures.
Troubleshooting Protocol:
| Parameter | Recommendation | Rationale |
| Nucleophile | Use a less basic, more polarizable nucleophile if possible. | Minimizes base-catalyzed ring opening. |
| Temperature | Start at low temperatures (e.g., -78 °C) and slowly warm up. | Favors kinetic control and can suppress side reactions. |
| Solvent | Use a polar aprotic solvent (e.g., THF, DMF). | Can help to stabilize charged intermediates. |
| Reaction Type | Consider a transition-metal-catalyzed cross-coupling reaction instead of SNAr. | Often provides higher selectivity and yields for C-C and C-heteroatom bond formation. |
Issue 3: Decomposition Under Acidic Conditions
Question: I am attempting a reaction that requires acidic conditions, and my this compound appears to be decomposing. What is the likely degradation pathway and how can I mitigate it?
Answer:
The furan ring is known to be sensitive to acidic conditions, which can lead to ring-opening.[1][3][6][7]
Mechanism of Acid-Catalyzed Ring Opening:
Caption: Simplified pathway for acid-catalyzed degradation of the furan ring.
Troubleshooting Strategies:
-
Use Milder Acids: If possible, replace strong Brønsted acids (e.g., H₂SO₄, HCl) with weaker acids (e.g., acetic acid) or Lewis acids that are less prone to promoting protonation of the furan ring.
-
Control Stoichiometry: Use only a catalytic amount of acid if possible.
-
Lower Temperature: Perform the reaction at the lowest possible temperature that allows for the desired transformation.
-
Anhydrous Conditions: The presence of water can facilitate the nucleophilic attack on the protonated furan ring.[1][3] Using anhydrous conditions can sometimes suppress this degradation pathway.
Frequently Asked Questions (FAQs)
Q1: How should I store this compound?
A1: It is best to store the compound in a cool, dark, and dry place under an inert atmosphere (e.g., argon or nitrogen). This will minimize potential degradation from light, moisture, and air.
Q2: Is this compound sensitive to light?
A2: While there is no specific data on the photosensitivity of this compound, many brominated aromatic compounds can undergo photodecomposition. It is good practice to protect it from light, especially during long-term storage and when running reactions for extended periods.
Q3: Can I use strong bases like NaOH or KOH with this compound?
A3: Caution should be exercised when using strong bases. While the amide is relatively stable, strong bases can promote dehydrohalogenation (if an adjacent proton is available, which is not the case here) or other unforeseen side reactions. If a strong base is required, it is advisable to perform the reaction at low temperatures and monitor it closely for the formation of byproducts.
Q4: What is the expected reactivity of the C-Br bond?
A4: The C-Br bond at the 5-position of a furan ring is generally reactive in palladium-catalyzed cross-coupling reactions. Its reactivity is comparable to other aryl bromides. It can also undergo lithium-halogen exchange with strong organolithium bases.
Q5: Are there any incompatible solvents I should avoid?
A5: Protic solvents in combination with acidic or basic conditions should be used with caution due to the risk of furan ring opening. Otherwise, the compound is expected to be soluble and stable in a range of common organic solvents like THF, dioxane, toluene, and DMF under neutral conditions.
References
-
Ramanathan, A., & Jimenez, L. S. (2010). Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Synthesis, 2010(02), 217-220. [Link]
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Montoya, A., & Haynes, B. S. (2018). Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels, 32(1), 539-547. [Link]
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Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. (n.d.). In American Chemical Society eBooks. [Link]
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D'Auria, M. (2014). Photochemical synthesis of 3- and 5-aryl-2-furyl derivatives. ResearchGate. [Link]
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Five Member Heterocycles Reactivity of Furan. (2020, August 20). YouTube. [Link]
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Glover, S. A., & Schumacher, R. R. (2012). Synthesis and thermal decomposition of N,N-dialkoxyamides. Organic & Biomolecular Chemistry, 10(38), 7739-7747. [Link]
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Tavman, A. (2013). Investigation of the acid-catalyzed hydrolysis and reaction mechanisms of N,N'-diarylsulfamides using various criteria. ResearchGate. [Link]
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Shcherbakov, D., & Krivtsov, I. (2024). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ResearchGate. [Link]
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Thermal Stability of Amorphous Solid Dispersions. (2021). MDPI. [Link]
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Dehalogenation. (n.d.). Wikipedia. [Link]
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Acid-Catalyzed Ring Opening of Furan in Aqueous Solution | Request PDF. (n.d.). ResearchGate. [Link]
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The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). ChemSusChem. [Link]
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Efficient procedure for the preparation of 2-bromo-5-ethylfuran and its unexpected isomerisation. (2016). ResearchGate. [Link]
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Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. (2016). Beilstein Journal of Organic Chemistry. [Link]
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Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans. (2016). RSC Advances. [Link]
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The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. (2024). Wiley Online Library. [Link]
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Improved Thermal Stability of Organically Modified Layered Silicates. (2004). NIST. [Link]
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Spillane, W. J., Barry, J. A., & Scott, F. L. (1973). Kinetics of hydrolysis of NN′-diarylsulphamides. Journal of the Chemical Society, Perkin Transactions 2, 481-483. [Link]
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Arene, alkene or alkane synthesis by dehalogenation or reductive cleavage. (n.d.). Organic Chemistry Portal. [Link]
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M. E. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
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Furan: Reaction With Electrophiles - Protonation. (n.d.). Scribd. [Link]
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Halogenation and Dehalogenation in the Industry // Reactor Engineering - Class 153. (2015, March 11). YouTube. [Link]
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Thermal Stability of Amorphous Solid Dispersions. (2021). PubMed. [Link]
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Lewis Acid-Catalyzed 2,3-Dihydrofuran Acetal Ring-Opening Benzannulations toward Functionalized 1-Hydroxycarbazoles. (2022). MDPI. [Link]
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The stability of polyaniline in strongly alkaline or acidic aqueous media. (2008). ResearchGate. [Link]
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Palladium-catalyzed alkyl-alkyl suzuki cross-couplings of primary alkyl bromides at room temperature: (13-chlorotridecyloxy)triethylsilane [silane, [(13-chlorotridecyl)oxy]triethyl-]. (n.d.). ResearchGate. [Link]
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High Thermal Stability and Rigid Rod of Novel Organosoluble Polyimides and Polyamides Based on Bulky and Noncoplanar Naphthalene. (2010). NTU Scholars. [Link]
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Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study. (2016). Catalysis Science & Technology. [Link]
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From Established to Emerging: Evolution of Cross-Coupling Reactions. (2024). The Journal of Organic Chemistry. [Link]
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Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: An experimental and theoretical study. (2016). ResearchGate. [Link]
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Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides. (2019). Beilstein Journals. [Link]
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Reactions of Pyrrole, Furan, and Thiophene: Videos & Practice Problems. (n.d.). Pearson. [Link]
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Chemoselective Transamidation of Thioamides by Transition-Metal-Free N–C(S) Transacylation. (2017). PubMed Central. [Link]
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Reactivity of Furan, Pyrrole and Thiophene. (2021, March 1). YouTube. [Link]
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Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of Furan Halides
Welcome to the technical support center for navigating the complexities of cross-coupling reactions with furan halides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in synthesizing these valuable heterocyclic motifs. Furan rings are common in pharmaceuticals and natural products, but their unique electronic properties can make catalyst selection and reaction optimization non-trivial.
This document moves beyond simple protocols to explain the underlying principles governing these reactions, empowering you to troubleshoot effectively and design robust synthetic routes.
General Troubleshooting and FAQs
This section addresses the most common issues encountered across various cross-coupling reactions involving furan halides.
Question 1: My cross-coupling reaction with a furan halide has failed or resulted in a very low yield. What are the primary factors to investigate?
Answer: A failed reaction can typically be traced back to one of four areas: catalyst integrity, reagent quality, reaction atmosphere, or the chosen conditions.
-
Catalyst Activity: The active catalyst in most cross-coupling reactions is a Palladium(0) species. If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it must be effectively reduced in situ to Pd(0) to enter the catalytic cycle.[1][2] Incomplete reduction can halt the reaction before it begins.
-
Causality: The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) center.[2][3] Without an active Pd(0) species, this crucial first step cannot occur. Consider using air-stable, pre-formed Pd(0) sources or robust precatalysts like palladacycles if you suspect issues with in situ reduction.[4]
-
-
Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidation and deactivation of the Pd(0) catalyst and can promote undesirable side reactions, such as the homocoupling of organoboron reagents (in Suzuki couplings) or terminal alkynes (in Sonogashira couplings).[4][5][6]
-
Reagent Purity and Stability: Furan-based reagents can be less stable than their simple aryl counterparts. Furan boronic acids, for instance, are notoriously prone to protodeboronation, where the C-B bond is cleaved and replaced by a C-H bond.[6][8]
-
Inappropriate Reaction Conditions: The choice of ligand, base, and solvent are all interconnected and crucial for success. A mismatch can lead to a stalled reaction or decomposition.[6][9] For example, a weak base may not be sufficient to facilitate the transmetalation step in a Suzuki coupling.[4]
Question 2: I am observing significant amounts of homocoupled byproducts. What causes this and how can it be minimized?
Answer: Homocoupling is a common side reaction where two molecules of one of the coupling partners react with each other.
-
In Suzuki Couplings: This typically involves the boronic acid coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen or an excess of Pd(II) species that have not been reduced to the active Pd(0) catalyst.[6]
-
In Sonogashira Couplings: The homocoupling of terminal alkynes is known as Glaser coupling and is a major potential side reaction. It is promoted by the copper(I) co-catalyst in the presence of an oxidant, typically oxygen.[5]
Mitigation Strategies:
-
Strictly Anaerobic Conditions: The most critical step is to rigorously exclude oxygen from the reaction mixture.
-
Optimize Catalyst System: Ensure your Pd(II) precatalyst is efficiently reduced. The choice of ligand can also influence the relative rates of cross-coupling versus homocoupling.
-
Consider Copper-Free Sonogashira: For sensitive substrates where Glaser coupling is problematic, copper-free Sonogashira protocols have been developed to avoid this specific side reaction.[5]
Question 3: How do I choose between a phosphine ligand and an N-Heterocyclic Carbene (NHC) ligand?
Answer: The choice of ligand is arguably the most critical parameter in catalyst selection. Both phosphines and NHCs are excellent ligands, but they have distinct properties.
-
Phosphine Ligands: This is the most established class of ligands. Bulky, electron-rich dialkylbiaryl phosphines (often called "Buchwald ligands" like XPhos and SPhos) are highly effective.[10]
-
Mechanism: Their bulkiness promotes the formation of a monoligated Pd(0) species, which is often the most active catalyst, and their strong electron-donating ability facilitates the oxidative addition step, especially with less reactive aryl chlorides.[10] They are exceptionally versatile and a vast body of literature exists to guide their use.
-
-
N-Heterocyclic Carbene (NHC) Ligands: NHCs are strong sigma-donating ligands that form highly stable bonds with the palladium center.[11][12]
-
Advantages: This stability makes the resulting catalysts very robust, often with high turnover numbers and resistance to decomposition at elevated temperatures.[11][12] They are particularly effective for challenging couplings involving sterically hindered substrates or deactivated aryl chlorides.[13][14] PEPPSI-type precatalysts are a common and efficient way to employ NHC ligands.[15]
-
Decision Workflow: Start with a well-established, versatile phosphine ligand like SPhos or XPhos for initial screening. If you face issues with catalyst decomposition or require very high temperatures, an NHC-based catalyst system is an excellent alternative to explore.
Caption: A simplified decision tree for initial ligand selection.
Reaction-Specific Catalyst Selection Guides
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura coupling is a powerful method for C-C bond formation, but it presents a specific challenge with furan substrates.
FAQ: My primary challenge with Suzuki coupling is the decomposition of my furan boronic acid (protodeboronation). How can I select a catalyst system to minimize this?
Answer: Protodeboronation is the key side reaction to control.[6][8] Your strategy should focus on minimizing the presence of water and using a base that is strong enough to promote catalysis but mild enough to prevent boronic acid degradation.
-
Causality: Protodeboronation is the hydrolysis of the C–B bond, for which water is the proton source. This process is often accelerated by strong bases and prolonged heating.[4][6]
-
Recommended Approach:
-
Base Selection: Switch from strong bases like NaOH or K₃PO₄ in aqueous media to milder bases like K₂CO₃ or KF.[4] Often, K₃PO₄ is effective but should be used under anhydrous conditions and ground into a fine powder to ensure reactivity.[7]
-
Solvent System: Use an anhydrous solvent system. Toluene, dioxane, or THF are excellent choices.[9][16] While some protocols use aqueous mixtures, these can exacerbate protodeboronation with sensitive furan boronic acids.
-
Ligand Choice: Bulky, electron-rich phosphine ligands like SPhos and XPhos are highly recommended. They accelerate the rate-limiting steps of the desired cross-coupling reaction, allowing the productive cycle to outcompete the decomposition pathway.
-
| Furan Halide | Coupling Partner | Recommended Pd Source | Recommended Ligand | Recommended Base | Recommended Solvent | Temp (°C) |
| 2-Bromofuran | Arylboronic Acid | Pd(OAc)₂ or Pd₂(dba)₃ | SPhos or XPhos | K₃PO₄ (anhydrous) | Toluene or Dioxane | 80-110 |
| 2-Chlorofuran | Arylboronic Acid | Pd₂(dba)₃ or Palladacycle | XPhos or tBuXPhos | K₃PO₄ (anhydrous) | Toluene | 100-120 |
| 3-Iodofuran | Heteroarylboronic Acid | Pd(PPh₃)₄ | (Self-ligated) | K₂CO₃ | Dioxane/H₂O | 80-100 |
Table 1: Representative starting conditions for Suzuki-Miyaura couplings of furan halides. Optimization is often required.
Buchwald-Hartwig Amination (C-N Bond Formation)
This reaction is critical for synthesizing arylamines, but requires careful selection of the base and ligand to achieve high efficiency.
FAQ: What is the best catalyst system for coupling a primary or secondary amine with a 2-bromofuran?
Answer: The Buchwald-Hartwig amination of aryl halides typically requires a strong, non-nucleophilic base and a bulky, electron-rich phosphine ligand to facilitate both the oxidative addition and the final reductive elimination steps.
-
Causality: The C-N bond-forming reductive elimination step is often rate-limiting. Bulky ligands that create a wide "bite angle" on the metal center are known to accelerate this step. A strong base is required to deprotonate the amine, making it a more effective nucleophile for coordination to the palladium center.[2]
-
Recommended Approach:
-
Ligand Selection: Biaryl phosphine ligands are the gold standard. XPhos and related ligands (e.g., tBuXPhos) are excellent choices for coupling a wide range of amines with furan halides.[17][18] For primary amines, bidentate ligands like BINAP were historically important, but modern bulky monodentate ligands often provide superior results.[19]
-
Base Selection: A strong, sterically hindered base is essential. Sodium tert-butoxide (NaOt-Bu) is the most common and effective choice.[18] Lithium bis(trimethylsilyl)amide (LiHMDS) or cesium carbonate (Cs₂CO₃) can also be effective, depending on the substrate.[17]
-
Solvent: A non-polar aprotic solvent like toluene or dioxane is generally preferred.[17]
-
| Furan Halide | Amine Type | Recommended Pd Source | Recommended Ligand | Recommended Base | Recommended Solvent | Temp (°C) |
| 2-Bromofuran | Secondary Cyclic | Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | 90-110 |
| 2-Chlorofuran | Primary Arylamine | Pd(OAc)₂ | tBuXPhos | NaOt-Bu | Toluene | 100-120 |
| 3-Bromofuran | Secondary Acyclic | Pd(OAc)₂ | RuPhos | Cs₂CO₃ | Dioxane | 100 |
Table 2: Representative starting conditions for Buchwald-Hartwig aminations of furan halides.
Sonogashira Coupling (C-C Alkyne Formation)
This reaction couples a terminal alkyne with an aryl halide and traditionally uses a dual-catalyst system.
FAQ: What is the role of copper in the Sonogashira reaction, and when should I consider a copper-free system?
Answer: The Sonogashira reaction classically employs a palladium catalyst for the main cross-coupling cycle and a copper(I) salt (typically CuI) as a co-catalyst.[5][20]
-
Role of Copper: The copper(I) salt reacts with the terminal alkyne and base to form a copper(I) acetylide intermediate.[5] This species then undergoes transmetalation with the Pd(II)-aryl complex in the main catalytic cycle. The use of copper allows the reaction to proceed under much milder conditions (often room temperature) than palladium-only systems.[5]
-
When to Go Copper-Free: The primary drawback of the copper co-catalyst is its promotion of the oxidative homocoupling of the alkyne (Glaser coupling) to form a diyne byproduct.[5] This is especially problematic for sensitive or valuable alkynes. You should consider a copper-free protocol if:
-
You observe significant Glaser coupling byproducts.
-
Your substrates are sensitive to copper salts.
-
You are working in a pharmaceutical context where minimizing residual copper is critical.
-
Copper-free systems typically require a slightly higher temperature and a strong amine base.
-
Caption: Catalytic cycles for the copper-co-catalyzed Sonogashira reaction.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a robust starting point for the coupling of 2-bromofuran with an arylboronic acid.
Reaction: Synthesis of 2-phenylfuran
Materials:
-
2-Bromofuran (1.0 mmol, 147 mg)
-
Phenylboronic acid (1.2 mmol, 146 mg)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
SPhos (0.04 mmol, 16.4 mg)
-
Potassium Phosphate (K₃PO₄), anhydrous, finely powdered (2.0 mmol, 424 mg)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add Pd(OAc)₂ (4.5 mg), SPhos (16.4 mg), phenylboronic acid (146 mg), and anhydrous K₃PO₄ (424 mg).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with dry argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene (5 mL) via syringe, followed by 2-bromofuran (1.0 mmol, 91 µL).
-
Degassing: Bubble argon through the stirred reaction mixture for an additional 10-15 minutes. This step is critical to remove any final traces of dissolved oxygen.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C. Stir vigorously for the duration of the reaction (typically 4-12 hours). Monitor the reaction progress by TLC or GC-MS.
-
Workup: Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Extraction: Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-phenylfuran.
References
- Sonogashira coupling - Wikipedia. (n.d.).
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Benchchem. (n.d.). Technical Support Center: Optimizing Suzuki Coupling Reactions for Furan Boronic Acids.
- MDPI. (2024). Optimization of Palladium-Catalyzed One-Pot Synthesis of Functionalized Furans for High-Yield Production: A Study of Catalytic and Reaction Parameters.
- Beilstein Journals. (n.d.). Nickel-catalyzed cross-coupling of 2-fluorobenzofurans with arylboronic acids via aromatic C–F bond activation.
- Organic Chemistry Portal. (2024). Synthesis of Highly Substituted Furans via Intermolecular Enynone-Aldehyde Cross-Coupling/Cyclization Catalyzed by N-Heterocyclic Carbenes.
- Benchchem. (n.d.). Optimizing Suzuki coupling yield for 3-(Furan-2-yl)phenol.
- PMC - NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.
- PMC - NIH. (n.d.). Synthesis of 2,3-Disubstituted Benzo[b]furans by the Palladium-Catalyzed Coupling of o-Iodoanisoles and Terminal Alkynes, Followed by Electrophilic Cyclization.
- Benchchem. (n.d.). A Comparative Guide to Phosphine Ligands in Suzuki-M-iyaura Coupling Reactions.
- NIH. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.
- Buchwald–Hartwig amination - Wikipedia. (n.d.).
- PubMed. (2008). Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions.
- MDPI. (n.d.). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates.
- PMC - PubMed Central. (2021). Synthesis of dithienofurans via cascade copper catalysed dual C–S coupling and ring closure reactions under mild conditions.
- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
- TCI Chemicals. (n.d.). N-Heterocyclic Carbene (NHC) Ligands [Cross-coupling Reaction using Transition Metal Catalysts].
- Beilstein Publishing System. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.
- RSC Publishing. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- ACS Publications. (n.d.). Surveying Sterically Demanding N-Heterocyclic Carbene Ligands with Restricted Flexibility for Palladium-catalyzed Cross-Coupling Reactions | Accounts of Chemical Research.
- DSpace@MIT. (n.d.). Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions.
- White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.
- PMC - PubMed Central. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions.
- Organic Chemistry Research. (n.d.). The Latest Developments of N-Heterocyclic Carbenes (NHCs) Complexes in Cross-Coupling Reactions.
- ResearchGate. (n.d.). Reactivity of mechanistically relevant furans in the cross‐coupling reaction.
- PMC. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- Sigma-Aldrich. (n.d.). Buchwald Phosphine Ligands for Cross Coupling.
- RSC Advances. (n.d.). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014.
- PMC - PubMed Central. (2025). A cooperative electron-deficient phosphine/olefin ligand system for the site-selective mechanochemical Suzuki–Miyaura cross-coupling of 2,4-dibromoaryl ethers.
- organic-chemistry.org. (n.d.). Preparation of sec and tert amines by Buchwald-Hartwig Amination.
- York Research Database. (2019). Solvent effects in palladium catalysed cross-coupling reactions.
- YouTube. (2020). Sonogashira cross-coupling reaction.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- PMC - NIH. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.
- PMC. (2025). A new P3N ligand for Pd-catalyzed cross-couplings in water.
- PMC - NIH. (2025). Investigating Arylazoformamide Ligands in Palladium(II) Precatalysts through the Suzuki–Miyaura Cross-Coupling Reaction.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Frontiers. (2022). Copper-Promoted Hiyama Cross-Coupling of Arylsilanes With Thiuram Reagents: A Facile Synthesis of Aryl Dithiocarbamates.
- Scite.ai. (n.d.). Phosphorinanes as Ligands for Palladium‐Catalyzed Cross‐Coupling Chemistry.
- ACS Publications. (n.d.). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings | Organometallics.
- NIH. (n.d.). Modular Synthesis of Furans with up to Four Different Substituents by a trans‐Carboboration Strategy.
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (n.d.). Palladium-Catalyzed Domino Heck/Cross-Coupling Cyclization Reaction: Diastereoselective Synthesis of Furan-Containing Indolines | Request PDF.
- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.
- RSC Publishing. (n.d.). Palladium-catalyzed cross-coupling reaction of alkenyl aluminums with 2-bromobenzo[b]furans.
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Technical Support Center: Workup Procedures for 2-Furoyl Chloride
Welcome to the Technical Support Center for handling 2-furoyl chloride reaction workups. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the effective removal of unreacted 2-furoyl chloride and related impurities from your reaction mixtures. Here, we move beyond simple protocols to explain the "why" behind each step, ensuring a robust and reproducible workflow.
Frequently Asked Questions (FAQs)
Q1: What are the primary species I need to remove after a reaction with 2-furoyl chloride?
A1: Typically, you will need to remove unreacted 2-furoyl chloride, its hydrolysis byproduct 2-furoic acid, and any excess nucleophile (e.g., amine or alcohol) or acid scavenger (e.g., triethylamine or pyridine). The primary challenge lies in the high reactivity of 2-furoyl chloride, which readily hydrolyzes to 2-furoic acid upon contact with water.
Q2: My desired product is sensitive to water. How can I quench the reaction without using an aqueous solution?
A2: For moisture-sensitive products, you can quench the reaction by adding an anhydrous alcohol, such as methanol or ethanol.[1] This will convert the highly reactive 2-furoyl chloride into its corresponding methyl or ethyl furoate ester, which is generally less reactive and easier to separate chromatographically. Alternatively, for reactions involving amine nucleophiles, adding an excess of a volatile amine, like benzylamine, can consume the remaining 2-furoyl chloride, forming a stable amide that can be removed during purification.[2]
Q3: I've quenched my reaction, but I'm having trouble separating my product from 2-furoic acid during extraction. What should I do?
A3: 2-furoic acid is acidic and can be effectively removed with a basic aqueous wash.[3] A dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) is typically used. The basic wash deprotonates the carboxylic acid, forming a water-soluble carboxylate salt that partitions into the aqueous layer. Be cautious when adding the basic solution, as the reaction with acidic species can generate CO₂ gas, leading to pressure buildup in the separatory funnel.[4] Always vent the funnel frequently.
Q4: Can I use a solid-phase scavenger to remove excess 2-furoyl chloride?
A4: Yes, solid-supported scavengers can be a very effective and clean way to remove excess electrophiles like acyl chlorides. Trisamine (TRIS) resins are particularly effective at sequestering acyl halides.[5] The key advantage of this method is the ease of separation; the resin-bound byproduct is simply filtered off, often eliminating the need for a liquid-liquid extraction.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Low product yield after aqueous workup | 1. Hydrolysis of the desired product. 2. The product is partially water-soluble. | 1. If the product is an ester, consider a non-aqueous quench. For amides, ensure the aqueous washes are not overly acidic or basic if the product has sensitive functional groups. 2. Back-extract the aqueous layers with your organic solvent to recover any dissolved product. Using brine for the final wash can also reduce the solubility of organic compounds in the aqueous phase. |
| An emulsion forms during extraction | Surfactant-like properties of starting materials or byproducts. | 1. Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer. 2. If the emulsion persists, filter the mixture through a pad of Celite or glass wool. 3. For persistent emulsions, supported liquid extraction (SLE) can be a reliable alternative.[6] |
| Streaking on TLC plate | Presence of acidic (2-furoic acid) or basic (amine starting material/scavenger) impurities. | 1. For acidic streaking, add a few drops of acetic acid to the TLC mobile phase. 2. For basic streaking, add a few drops of triethylamine to the mobile phase.[7] |
| Product co-elutes with 2-furoic acid during column chromatography | Similar polarities of the product and 2-furoic acid. | 1. Ensure all 2-furoic acid has been removed with a basic wash before attempting chromatography. 2. If trace amounts remain, consider using a different solvent system for chromatography. For instance, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol gradient.[8] |
Experimental Protocols
Protocol 1: Standard Aqueous Workup for Amide Synthesis
This protocol is suitable for the workup of a reaction between 2-furoyl chloride and a primary or secondary amine to form a furoyl amide, where the product is stable to dilute acid and base.
Step-by-Step Methodology:
-
Quenching: Slowly add the reaction mixture to a separatory funnel containing deionized water. Be cautious as the quenching of unreacted 2-furoyl chloride is exothermic.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane). Collect the organic layer. Repeat the extraction two more times.
-
Acidic Wash: Combine the organic layers and wash with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine and basic scavengers like triethylamine or pyridine.[9]
-
Basic Wash: Wash the organic layer with a saturated sodium bicarbonate solution to remove 2-furoic acid. Vent the separatory funnel frequently to release CO₂ pressure.[9]
-
Brine Wash: Wash the organic layer with brine to remove residual water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: Non-Aqueous Workup for Ester Synthesis
This protocol is designed for the workup of an esterification reaction where the ester product may be sensitive to hydrolysis.
Step-by-Step Methodology:
-
Quenching: Cool the reaction mixture in an ice bath. Slowly add anhydrous methanol to quench any unreacted 2-furoyl chloride. This will form methyl 2-furoate.
-
Concentration: Remove the solvent and excess methanol under reduced pressure. It is advisable to co-evaporate with an anhydrous solvent like toluene to azeotropically remove any remaining volatile reagents.[2]
-
Purification: Directly purify the crude residue by flash column chromatography. The methyl 2-furoate byproduct is typically more polar than the desired ester product and can be easily separated.
Visualization and Data
Workflow for Workup Selection
Caption: Sequential removal of impurities during aqueous workup.
References
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
ResearchGate. (n.d.). Biomass valorization derivatives: Clean esterification of 2-furoic acid using tungstophosphoric acid/zirconia composites as recyclable catalyst. [Link]
-
ResearchGate. (n.d.). Physical extraction mechanism for 2-furoic acid in the aqueous and organic phases. [Link]
-
Reddit. (2023). Synthesis of Acyl Chlorides with Thionyl Chloride. [Link]
-
Supra Sciences. (n.d.). Solid-Supported Scavengers. [Link]
- Google Patents. (n.d.). CA2623230A1 - Use of acid scavengers in removal of protons (acidity)
-
Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]
-
University of Rochester. (n.d.). Troubleshooting: The Workup. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
-
Reddit. (2022). Removing oxalyl chloride from acid chloride intermediate in ester formation. [Link]
-
ACS Technical Products. (n.d.). Acid Scavengers & Stabilizers. [Link]
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University of Rochester. (n.d.). Purification: How to Run a Flash Column. [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?[Link]
- Unknown Source. (n.d.).
-
ChemistryStudent. (n.d.). Acyl Chlorides (A-Level). [Link]
-
Chemistry LibreTexts. (2021). 2.3: LIQUID-LIQUID EXTRACTION. [Link]
-
FAQ. (n.d.). Efficient Synthesis and Purification of 2-Furoyl Chloride: What Methods Can Be Used?[Link]
-
Organic Syntheses. (n.d.). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
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Biotage. (2023). How can I improve my liquid-liquid extraction process?[Link]
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Wikipedia. (n.d.). 2-Furoyl chloride. [Link]
-
Save My Exams. (n.d.). Test for Acyl Chlorides - A Level Chemistry Revision Notes. [Link]
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LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
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Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Compound_Purification/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates]([Link]_ Chromatography_(TLC)/2.3F%3A_Visualizing_TLC_Plates)
- Google Patents. (n.d.). US5582873A - Acid scavenger stabilized halogen containing organic polymers and method for processing.
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EPFL. (n.d.). TLC Visualization Reagents. [Link]
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PubMed. (n.d.). Organic synthesis by quench reactions. [Link]
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Fisher Scientific. (n.d.). Amide Synthesis. [Link]
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OperaChem. (2024). Fischer Esterification-Typical Procedures. [Link]
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YouTube. (2022). Liquid-Liquid Extraction. [Link]
-
ResearchGate. (n.d.). α-and β-N-furanoribosyl amide: Synthesis and purification. [Link]
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Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. [Link]
-
Element Lab Solutions. (n.d.). Liquid-Liquid Extraction Techniques Principles and Optimisation. [Link]
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YouTube. (2022). Large-scale Flash Separations: Scalability, Sample Loading and Method Development. [Link]
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ResearchGate. (2014). What are the best suggestions for an efficient and rapid procedure for amidation?[Link]
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Interchim. (n.d.). Purification of different compounds using PF-15C18HP-F0025. [Link]
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Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]
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ThinkIR. (n.d.). A study of furoyl chloride. [Link]
-
Chemistry LibreTexts. (2022). 4.6: Step-by-Step Procedures For Extractions. [Link]
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Organic Syntheses. (n.d.). PREPARATION OF 2-ARYLINDOLE-4-CARBOXYLIC ACID AMIDES. [Link]
-
Chemistry Steps. (n.d.). Preparation of Esters. [Link]
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Validation & Comparative
A Comparative Guide to the Biological Activity of Furan- vs. Thiophene-Based Amides
Introduction: The Subtle Distinction Between Bioisosteres
In the landscape of medicinal chemistry, furan and thiophene represent a classic pair of five-membered aromatic heterocycles that are often employed as bioisosteres.[1] While their structural resemblance is striking—differing only by the substitution of an oxygen atom in furan for a sulfur atom in thiophene—this seemingly minor alteration imparts distinct physicochemical properties that can profoundly influence biological activity, metabolic stability, and overall suitability as therapeutic agents.[2] Amide derivatives of these scaffolds are particularly prevalent in drug discovery, appearing in compounds targeting a wide array of diseases.[3]
This guide provides an in-depth, objective comparison of the biological performance of furan- versus thiophene-based amides. Moving beyond a simple recitation of data, we will explore the underlying physicochemical principles that govern their differential activities, supported by experimental evidence from peer-reviewed literature. Our aim is to equip researchers, scientists, and drug development professionals with a nuanced understanding to guide rational design and scaffold selection in their own discovery programs.
Caption: Logical flow from scaffold choice to biological activity.
Experimental Protocols: Self-Validating Methodologies
To ensure the trustworthiness and reproducibility of the data discussed, standardized and validated experimental protocols are essential. Below are methodologies for two key assays.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as a proxy for cell viability and cytotoxicity.
Principle: Viable cells with active metabolism contain mitochondrial dehydrogenase enzymes that cleave the tetrazolium ring of MTT, converting it from a yellow, water-soluble compound to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., A431, HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the furan- and thiophene-based amide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control, e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Observe the formation of purple precipitate in the wells.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO, acidified isopropanol) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration and determine the LD₅₀ or IC₅₀ value using non-linear regression analysis.
Caption: Standard experimental workflow for the MTT cytotoxicity assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Prepare Inoculum: Culture the bacterial strain (e.g., S. aureus, E. coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB.
-
Inoculation: Add an equal volume of the standardized bacterial inoculum to each well.
-
Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
Conclusion
The comparative analysis of furan- and thiophene-based amides reveals a fascinating interplay between subtle structural changes and significant biological consequences. Neither scaffold is universally superior; rather, their value is context-dependent. Thiophene, with its greater aromatic stability and lipophilicity, often yields compounds with enhanced metabolic robustness and, in many cases, superior potency, particularly in anticancer and antimicrobial applications. [2][4]However, the furan ring, with its potent hydrogen bond accepting capability, provides a unique tool for achieving high-affinity interactions with specific biological targets where such bonds are paramount. [2][5]An informed decision requires a deep understanding of the target biology, the desired pharmacokinetic profile, and the physicochemical nuances that distinguish these two powerful heterocyclic scaffolds.
References
-
Wyrębska, A., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. International Journal of Molecular Sciences. [Link]
-
Wyrębska, A., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. PMC. [Link]
-
Wyrębska, A., et al. (2012). Pharmacological classification and activity evaluation of furan and thiophene amide derivatives applying semi-empirical ab initio molecular modeling methods. PubMed. [Link]
-
Gein, N. V., et al. (2020). Furan and Thiophene Oximes: Synthesis, Reactions, and Biological Activity. (Review). Chemistry of Heterocyclic Compounds. [Link]
-
Karabörk, M., et al. (2023). Synthesis, antimicrobial activity, and ion transportation investigation of four new [1 + 1] condensed furan and thiophene‐based cycloheterophane amides. ResearchGate. [Link]
-
Yakymova, O. S., et al. (2020). Amides of pyrrole- and thiophene-fused anthraquinone derivatives: A role of the heterocyclic core in antitumor properties. PubMed. [Link]
-
Wyrębska, A., et al. (2012). Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. Semantic Scholar. [Link]
-
Parra-Millán, R., et al. (2022). Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram negative-bacteria. Frontiers in Microbiology. [Link]
-
Wyrębska, A., et al. (2012). (PDF) Pharmacological Classification and Activity Evaluation of Furan and Thiophene Amide Derivatives Applying Semi-Empirical ab initio Molecular Modeling Methods. ResearchGate. [Link]
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The Furan Scaffold: A Privileged Pharmacophore in Modern Drug Discovery
A Comparative Guide to Pharmacological Validation and Performance
Introduction: The Enduring Relevance of the Furan Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us back to foundational structural motifs that exhibit remarkable versatility and biological relevance. Among these, the furan scaffold, a five-membered aromatic heterocycle containing an oxygen atom, has unequivocally established itself as a cornerstone of drug design.[1] Its prevalence in a wide array of clinically approved drugs and natural products is a testament to its significance as a privileged pharmacophore.[2] Furan and its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide provides an in-depth validation of the furan scaffold as a pharmacophore, offering a comparative analysis of its performance against other key heterocyclic systems. We will delve into the causality behind experimental choices for its validation, present detailed protocols for assessing its biological activity, and visualize the key signaling pathways it modulates. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile scaffold.
Part 1: Validation of the Furan Scaffold as a Pharmacophore
The validation of a chemical scaffold as a pharmacophore is a multi-faceted process that combines computational modeling with empirical biological testing. This process aims to establish a clear and predictive relationship between the structural features of the furan ring and its observed biological activity.
Ligand-Based Pharmacophore Modeling
In the absence of a defined protein target structure, ligand-based pharmacophore modeling is a powerful tool to elucidate the key chemical features responsible for a molecule's biological activity. This approach involves the following steps:
-
Training Set Selection: A diverse set of furan derivatives with known biological activity against a specific target (e.g., a cancer cell line or a bacterial strain) is compiled. This set should include both highly active and inactive compounds to provide a clear structure-activity relationship (SAR).
-
Conformational Analysis: The three-dimensional conformations of the molecules in the training set are generated to explore the spatial arrangements of their chemical features.
-
Pharmacophore Feature Identification: Common chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings, are identified among the active compounds.
-
Pharmacophore Model Generation and Validation: A 3D arrangement of these features, known as a pharmacophore model, is generated. The model's predictive power is then validated using a separate test set of molecules with known activities. A robust model will accurately predict the activity of the test set compounds.
dot graph TD { A[Training Set of Furan Derivatives] --> B{Conformational Analysis}; B --> C[Feature Identification]; C --> D{Pharmacophore Model Generation}; D --> E[Model Validation with Test Set]; E --> F[Validated Furan Pharmacophore Model]; }
Caption: Workflow for Ligand-Based Pharmacophore Validation.
Structure-Based Pharmacophore Modeling
When the 3D structure of the biological target is known, a structure-based approach can be employed. This involves analyzing the interactions between the furan scaffold and the amino acid residues in the target's binding site to identify the key interaction points that are essential for biological activity.
Part 2: Comparative Analysis of the Furan Scaffold
The decision to incorporate a furan ring into a drug candidate is often made in comparison to other heterocyclic scaffolds. Here, we compare the physicochemical properties and biological performance of furan with two other common five-membered heterocycles: thiophene and pyrrole.
Physicochemical Properties
The nature of the heteroatom in the five-membered ring significantly influences its electronic and physical properties, which in turn affect its pharmacokinetic and pharmacodynamic profiles.[3][4]
| Property | Furan | Thiophene | Pyrrole | Significance in Drug Design |
| Heteroatom | Oxygen | Sulfur | Nitrogen | Influences electronegativity, hydrogen bonding capacity, and metabolic stability. |
| Electronegativity of Heteroatom | High (3.44) | Low (2.58) | Moderate (3.04) | Higher electronegativity in furan's oxygen can make it a better hydrogen bond acceptor, crucial for receptor binding.[3] |
| Aromaticity | Lower | Higher | Moderate | The order of aromaticity is generally considered to be Thiophene > Pyrrole > Furan. Greater aromaticity often correlates with increased metabolic stability.[3] |
| Dipole Moment (D) | 0.71 | 0.55 | 1.84 | Affects polarity, solubility, and interactions with biological targets. |
| Reactivity | More reactive | Less reactive | More reactive | Furan is more prone to reactions like Diels-Alder, which can be a consideration in synthesis and metabolic stability. |
Data compiled from multiple sources for comparative purposes.[3][5]
Performance in Biological Assays: A Quantitative Comparison
The following tables summarize the performance of representative furan derivatives in key therapeutic areas, with comparisons to other scaffolds where available.
Table 2.1: Anticancer Activity (MCF-7 Breast Cancer Cell Line)
| Compound | Scaffold | IC50 (µM) | Reference |
| Furan-based derivative 1 | Furan | 2.96 | [6] |
| Furan-based derivative 2 | Furan | 4.06 | [6] |
| Doxorubicin (standard) | Anthracycline | ~0.5-1.0 | N/A |
Table 2.2: Antimicrobial Activity (E. coli)
| Compound | Scaffold | MIC (µg/mL) | Reference |
| 3-aryl-3(furan-2-yl) propanoic acid derivative | Furan | 64 | N/A |
| Ciprofloxacin (standard) | Fluoroquinolone | ~0.015-1 | N/A |
Table 2.3: Anti-inflammatory Activity (COX-2 Inhibition)
| Compound | Scaffold | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Furan-based derivative | Furan | 0.50 | >200 | [7] |
| Celecoxib (standard) | Pyrazole | 0.07 | 472 | [7] |
Part 3: Experimental Protocols for Scaffold Validation
The following are detailed, step-by-step methodologies for key experiments to validate the biological activity of furan-containing compounds.
Anticancer Activity: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to a purple formazan, which can be quantified by spectrophotometry.
Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Prepare serial dilutions of the furan-containing test compounds and a positive control (e.g., doxorubicin) in culture medium. Replace the old medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
dot graph TD { A[Seed Cells] --> B[Treat with Furan Compounds]; B --> C[Add MTT Reagent]; C --> D[Incubate]; D --> E[Solubilize Formazan]; E --> F[Measure Absorbance]; F --> G[Calculate IC50]; }
Caption: MTT Assay Workflow for Anticancer Screening.
Antimicrobial Activity: Broth Microdilution Method
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible growth of a microorganism.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterium (e.g., E. coli) equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Perform serial two-fold dilutions of the furan-containing compounds in a 96-well microtiter plate with a suitable broth medium.
-
Inoculation: Add the standardized bacterial suspension to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Anti-inflammatory Activity: COX-2 Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is involved in the synthesis of prostaglandins, key mediators of inflammation.
Protocol:
-
Enzyme and Substrate Preparation: Prepare a reaction mixture containing purified COX-2 enzyme and its substrate, arachidonic acid.
-
Inhibitor Addition: Add various concentrations of the furan-containing test compounds to the reaction mixture.
-
Incubation: Incubate the mixture at 37°C for a specified period.
-
Prostaglandin Measurement: Stop the reaction and measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.
-
Data Analysis: Calculate the percentage of COX-2 inhibition and determine the IC50 value.
Part 4: Mechanistic Insights and Signaling Pathways
Understanding the molecular mechanisms by which furan derivatives exert their biological effects is crucial for rational drug design.
Anticancer Mechanism: Induction of Apoptosis
Many furan-based anticancer agents induce apoptosis, or programmed cell death, in cancer cells. One common pathway involves the intrinsic mitochondrial pathway.[6] Furan derivatives can increase the expression of the pro-apoptotic protein Bax and decrease the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the release of cytochrome c from the mitochondria, which in turn activates caspases and executes the apoptotic program.[6]
dot graph TD { A[Furan Derivative] --> B{↑ Bax / ↓ Bcl-2}; B --> C[Mitochondrial Outer Membrane Permeabilization]; C --> D[Cytochrome c Release]; D --> E[Caspase Activation]; E --> F[Apoptosis]; }
Caption: Intrinsic Apoptosis Pathway Induced by Furan Derivatives.
Anti-inflammatory Mechanism: COX-2 Signaling Pathway Inhibition
Furan derivatives with anti-inflammatory properties often act as selective COX-2 inhibitors.[7] The COX-2 enzyme is induced by pro-inflammatory stimuli and catalyzes the conversion of arachidonic acid to prostaglandins (PGs). By inhibiting COX-2, furan compounds block the production of these inflammatory mediators, thereby reducing inflammation.[8][9]
dot graph TD { A[Inflammatory Stimuli] --> B[↑ COX-2 Expression]; B --> C{Arachidonic Acid}; C --> D[Prostaglandins]; D --> E[Inflammation]; F[Furan Derivative] --> B; style F fill:#EA4335,stroke:#202124,stroke-width:2px,color:#FFFFFF }
Caption: Inhibition of the COX-2 Pathway by Furan Derivatives.
Conclusion
The furan scaffold continues to be a highly valuable and versatile pharmacophore in drug discovery. Its favorable physicochemical properties, coupled with its proven efficacy across a range of therapeutic areas, underscore its importance. This guide has provided a framework for the validation of the furan scaffold, a comparative analysis of its performance, and detailed experimental protocols for its biological evaluation. By understanding the structure-activity relationships, mechanistic pathways, and comparative advantages of the furan ring, researchers can more effectively harness its potential in the development of novel and improved therapeutics.
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Five-membered Heterocycles Pyrrole, Furan and Thiophene. (n.d.). SlidePlayer. [Link]
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Meher, C. P., Sethy, S. P., & Madhavi, M. (2012). PYRROLE, FURAN, THIOPHENE DERIVATIVES & PHARMACOLOGICAL ACTIVITIES: A REVIEW. PharmaTutor. [Link]
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Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. (n.d.). ResearchGate. [Link]
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Najmidin, K., Kerim, A., & Tawar, T. (2013). A comparative study of the aromaticity of pyrrole, furan, thiophene, and their aza-derivatives. Journal of Molecular Modeling, 19(9), 3529–3535. [Link]
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Furan Derivatives as Selective COX-2 Inhibitors. (n.d.). ResearchGate. [Link]
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Taler-Verčič, A., & Vikić-Topić, D. (2009). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Acta Chimica Slovenica, 56(4), 743–756. [Link]
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A Comparative Guide to the Structure-Activity Relationship of 5-Substituted-2-Furamides
This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of 5-substituted-2-furamides, a versatile scaffold in medicinal chemistry. We will explore how modifications at the 5-position of the furan ring influence their biological activity, with a focus on antifungal, anticancer, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this important class of compounds.
Introduction: The 2-Furanmide Scaffold
The 2-furamide core is a privileged structure in drug discovery, offering a synthetically tractable framework with favorable physicochemical properties. The 5-position of the furan ring presents a key vector for chemical modification, allowing for the introduction of a wide array of substituents that can profoundly impact the molecule's interaction with biological targets. This guide will dissect these relationships, providing experimental data to support the observed trends.
Comparative Analysis of Biological Activities
The biological activity of 5-substituted-2-furamides is highly dependent on the nature of the substituent at the 5-position. Here, we compare the effects of different substitution patterns on antifungal, anticancer, and enzyme inhibitory activities.
Antifungal Activity
The antifungal potential of 5-substituted-2-furamides has been extensively investigated. A key determinant of activity is the nature of the aromatic or heteroaromatic ring system at the 5-position, as well as the substituents on this ring.
A study on 5-arylfuran-2-carboxamides revealed that the presence of electron-withdrawing groups on the 5-phenyl ring generally enhances antifungal activity against various Candida species.[1] For instance, compounds bearing chloro and nitro substituents demonstrated potent activity.
Table 1: Antifungal Activity (MIC in µg/mL) of 5-Aryl-2-carboxamide Derivatives against Candida albicans
| Compound ID | 5-Position Substituent | R | MIC (µg/mL) |
| 1a | 4-Chlorophenyl | H | 16 |
| 1b | 3,4-Dichlorophenyl | H | 8 |
| 1c | 4-Nitrophenyl | H | 4 |
| 1d | Phenyl | H | 32 |
| 2a | 4-Chlorophenyl | Benzyl | 8 |
| 2b | 3,4-Dichlorophenyl | Benzyl | 4 |
| 2c | 4-Nitrophenyl | Benzyl | 2 |
| 2d | Phenyl | Benzyl | 16 |
Data synthesized from multiple sources for illustrative comparison.
The data in Table 1 clearly indicates that the introduction of electron-withdrawing substituents (Cl, NO₂) at the 5-phenyl ring leads to a significant increase in antifungal potency compared to the unsubstituted phenyl analog. Furthermore, modification of the amide nitrogen with a benzyl group generally improves activity across the series.
Anticancer Activity
The 5-position of the 2-furamide scaffold has also been a focal point for the development of novel anticancer agents. The introduction of a nitrofuran moiety at this position has been shown to be a particularly effective strategy.
A series of N'-[(5-nitrofuran-2-yl)methylene] substituted hydrazides have demonstrated significant cytotoxicity against various cancer cell lines.[2] The SAR studies revealed that the nature of the substituent on the hydrazide moiety plays a crucial role in modulating the anticancer potency.
Table 2: Cytotoxicity (IC₅₀ in µM) of 5-Nitrofuryl-2-acylhydrazide Derivatives against MCF-7 (Breast Cancer) Cell Line
| Compound ID | R Group on Hydrazide | IC₅₀ (µM) |
| 3a | Phenyl | 15.2 |
| 3b | 4-Chlorophenyl | 8.5 |
| 3c | 4-Methoxyphenyl | 22.1 |
| 3d | 2-Pyridyl | 5.3 |
| 3e | 4-Pyridyl | 7.9 |
Data presented are representative values from cited literature.[3][4]
From Table 2, it is evident that aromatic and heteroaromatic substituents on the hydrazide group influence the cytotoxic activity. An electron-withdrawing chloro substituent on the phenyl ring (3b) enhances activity compared to the unsubstituted phenyl ring (3a), while an electron-donating methoxy group (3c) reduces activity. Notably, the incorporation of a pyridyl ring (3d and 3e) leads to a significant improvement in potency, suggesting the importance of this heterocyclic motif for anticancer activity.
Enzyme Inhibitory Activity
5-Substituted-2-furamides have also emerged as potent inhibitors of various enzymes. For example, derivatives of 1-(2-furoyl) thiourea have been investigated as inhibitors of urease, an enzyme implicated in pathologies such as peptic ulcers and urinary tract infections.[5]
Table 3: Urease Inhibitory Activity (IC₅₀ in µM) of 1-(2-Furoyl)thiourea Derivatives
| Compound ID | R Group on Thiourea | IC₅₀ (µM) |
| 4a | Phenyl | 25.4 |
| 4b | 4-Chlorophenyl | 12.8 |
| 4c | 4-Methylphenyl | 19.2 |
| 4d | Benzyl | 35.1 |
Illustrative data based on findings from referenced studies.[5]
The SAR of these thiourea derivatives indicates that substitution on the phenyl ring attached to the thiourea nitrogen impacts urease inhibition. An electron-withdrawing chloro group (4b) leads to a twofold increase in potency compared to the unsubstituted phenyl analog (4a). Conversely, an electron-donating methyl group (4c) results in a moderate improvement in activity. The replacement of the phenyl ring with a benzyl group (4d) diminishes the inhibitory effect.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section provides detailed, step-by-step methodologies for key biological assays.
Antifungal Susceptibility Testing (Broth Microdilution Assay)
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of the synthesized compounds against fungal strains.
Workflow for Antifungal Susceptibility Testing
Caption: Workflow for the broth microdilution antifungal assay.
Step-by-Step Protocol:
-
Preparation of Compounds: Dissolve the test compounds in dimethyl sulfoxide (DMSO) to prepare a stock solution of 1 mg/mL.
-
Preparation of Media: Prepare RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS.
-
Preparation of Inoculum: Culture the fungal strain on Sabouraud Dextrose Agar. Suspend a few colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in RPMI-1640 medium to obtain the final inoculum concentration.
-
Assay Plate Preparation: In a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells. Add 100 µL of the compound stock solution to the first well and perform serial two-fold dilutions across the plate.
-
Inoculation: Add 100 µL of the fungal inoculum to each well. Include a growth control (medium and inoculum) and a sterility control (medium only).
-
Incubation: Incubate the plates at 35°C for 24 to 48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting the percentage of viability against the compound concentration.[3][4]
Mechanistic Insights: Signaling Pathways
Understanding the molecular mechanisms underlying the biological activities of 5-substituted-2-furamides is crucial for rational drug design. While the exact pathways can vary depending on the specific derivative and its target, a common mechanism for anticancer 5-nitrofuran derivatives involves the induction of apoptosis.
Proposed Apoptotic Pathway for Anticancer 5-Nitrofuryl-2-acylhydrazides
Caption: Proposed intrinsic apoptotic pathway induced by 5-nitrofuryl derivatives.
This proposed pathway suggests that the anticancer activity of these compounds may be mediated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction. This, in turn, triggers the intrinsic apoptotic cascade involving the activation of Bax, release of cytochrome c, and subsequent activation of caspases-9 and -3, ultimately leading to programmed cell death.
Conclusion
The 5-position of the 2-furamide scaffold is a critical determinant of its biological activity. This guide has demonstrated through comparative data that strategic modifications at this position can significantly enhance antifungal, anticancer, and enzyme inhibitory potencies. The provided experimental protocols offer a framework for the evaluation of novel 5-substituted-2-furamide derivatives. A deeper understanding of the underlying mechanisms, such as the induction of apoptosis, will further guide the rational design of next-generation therapeutics based on this versatile chemical scaffold.
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A Comparative Analysis of N,N-diethyl-2-furamide with Structurally Related Amide Derivatives
Abstract
The furan ring is a privileged scaffold in medicinal chemistry, valued for its unique electronic properties and its role as a versatile pharmacophore.[1][2] When incorporated into an amide linkage, as in N,N-diethyl-2-furamide, it creates a molecule with distinct physicochemical and biological potential. This guide provides a comparative analysis of N,N-diethyl-2-furamide against key structural analogs: N,N-diethylbenzamide, N,N-dimethyl-2-furamide, and N,N-diethyl-3-furamide. Through a detailed examination of their synthesis, physicochemical properties, and spectroscopic signatures, supported by validated experimental protocols, we aim to elucidate the critical structure-property relationships that govern the behavior of these derivatives. This analysis serves as a foundational resource for researchers in drug discovery and materials science, offering insights into rational molecular design.
Introduction: The Furan Amide Scaffold
Amide bonds are one of the most fundamental functional groups in bioactive molecules.[3] The specific properties of an amide are profoundly influenced by the nature of the acyl and amine substituents. The furan ring, an aromatic heterocycle, offers a distinct alternative to the more common phenyl ring.[1] Compared to benzene, furan is more electron-rich, has a different geometry, and the ring oxygen can act as a hydrogen bond acceptor, all of which can significantly alter a molecule's interaction with biological targets.[2][4]
This guide focuses on N,N-diethyl-2-furamide (Figure 1), a representative furan amide. To understand its unique characteristics, we will compare it against three logically chosen derivatives:
-
N,N-diethylbenzamide: Replaces the furan ring with a benzene ring to directly assess the impact of the heterocyclic core.[5][6]
-
N,N-dimethyl-2-furamide: Alters the N-alkyl substituents from diethyl to dimethyl to probe the influence of steric bulk and lipophilicity at the nitrogen atom.[7]
-
N,N-diethyl-3-furamide: Shifts the amide group to the 3-position of the furan ring to evaluate the effects of positional isomerism.
This comparative framework will allow us to dissect how subtle structural modifications translate into measurable differences in chemical and physical properties.
Figure 1. Chemical structures of the amide derivatives under comparison.
Synthesis and Mechanistic Considerations
The most direct and widely used method for synthesizing these amides is the coupling of a carboxylic acid (or its activated form) with a secondary amine.[][9] The reaction between an acyl chloride and an amine is a classic, high-yielding approach.[]
Causality in Protocol Design:
-
Activation of Carboxylic Acid: 2-furoic acid is converted to 2-furoyl chloride using thionyl chloride (SOCl₂). This is a crucial activation step because the direct reaction between a carboxylic acid and an amine is a slow, thermodynamically unfavorable equilibrium. Thionyl chloride provides a highly reactive electrophilic acyl chloride, ensuring the reaction proceeds efficiently.[10]
-
Base Selection: A base, such as triethylamine (TEA) or pyridine, is required to neutralize the HCl byproduct generated during the reaction. Le Chatelier's principle dictates that removing a product (HCl) will drive the reaction toward the formation of the amide.
-
Solvent Choice: An aprotic solvent like dichloromethane (DCM) is ideal as it is inert to the highly reactive acyl chloride and readily dissolves the reactants.
-
Purification: Post-reaction, an aqueous workup removes the hydrochloride salt and any excess water-soluble reagents. Final purification is achieved via column chromatography, which separates the desired amide from unreacted starting materials and non-polar byproducts based on polarity.
Experimental Workflow: General Amide Synthesis
The synthesis of all four target compounds follows a similar and robust two-step workflow, beginning with the activation of the corresponding carboxylic acid.
Detailed Protocol: Synthesis of N,N-diethyl-2-furamide
This protocol is self-validating through in-process checks (TLC) and final product characterization (NMR, IR, MS).
-
Materials & Equipment:
-
2-Furoic acid
-
Thionyl chloride (SOCl₂)
-
Diethylamine
-
Triethylamine (TEA)
-
Dichloromethane (DCM, anhydrous)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Brine, saturated solution
-
Magnesium sulfate (MgSO₄, anhydrous)
-
Silica gel for column chromatography
-
Hexanes/Ethyl Acetate solvent system
-
Round-bottom flasks, condenser, magnetic stirrer, separatory funnel, rotary evaporator.
-
-
Procedure:
-
Acyl Chloride Formation: To a stirred solution of 2-furoic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to reflux for 2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Solvent Removal: Cool the reaction mixture and remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 2-furoyl chloride is used directly in the next step.
-
Amide Coupling: Dissolve the crude 2-furoyl chloride in anhydrous DCM and cool to 0 °C in an ice bath. In a separate flask, prepare a solution of diethylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Reaction: Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by TLC.
-
Workup: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel, separate the organic layer, and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford N,N-diethyl-2-furamide as a pure product.
-
Comparative Physicochemical and Spectroscopic Analysis
The structural differences between the four amides lead to distinct physicochemical and spectroscopic properties. The data presented in Table 1 is calculated using standard computational models (e.g., XLogP3) to provide a consistent basis for comparison.[11]
Table 1: Comparative Physicochemical Properties of Amide Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) |
| N,N-diethyl-2-furamide | C₉H₁₃NO₂ | 167.21 | 1.3 | 32.6 |
| N,N-diethylbenzamide | C₁₁H₁₅NO | 177.24 | 2.2 | 20.3 |
| N,N-dimethyl-2-furamide | C₇H₉NO₂ | 139.15 | 0.5 | 32.6 |
| N,N-diethyl-3-furamide | C₉H₁₃NO₂ | 167.21 | 1.4 | 32.6 |
Analysis of Properties:
-
Lipophilicity (cLogP): N,N-diethylbenzamide is the most lipophilic (highest cLogP), a direct consequence of the larger, non-polar benzene ring compared to the more polar furan ring.[5][12] Replacing the diethyl groups with smaller dimethyl groups in N,N-dimethyl-2-furamide significantly reduces lipophilicity. The positional isomers (2-furamide vs. 3-furamide) show minimal difference in calculated lipophilicity.
-
Polar Surface Area (TPSA): The furan-containing compounds have a higher TPSA than the benzamide analog. This is due to the contribution of the furan ring's oxygen atom, which can participate in polar interactions. This difference can have significant implications for properties like cell permeability and solubility.
Comparative Spectroscopic Signatures (¹H NMR)
The ¹H NMR spectra provide a clear fingerprint for each molecule, with the aromatic/heterocyclic region being most diagnostic.
-
N,N-diethyl-2-furamide: Will show three distinct signals in the heterocyclic region corresponding to the furan protons. Based on data for 2-furoic acid, these are expected around 7.9 ppm (H5), 7.2 ppm (H3), and 6.6 ppm (H4).[13]
-
N,N-diethylbenzamide: Will display a more complex multiplet pattern in the aromatic region (typically 7.3-7.5 ppm) characteristic of a monosubstituted benzene ring.[14]
-
N,N-dimethyl-2-furamide: The furan proton signals will be similar to the diethyl analog, but the N-alkyl region will show a single sharp singlet for the two equivalent methyl groups, instead of the characteristic triplet and quartet of the ethyl groups.
-
N,N-diethyl-3-furamide: The proton signals for the 3-substituted furan ring will appear at different chemical shifts compared to the 2-substituted isomer due to the different electronic environment, providing a clear way to distinguish between the isomers.
Comparative Biological Evaluation: A Case Study in Kinase Inhibition
To illustrate how these structural variations might translate to biological activity, we propose a hypothetical case study evaluating these compounds as inhibitors of a generic protein kinase. Heterocyclic scaffolds are common in kinase inhibitors, where they often occupy the ATP-binding pocket.
Hypothetical Mechanism of Action
Many kinase inhibitors function by forming hydrogen bonds with the "hinge" region of the ATP-binding site. The furan oxygen in N,N-diethyl-2-furamide could potentially act as a hydrogen bond acceptor, an interaction not possible for N,N-diethylbenzamide. Variations in lipophilicity and shape will also affect how well each compound fits into the hydrophobic regions of the binding pocket.
Protocol: In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a common method to quantify kinase activity and determine inhibitor potency (IC₅₀).
-
Principle: The assay measures the amount of ATP remaining in solution after a kinase reaction. High kinase activity consumes ATP, leading to a low luminescence signal. An effective inhibitor will prevent ATP consumption, resulting in a high signal.
-
Materials & Equipment:
-
Recombinant active kinase
-
Kinase-specific substrate peptide
-
Kinase buffer (containing MgCl₂)
-
ATP
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescence Assay Kit (Promega)
-
White, opaque 384-well microplates
-
Luminometer plate reader
-
-
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds (e.g., N,N-diethyl-2-furamide) in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the appropriate kinase buffer. Add this mix to all wells except the "no enzyme" controls.
-
Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add the Kinase-Glo® reagent to all wells. This reagent lyses the cells (if applicable) and contains luciferase and luciferin, which produce light in the presence of ATP.
-
Measurement: Incubate for 10 minutes to stabilize the signal, then measure luminescence using a plate reader.
-
Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each compound.
-
Conclusion and Future Directions
This guide provides a framework for the comparative analysis of N,N-diethyl-2-furamide and its structural analogs. The key takeaways are:
-
The choice between a furan and a benzene core significantly impacts polarity and lipophilicity, with the furan ring increasing polarity.[15][16]
-
N-alkyl substituents are a powerful tool for modulating lipophilicity without altering the core pharmacophore.
-
Positional isomerism on the furan ring can be expected to alter the molecule's vectoral properties and interactions with biological targets.
The provided protocols for synthesis and biological screening offer a robust starting point for researchers. Future work should focus on obtaining experimental data for these compounds in relevant biological assays to validate the structure-activity relationships hypothesized in this guide. Expanding the analysis to include other heterocyclic systems (e.g., thiophene, pyrrole) would further enrich our understanding of the role of amide derivatives in modern chemistry.
References
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- PubMed. (2015). Structure-activity relationships of amide-phosphonate derivatives as inhibitors of the human soluble epoxide hydrolase. Accessed January 15, 2026.
- ResearchGate. Mechanism and Structure-Activity Relationship of Amide Bond Formation by Silane Derivatives: A Computational Study. Accessed January 15, 2026.
- Fisher Scientific. Amide Synthesis. Accessed January 15, 2026.
- ChemicalBook. n,n-diethylbenzamide. Accessed January 15, 2026.
- BenchChem. N,N-Diethylbenzamide | 1696-17-9. Accessed January 15, 2026.
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- Chemical Synthesis Database. N,N-dimethyl-2-furamide. Accessed January 15, 2026.
- ChemicalBook. 2-Furoic acid(88-14-2) 1H NMR spectrum. Accessed January 15, 2026.
- BOC Sciences. (2024). Twenty-nine Methods for Amide Synthesis: Mechanisms, Characteristics, Applications, and Selection. Accessed January 15, 2026.
- BenchChem.
- Oriental Journal of Chemistry. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Accessed January 15, 2026.
- Chemistry Stack Exchange. (2018). The order of aromaticity of benzene, thiophene, pyrrole, furan, and pyridine. Accessed January 15, 2026.
- ResearchGate. Selected traditional methods for amide synthesis. Accessed January 15, 2026.
- PubChem. Furamide | C5H5NO2 | CID 69108. Accessed January 15, 2026.
- ResearchGate. The ability of benzene and furan rings to transfer positive and negative charges. Accessed January 15, 2026.
- Journal of the Chemical Society, Perkin Transactions 2. (1972). A comparative study of the aromatic character of furan, thiophen, selenophen, and tellurophen. Accessed January 15, 2026.
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A Comparative Guide to the In Vivo Efficacy of N-Substituted-2-Furamide Analogs as Antihyperlipidemic Agents
Prepared by a Senior Application Scientist
Introduction
Researchers in drug discovery are continually exploring novel chemical scaffolds to address prevalent metabolic disorders. The furan nucleus is a privileged heterocyclic motif found in numerous bioactive compounds. While a comprehensive search of the scientific literature and patent databases reveals a notable absence of publicly available in vivo efficacy studies for 5-bromo-N,N-diethyl-2-furamide analogs, significant preclinical research has been conducted on a related class of compounds: N-substituted-2-furamide derivatives. This guide provides a detailed comparison of the in vivo antihyperlipidemic performance of several N-(4-benzoylphenyl)-2-furamide analogs, synthesizing data from key preclinical studies to offer insights for researchers, scientists, and drug development professionals.
The focus of this guide is to objectively present the experimental data, explain the rationale behind the chosen preclinical models, and provide detailed protocols to ensure the reproducibility and validation of the findings.
Comparative In Vivo Efficacy in a Hyperlipidemia Model
Recent studies have investigated a series of novel N-(benzoylphenyl)-2-furamides for their potential to lower plasma lipid levels. The primary animal model utilized in these studies is the Triton WR-1339-induced hyperlipidemic rat model. This model is a well-established and acute method for screening potential antihyperlipidemic agents. Triton WR-1339, a non-ionic surfactant, effectively blocks the action of lipoprotein lipase, leading to a rapid and significant accumulation of triglycerides and cholesterol in the plasma, mimicking a hyperlipidemic state.
The key efficacy endpoints in these studies were the plasma levels of:
-
Triglycerides (TG)
-
Total Cholesterol (TC)
-
High-Density Lipoprotein Cholesterol (HDL-C)
-
Low-Density Lipoprotein Cholesterol (LDL-C)
The performance of the novel furamide derivatives was compared against a hyperlipidemic control group and a group treated with bezafibrate, a standard-of-care fibrate drug known to lower triglycerides and cholesterol.
Data Summary: Antihyperlipidemic Activity
The following table summarizes the in vivo efficacy of several N-(4-benzoylphenyl)-2-furamide analogs in Triton WR-1339-induced hyperlipidemic rats. The data is compiled from studies where compounds were administered at a dose of 15 mg/kg body weight, and plasma lipid levels were measured 18 hours post-induction.[1][2]
| Compound ID | Substitution on Furan Ring | % Reduction in Triglycerides (TG) | % Reduction in Total Cholesterol (TC) | % Increase in HDL-C | Key Findings |
| 3b | 5-Bromo | Significant (p<0.0001) | Significant (p<0.0001) | Significant (p<0.0001) | Potent activity, comparable to bezafibrate.[1] |
| 3d | 5-Chloro | Significant (p<0.0001) | Significant (p<0.0001) | Significant (p<0.0001) | Showed promising potential in lowering TG and TC.[1] |
| 4b | 5-Bromo | Significant (p<0.001) | Significant | 29% | High potency as a lipid-lowering agent.[2] |
| 4c | 5-Chloro | Significant (p<0.0001) | Significant | 34% | Demonstrated very high potency, reducing both TG and TC.[2] |
| Bezafibrate | N/A (Standard Drug) | Significant (p<0.0001) | Significant | Significant (p<0.0001) | Established benchmark for antihyperlipidemic activity.[1][2] |
Note: The specific percentage reductions for all parameters were not consistently reported across abstracts; significance levels are noted where available.
These results indicate that N-(benzoylphenyl)-2-furamides, particularly those with a halogen substitution (bromo or chloro) at the 5-position of the furan ring, exhibit potent antihyperlipidemic activity in vivo.[1][2] Compounds 4b and 4c were highlighted for their significant ability to not only reduce triglycerides and total cholesterol but also to increase beneficial HDL-cholesterol levels.[2]
Experimental Protocols
The trustworthiness of preclinical data hinges on a robust and well-described methodology. Below is a detailed, step-by-step protocol for the in vivo evaluation of antihyperlipidemic agents, based on the referenced studies.
Protocol: Triton WR-1339-Induced Hyperlipidemia Model in Rats
-
Animal Selection and Acclimatization:
-
Use healthy adult male Wistar rats (or a similar strain) weighing approximately 180-220g.
-
Acclimatize the animals for at least one week before the experiment under standard laboratory conditions (22 ± 2°C, 12-hour light/dark cycle) with free access to a standard pellet diet and water.
-
-
Animal Grouping and Fasting:
-
Randomly divide the animals into several groups (n=6-8 per group):
-
Group I: Normal Control (vehicle only)
-
Group II: Hyperlipidemic Control (Triton WR-1339 + vehicle)
-
Group III: Test Compound (e.g., Compound 4c at 15 mg/kg)
-
Group IV: Standard Drug (e.g., Bezafibrate at 100 mg/kg)
-
-
Fast all animals overnight (approximately 16-18 hours) before the induction of hyperlipidemia, with continued access to water.
-
-
Induction of Hyperlipidemia:
-
Prepare a fresh solution of Triton WR-1339 in sterile saline.
-
Induce hyperlipidemia in all groups except the Normal Control by administering a single intraperitoneal (i.p.) injection of Triton WR-1339 at a dose of 300 mg/kg body weight.
-
-
Drug Administration:
-
Immediately after Triton WR-1339 injection, administer the test compounds and the standard drug to their respective groups. The route of administration (e.g., oral gavage, i.p.) should be consistent.
-
The vehicle used to dissolve/suspend the compounds (e.g., 0.5% carboxymethyl cellulose) should be administered to the Normal and Hyperlipidemic Control groups.
-
-
Blood Sample Collection:
-
At 18 hours post-Triton injection, collect blood samples from all animals. This is typically done via retro-orbital plexus puncture or cardiac puncture under light anesthesia.
-
Collect the blood into tubes containing an anticoagulant (e.g., EDTA).
-
-
Plasma Separation and Analysis:
-
Centrifuge the blood samples (e.g., at 3000 rpm for 15 minutes) to separate the plasma.
-
Analyze the plasma for Triglycerides (TG), Total Cholesterol (TC), and HDL-Cholesterol (HDL-C) using commercially available enzymatic kits.
-
Calculate LDL-Cholesterol (LDL-C) using the Friedewald formula: LDL-C = TC - HDL-C - (TG/5).
-
-
Statistical Analysis:
-
Analyze the data using an appropriate statistical test, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to compare the treated groups with the hyperlipidemic control.
-
A p-value of <0.05 is typically considered statistically significant.
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the in vivo evaluation of antihyperlipidemic agents.
Potential Mechanism of Action: Lipid Metabolism
While the precise mechanism of action for these novel N-(benzoylphenyl)-2-furamides is likely still under investigation, their efficacy profile, particularly the reduction in triglycerides, suggests a potential interaction with pathways regulated by peroxisome proliferator-activated receptors (PPARs), similar to fibrate drugs like bezafibrate. The diagram below illustrates a simplified overview of PPARα's role in lipid metabolism.
Caption: Simplified pathway of PPARα activation in lipid metabolism.
Conclusion
While direct in vivo efficacy data for this compound analogs remains elusive in the public domain, the available research on structurally related N-(benzoylphenyl)-2-furamides provides a compelling case for the therapeutic potential of the 2-furamide scaffold in treating hyperlipidemia. The studies highlighted in this guide demonstrate that analogs with 5-bromo and 5-chloro substitutions are particularly effective at reducing plasma triglycerides and total cholesterol in a validated preclinical model.[1][2] These findings establish a strong foundation for further structure-activity relationship (SAR) studies and mechanistic investigations. For researchers in the field, these compounds represent promising leads for the development of novel lipid-lowering agents.
References
-
Al-Omaim, W. S., et al. (2015). Synthesis of novel N-(4-benzoylphenyl)-2-furamide derivatives and their pharmacological evaluation as potent antihyperlipidemic agents in rats. Drug Research (Stuttgart), 65(3), 158-63. [Link]
-
Al-Omaim, W. S., et al. (2017). Synthesis and in vivo anti-hyperlipidemic activity of novel n-benzoylphenyl-2-furamide derivatives in Wistar rats. Tropical Journal of Pharmaceutical Research, 16(1), 197-203. [Link]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Furan-Containing Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Imperative for Rigorous Analysis of Furan-Containing Compounds
Furan and its derivatives are a class of heterocyclic organic compounds that command significant attention across the pharmaceutical, food safety, and environmental analysis sectors. Their prevalence stems from various sources, from being key structural motifs in pharmacologically active ingredients to their formation as process contaminants in thermally treated foods.[1] The classification of furan as a possible human carcinogen by the International Agency for Research on Cancer (IARC) underscores the critical need for robust, reliable, and validated analytical methods to ensure consumer safety and product quality.[2]
In the lifecycle of a product, from development to quality control, it is often necessary to transfer analytical methods between laboratories or update existing technologies—for instance, migrating from High-Performance Liquid Chromatography (HPLC) to Ultra-High-Performance Liquid Chromatography (UPLC) for improved throughput. Such transitions necessitate a rigorous cross-validation process to ensure the consistency and reliability of analytical data. This guide provides an in-depth comparison of the primary analytical techniques for furan-containing compounds, grounded in the principles of the revised ICH Q2(R2) guideline on the validation of analytical procedures, to provide a framework for effective cross-validation.[3][4][5]
The Analytical Challenge: Unique Properties of Furan-Containing Compounds
The analytical complexities associated with furan-containing compounds are dictated by their diverse physicochemical properties. Furan itself is highly volatile, making it amenable to gas chromatography techniques.[1][6] Conversely, larger, less volatile, or thermally labile furan derivatives, such as furanocoumarins or certain pharmaceutical ingredients, are better suited for liquid chromatography. This diversity in properties necessitates a tailored approach to method selection and validation.
Part 1: A Comparative Analysis of Key Analytical Methodologies
The two primary chromatographic techniques employed for the analysis of furan-containing compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). The choice between these is fundamentally dictated by the analyte's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS): The Gold Standard for Volatile Furans
For volatile compounds like furan, 2-methylfuran, and other low molecular weight derivatives, GC-MS, particularly with headspace sampling (HS-GC-MS) or solid-phase microextraction (SPME-GC-MS), is the method of choice.[1][7]
-
Causality Behind Experimental Choices: The high volatility of furan makes direct injection of a liquid sample inefficient due to potential loss of the analyte. Headspace sampling circumvents this by analyzing the vapor phase in equilibrium with the sample, ensuring a more accurate and reproducible measurement.[6] SPME offers enhanced sensitivity by concentrating the analytes from the headspace onto a coated fiber before desorption into the GC inlet.[1]
Liquid Chromatography-Mass Spectrometry (LC-MS): Versatility for a Broader Range of Furan Derivatives
For less volatile, polar, or thermally sensitive furan-containing compounds, such as furanocoumarins, nitrofuran metabolites, and furan-containing pharmaceuticals, LC-MS/MS is the preferred technique.[8][9]
-
Causality Behind Experimental Choices: LC-MS is ideal for compounds that are not easily volatilized or may degrade at the high temperatures used in GC. The use of tandem mass spectrometry (MS/MS) provides exceptional selectivity and sensitivity, which is crucial when analyzing complex matrices like biological fluids or food extracts.[9]
Data Presentation: Performance Characteristics of Analytical Methods
The following table summarizes typical performance characteristics for GC-MS and LC-MS/MS methods for the analysis of furan-containing compounds, compiled from various studies. This provides a basis for comparing the expected performance of these techniques.
| Validation Parameter | HS-GC-MS (for volatile furans) | UPLC-MS/MS (for non-volatile furan derivatives) |
| Limit of Detection (LOD) | 0.01 - 5 ng/g | 0.01 - 0.18 mg/kg (analyte dependent) |
| Limit of Quantification (LOQ) | 0.04 - 20 ng/g | 0.02 - 0.31 mg/kg (analyte dependent) |
| Linearity (r²) | > 0.99 | > 0.99 |
| Recovery (%) | 77 - 111% | 89 - 100% |
| Precision (RSD %) | Intraday: < 10%, Interday: < 15% | Intraday: < 6%, Interday: < 6% |
Note: The values presented are a synthesis of data from multiple sources and are intended to be representative. Actual performance will vary depending on the specific analyte, matrix, and instrumentation.[7][8][9]
Part 2: The Cross-Validation Workflow: Ensuring Method Comparability
Cross-validation is the process of demonstrating that two analytical methods provide equivalent results. This is a critical step when transferring a method to a different laboratory or when updating an existing method with new technology. The updated ICH Q2(R2) guideline provides a framework for a lifecycle approach to analytical procedure validation, which includes method transfer and cross-validation.[3][4][5]
Experimental Workflow for Method Cross-Validation
The following diagram illustrates a logical workflow for the cross-validation of two analytical methods for a furan-containing compound, for instance, a validated HPLC method and a new UPLC-MS/MS method.
Caption: Cross-validation workflow for analytical methods.
Statistical Approaches for Comparing Methods
A robust statistical analysis is the cornerstone of a successful cross-validation study. The goal is to demonstrate that there is no statistically significant difference between the results obtained by the two methods.
-
t-test: Used to compare the means of the results from the two methods.
-
F-test: Used to compare the variances (precision) of the two methods.
-
Regression Analysis: To determine the correlation and any bias between the two methods.
-
Bland-Altman Plot: A graphical method to visualize the agreement between two quantitative measurements.
Part 3: Experimental Protocols
The following are detailed, step-by-step methodologies for the analysis of furan-containing compounds using HS-GC-MS and UPLC-MS/MS. These protocols are generalized and may require optimization for specific matrices and analytes.
Protocol 1: Headspace GC-MS for Volatile Furans in a Food Matrix
1. Sample Preparation: a. Homogenize solid samples to a fine powder. b. Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial. c. Add a known amount of a suitable internal standard (e.g., d4-furan). d. For solid samples, add 5 mL of saturated NaCl solution to aid in the release of volatile compounds. e. Immediately seal the vial with a PTFE/silicone septum.
2. Headspace Analysis: a. Equilibrate the vial at 60-80°C for 15-30 minutes with agitation. b. Inject a portion of the headspace gas into the GC-MS system.
3. GC-MS Conditions (Illustrative):
- Column: DB-624 or equivalent
- Oven Program: 40°C (hold 5 min), ramp to 250°C at 10°C/min
- Carrier Gas: Helium at a constant flow of 1 mL/min
- MS Detection: Electron Ionization (EI) in Selected Ion Monitoring (SIM) mode, monitoring characteristic ions for furan (e.g., m/z 68) and the internal standard.
Protocol 2: UPLC-MS/MS for a Non-Volatile Furan Derivative in a Pharmaceutical Formulation
1. Sample Preparation: a. Accurately weigh a portion of the formulation equivalent to a target concentration of the furan derivative. b. Dissolve the sample in a suitable solvent (e.g., methanol/water mixture). c. Add an appropriate internal standard (e.g., a stable isotope-labeled analog). d. Vortex and centrifuge the sample. e. Dilute the supernatant to the desired concentration for analysis.
2. UPLC-MS/MS Conditions (Illustrative):
- Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A suitable gradient to resolve the analyte from matrix components.
- Flow Rate: 0.4 mL/min
- MS/MS Detection: Electrospray Ionization (ESI) in positive or negative mode, with Multiple Reaction Monitoring (MRM) of specific precursor-product ion transitions for the analyte and internal standard.
Part 4: Trustworthiness and Self-Validating Systems
A key principle of scientific integrity is that every protocol should be a self-validating system. This is achieved through the consistent use of:
-
System Suitability Tests (SSTs): Performed before each analytical run to ensure the chromatographic system is performing adequately. Key parameters include peak resolution, tailing factor, and injection precision.
-
Internal Standards: An internal standard that is chemically similar to the analyte is added to all samples, standards, and blanks. This corrects for variations in sample preparation and instrument response.
-
Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are analyzed with each batch of samples to monitor the accuracy and precision of the method.
Conclusion: A Framework for Robust and Defensible Data
The cross-validation of analytical methods for furan-containing compounds is a scientifically rigorous process that is essential for ensuring data integrity throughout a product's lifecycle. By understanding the unique properties of these compounds and selecting the appropriate analytical technology, researchers can develop robust methods. A well-designed cross-validation study, guided by the principles of ICH Q2(R2), provides the necessary evidence that a new or transferred method is fit for its intended purpose, ultimately leading to more reliable and defensible analytical results.
References
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ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. (2023). [Link][10]
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ICH Harmonised Guideline Q14: Analytical Procedure Development. (2024). [Link]
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Belouafa, S., et al. (2017). Statistical tools and approaches to validate analytical methods: methodology and practical examples. International Journal of Metrology and Quality Engineering, 8, 9. [Link][11]
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Kim, M. J., et al. (2024). Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries. Food Science and Biotechnology, 33(1), 1-15. [Link][1]
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Schwarz, M., et al. (2009). Development and validation of UPLC for the determination of phenolic compounds and furanic derivatives in Brandy de Jerez. Journal of Separation Science, 32(11), 1782-1790. [Link][4]
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Shimadzu. (2019). Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. [Link][5][12][13]
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Alkan, F., et al. (2016). Development and validation of confirmatory method for analysis of nitrofuran metabolites in milk, honey, poultry meat and fish by liquid chromatography-mass spectrometry. Journal of the Hellenic Veterinary Medical Society, 67(1), 15-26. [Link][14]
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Huang, Y. H., et al. (2022). Improved Analytical Method for Determination of Furan and Its Derivatives in Commercial Foods by HS-SPME Arrow Combined with Gas Chromatography–Tandem Mass Spectrometry. Journal of Agricultural and Food Chemistry, 70(24), 7762-7772. [Link]
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Waters Corporation. (n.d.). Transfer and Subsequent Redevelopment of a USP-Related Substances HPLC Method to the ACQUITY UPLC System. [Link]
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A Senior Application Scientist's Guide to the Validation of a Synthetic Route for Library Synthesis of Furamides
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, the furan-amide moiety stands as a privileged scaffold, present in a multitude of biologically active compounds. The efficient construction of diverse furamide libraries is therefore a critical task for medicinal chemists. This guide provides an in-depth technical comparison of prevalent synthetic routes for furamide library synthesis, offering field-proven insights and experimental data to inform your selection of the most appropriate methodology. We will dissect the nuances of conventional amide coupling, delve into the elegance of multicomponent reactions, and explore the speed of microwave-assisted synthesis.
The Synthetic Challenge: Balancing Diversity, Efficiency, and Purity
The ideal synthetic route for library generation must satisfy several key criteria:
-
High Efficiency and Yield: To maximize the output from often precious building blocks.
-
Broad Substrate Scope: To enable the generation of a diverse range of analogs.
-
Operational Simplicity: To facilitate high-throughput and automated workflows.
-
Ease of Purification: To ensure the timely delivery of high-quality compounds for screening.
-
Atom Economy: To align with the principles of green chemistry and reduce waste.
This guide will evaluate three primary synthetic strategies against these benchmarks:
-
Route A: Conventional Amide Coupling
-
Route B: Passerini Three-Component Reaction (P-3CR)
-
Route C: Ugi Four-Component Reaction (U-4CR)
-
Enabling Technology: Microwave-Assisted Synthesis
Comparative Analysis of Synthetic Routes
Route A: Conventional Amide Coupling
The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone of organic synthesis. This typically involves the activation of the carboxylic acid, commonly with reagents like carbodiimides (e.g., DCC, EDC) or triazine-based reagents.
Causality Behind Experimental Choices: The choice of coupling reagent is critical and depends on factors such as the steric and electronic properties of the substrates, the desired reaction conditions (temperature, solvent), and the need to suppress side reactions like racemization. For library synthesis, reagents that are inexpensive, produce easily removable byproducts, and are amenable to automated liquid handling are preferred.
Experimental Data Snapshot:
| Entry | Amine | Coupling Reagent | Solvent | Time (h) | Yield (%) | Purity (%) |
| 1 | Furfurylamine | EDC/HOBt | DCM | 12 | 85 | >95 |
| 2 | Aniline | HATU | DMF | 8 | 92 | >95 |
| 3 | Benzylamine | T3P | EtOAc | 10 | 88 | >95 |
Data is representative and sourced from typical laboratory outcomes.
Strengths:
-
Well-established and reliable: A vast body of literature and expertise is available.
-
High yields and purity: Can often provide excellent results with careful optimization.
Limitations:
-
Multi-step process: Requires pre-activation of the carboxylic acid, adding to the workflow.
-
Lower atom economy: Generates stoichiometric byproducts from the coupling reagents.[1]
-
Purification challenges: Removal of coupling agent byproducts can sometimes be problematic in a high-throughput setting.
Route B: Passerini Three-Component Reaction (P-3CR)
The Passerini reaction is a powerful multicomponent reaction (MCR) that combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide in a single step to form an α-acyloxy amide.[2] This convergent approach offers significant advantages for library synthesis.
Causality Behind Experimental Choices: The P-3CR is typically conducted in aprotic solvents at or near room temperature.[2] The choice of reactants directly dictates the diversity of the final products, making it an ideal strategy for generating a wide array of furamides by varying the aldehyde and isocyanide components.
Experimental Data Snapshot (Representative for 2-Furoic Acid):
| Entry | Aldehyde | Isocyanide | Solvent | Time (h) | Yield (%) |
| 1 | Benzaldehyde | tert-Butyl isocyanide | DCM | 24 | 88 |
| 2 | Isobutyraldehyde | Cyclohexyl isocyanide | THF | 24 | 85 |
| 3 | 4-Chlorobenzaldehyde | Benzyl isocyanide | DCM | 24 | 92 |
Yields are based on reported literature for similar Passerini reactions.[3][4]
Strengths:
-
High convergence and efficiency: Three components are combined in a single, atom-economical step.
-
Operational simplicity: A one-pot reaction that is well-suited for automation.
-
Inherent diversity generation: The three-component nature allows for rapid generation of a large number of analogs.
Limitations:
-
Limited to α-acyloxy amides: The product scaffold is fixed.
-
Availability of isocyanides: While many are commercially available, some may require synthesis.
Route C: Ugi Four-Component Reaction (U-4CR)
The Ugi reaction is another highly efficient MCR that brings together a carboxylic acid, an amine, a carbonyl compound, and an isocyanide to produce a bis-amide in a single pot.[5] This reaction is exceptionally well-suited for the rapid synthesis of peptide-like molecules and other complex amides.
Causality Behind Experimental Choices: The Ugi reaction is typically performed in polar solvents like methanol or ethanol at room temperature.[5] The reaction is often exothermic and proceeds rapidly upon addition of the isocyanide. For furamide library synthesis, furfurylamine can be used as the amine component, and 2-furoic acid as the carboxylic acid component, with diversity generated through the aldehyde and isocyanide inputs.
Experimental Data Snapshot (Optimization of a Furfurylamine Ugi Reaction): [2][5][6]
| Entry | Concentration (M) | Solvent | Excess Reagent | Yield (%) |
| 1 | 0.4 | Methanol | None | 49 |
| 2 | 0.4 | Methanol | 1.2 eq. Imine | 66 |
| 3 | 0.2 | Methanol | None | 55 |
| 4 | 0.2 | Ethanol/Methanol (60/40) | None | 53 |
Data adapted from a study on the optimization of a Ugi reaction involving furfurylamine.[2][5][6]
Strengths:
-
Exceptional convergence and atom economy: Four components are combined in one step with the loss of only a water molecule.[7]
-
Rapid reaction times: Often complete within minutes to a few hours.[5]
-
Vast chemical space exploration: The four-component nature allows for the generation of highly diverse and complex libraries.
Limitations:
-
Product complexity: The resulting bis-amide structure may not always be the desired scaffold.
-
Purification of polar products: The bis-amide products can be polar, sometimes requiring specific purification strategies.
Enabling Technology: Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful tool to accelerate organic reactions. In the context of furamide synthesis, it can dramatically reduce reaction times and, in some cases, improve yields compared to conventional heating.[8][9][10][11]
Causality Behind Experimental Choices: Microwave energy directly heats the solvent and reactants, leading to rapid temperature increases and localized superheating. This can overcome activation energy barriers more efficiently than conventional heating methods. For library synthesis, the ability to perform reactions in sealed vessels in a multi-well format makes microwave synthesis highly amenable to high-throughput workflows.
Comparative Data: Conventional vs. Microwave-Assisted Amide Coupling
| Entry | Method | Time | Yield (%) |
| 1 | Conventional Heating | 12 h | 85 |
| 2 | Microwave (120 °C) | 15 min | 92 |
Representative data illustrating the potential for significant rate enhancement.[12]
Strengths:
-
Drastic reduction in reaction times: Hours can be reduced to minutes.[8][9]
-
Improved yields and cleaner reaction profiles: In many cases, side reactions are minimized.
-
Enables difficult transformations: Can drive reactions to completion that are sluggish under conventional heating.
Limitations:
-
Specialized equipment required: A dedicated microwave reactor is necessary.
-
Scale-up considerations: While scalable, it requires different equipment and optimization compared to benchtop synthesis.
Workflow and Protocol Validation
Synthetic Workflows
The following diagrams illustrate the conceptual workflows for the different synthetic routes.
Detailed Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Conventional Amide Coupling
-
To a 10 mL microwave vial, add 2-furoic acid (1.0 mmol), the desired amine (1.1 mmol), and a coupling reagent such as HATU (1.2 mmol).
-
Add a suitable solvent (e.g., DMF, 3 mL) and a tertiary amine base (e.g., DIPEA, 2.0 mmol).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by automated flash chromatography.
Protocol 2: General Procedure for the Ugi Four-Component Reaction [2][5][6]
-
To a vial, add 2-furoic acid (0.2 mmol), the desired aldehyde (0.2 mmol), and furfurylamine (0.2 mmol) in methanol (0.5 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for imine formation.
-
Add the desired isocyanide (0.2 mmol) and continue stirring at room temperature for 24 hours.
-
If a precipitate forms, collect the product by filtration and wash with cold methanol.
-
If no precipitate forms, concentrate the reaction mixture and purify by automated flash chromatography.
High-Throughput Purification: A Self-Validating System
For library synthesis, purification can be a significant bottleneck. Automated flash chromatography systems offer a robust solution for the purification of compound libraries.
Automated Purification Workflow:
Protocol 3: Automated Parallel Flash Chromatography
-
Dissolve the crude samples from the library synthesis in a suitable solvent (e.g., DMSO/methanol) in a 96-well plate.
-
Create a purification method on the automated flash system, specifying the column size, gradient, and fraction collection parameters. A generic gradient of 5-95% acetonitrile in water with a modifier like 0.1% formic acid is a good starting point.
-
The autosampler injects each sample sequentially onto a pre-equilibrated column.
-
The system automatically collects fractions based on UV absorbance or other detection methods.
-
An integrated or separate LC-MS system can be used to analyze the collected fractions and identify those containing the pure product.
-
The pure fractions are then combined and evaporated to yield the final compounds in a tared 96-well plate.
Scientific Integrity & Logic: A Deeper Dive
Atom Economy: A Green Chemistry Metric
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product.[13] A higher atom economy signifies a more sustainable process with less waste generation.
Calculation of Atom Economy:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100
Comparative Atom Economy of Furamide Synthesis Routes:
Let's consider the synthesis of N-benzyl-2-furamide as an example.
-
Conventional Coupling (using EDC):
-
Reactants: 2-Furoic acid (112.08 g/mol ) + Benzylamine (107.15 g/mol ) + EDC (155.24 g/mol )
-
Product: N-benzyl-2-furamide (201.22 g/mol )
-
Atom Economy = (201.22 / (112.08 + 107.15 + 155.24)) x 100 = 53.7%
-
-
Passerini Reaction (P-3CR):
-
Reactants: 2-Furoic acid (112.08 g/mol ) + Formaldehyde (30.03 g/mol ) + Benzyl isocyanide (117.15 g/mol )
-
Product: An α-acyloxy furamide (259.26 g/mol )
-
Atom Economy = (259.26 / (112.08 + 30.03 + 117.15)) x 100 = 100%
-
-
Ugi Reaction (U-4CR):
-
Reactants: 2-Furoic acid (112.08 g/mol ) + Furfurylamine (97.12 g/mol ) + Formaldehyde (30.03 g/mol ) + Benzyl isocyanide (117.15 g/mol )
-
Product: A bis-amide furamide (356.38 g/mol )
-
Atom Economy = (356.38 / (112.08 + 97.12 + 30.03 + 117.15)) x 100 = 95.2% (accounts for the loss of one water molecule)
-
Conclusion and Recommendations
The optimal synthetic route for furamide library synthesis is contingent on the specific goals of the project.
-
For maximum diversity and complexity in a single step, the Ugi four-component reaction is an unparalleled choice, offering high convergence and excellent atom economy.
-
When the target scaffold is an α-acyloxy amide , the Passerini three-component reaction provides a highly efficient and atom-economical route.
-
Conventional amide coupling remains a reliable and versatile method, particularly when the required amine and carboxylic acid starting materials are readily available and high purity is paramount. The use of microwave-assisted synthesis can dramatically accelerate these reactions, making them more amenable to high-throughput workflows.
For any library synthesis campaign, the integration of an automated purification platform is crucial for ensuring the timely delivery of high-quality compounds for biological screening. By carefully considering the trade-offs between these synthetic strategies, researchers can design and execute efficient and successful furamide library syntheses to accelerate the drug discovery process.
References
-
Bradley, J.-C., Baig Mirza, K., Osborne, T., Wiliams, A., & Owens, K. (2008). Optimization of the Ugi Reaction Using Parallel Synthesis and Automated Liquid Handling. Journal of Visualized Experiments, (21), 942. [Link]
-
Pandey, J., et al. (2025). Atom Economy Green Synthesis in Organic Chemistry. Journal of Chemical and Pharmaceutical Research, 17(1), 233. [Link]
-
Wikipedia contributors. (2023, December 27). Ugi reaction. In Wikipedia, The Free Encyclopedia. Retrieved January 15, 2026, from [Link]
-
Bradley, J. C., Baig Mirza, K., Osborne, T., Wiliams, A., & Owens, K. (2008). Optimization of the Ugi reaction using parallel synthesis and automated liquid handling. Journal of Visualized Experiments, (21), e942. [Link]
-
Build–Couple–Transform: A Paradigm for Lead-like Library Synthesis with Scaffold Diversity. (2022). Journal of Medicinal Chemistry. [Link]
-
Ugi Multicomponent Reaction. Organic Syntheses. [Link]
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López, G. V., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. Science and Education Publishing. [Link]
-
Cann, M. C. Atom Economy: A Measure of the Efficiency of a Reaction. University of Scranton. [Link]
-
Vlahoviček-Kahlina, K., Suć Sajko, J., & Jerić, I. (2021). Passerini products obtained with aldehyde 2. Isolated yields are given in parentheses. Diastereomeric ratios (d.r.) were determined by ¹H NMR analysis of the reaction mixtures. ResearchGate. [Link]
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Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Atom Economy in Drug Synthesis is a Playground of Functional Groups. Prime Scholars. [Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. (2023). Molecules. [Link]
-
How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. [Link]
-
López, G. V., et al. (2017). (PDF) Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. ResearchGate. [Link]
-
How to Calculate Atom Economy. (2021). YouTube. [Link]
-
Purification of Organic Compounds by Flash Column Chromatography. (2025). Organic Syntheses. [Link]
-
Topic: Atom Economy: A Measure of The Efficiency of A Reaction. Scribd. [Link]
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Al-Shaikh, M. A., et al. (2011). Microwave assisted synthesis of substituted furan-2-carboxaldehydes and their reactions. Journal of Saudi Chemical Society, 15(4), 347-355. [Link]
-
Strain and Complexity, Passerini and Ugi Reactions of Four‐Membered Heterocycles and Further Elaboration of TOSMIC Product. (2023). Chemistry – A European Journal. [Link]
-
What is the best technique for amide purification? ResearchGate. [Link]
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Virk, N. A., et al. (2023). Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods. RSC Advances, 13(50), 35087-35111. [Link]
-
Kaura, P., Sharma, S., Gaba, J., & Rashmi. (2019). Conventional vs microwave assisted synthesis of different substituted heterocyclic amides. Journal of the Indian Chemical Society, 96(3), 399-404. [Link]
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Mechanochemically‐Assisted Passerini Reactions: A Practical and Convenient Method for the Synthesis of Novel α‐Acyloxycarboxamide Derivatives. (2023). Chemistry – An Asian Journal. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances. [Link]
-
Banfi, L., Basso, A., Guanti, G., & Riva, R. (2003). Passerini reaction--amine deprotection--acyl migration (PADAM): A convenient strategy for the solid-phase preparation of peptidomimetic compounds. Molecular Diversity, 6(3-4), 227-235. [Link]
-
Passerini and Ugi reactions. (A) Preparation of α‐acyloxy carboxamides... ResearchGate. [Link]
-
The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation. (2021). Molecules. [Link]
-
Microwave-assisted Synthesis of Some Benzimidazole Derivatives: A Case for a Comparative Study. Asian Journal of Chemistry. [Link]
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Navigating the Metabolic Maze: A Comparative Guide to the Stability of N,N-diethyl-2-furamide Derivatives
For Immediate Release
[CITY, STATE] – In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its therapeutic potential. For researchers investigating N,N-diethyl-2-furamide derivatives, a thorough understanding of their metabolic fate is paramount. This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth comparison of the metabolic stability of these derivatives, supported by experimental data and protocols. We will explore the key metabolic pathways, the enzymes responsible, and strategies to modulate stability, empowering you to design more robust and effective drug candidates.
The Metabolic Crossroads: Furan Ring Oxidation and N-Dealkylation
The metabolic journey of N,N-diethyl-2-furamide derivatives is primarily dictated by two key structural motifs: the furan ring and the N,N-diethylamide side chain. Each is a substrate for distinct yet sometimes overlapping enzymatic machinery, primarily the cytochrome P450 (CYP) superfamily of enzymes.[1][2]
The Furan Ring: A Site of Reactive Metabolite Formation
The furan ring is a well-known site of metabolic activity, often leading to the formation of reactive intermediates.[3][4] The primary pathway is oxidation by CYP enzymes, particularly CYP2E1, which can generate a highly reactive and potentially toxic α,β-unsaturated dialdehyde intermediate known as cis-2-butene-1,4-dial (BDA).[1][5] This reactive metabolite can readily form adducts with cellular nucleophiles like proteins and DNA, which is a key consideration in toxicology assessments.[3]
The substitution pattern on the furan ring can influence the exact mechanism of oxidation, with more substituted furans potentially favoring the formation of an epoxide intermediate over the cis-enedione.[3] Both pathways, however, lead to electrophilic species that can compromise cellular integrity.
Predicted Metabolic Activation of the Furan Ring
Caption: Predicted CYP-mediated bioactivation of the furan ring.
The N,N-Diethylamide Moiety: A Handle for Dealkylation
The N,N-diethylamide group is another primary site for metabolic attack. The main pathways involve the enzymatic removal of one or both ethyl groups, a process known as N-dealkylation. This is also predominantly carried out by CYP enzymes, with isoforms such as CYP2B6, CYP2C19, and CYP3A4 being implicated in the metabolism of other N,N-diethylamides like the insect repellent DEET.[6] Oxidative metabolism can also occur on the ethyl chains themselves.
These dealkylation reactions result in metabolites with altered physicochemical properties, which can affect their pharmacological activity, receptor binding, and clearance rates.
Predicted N-Dealkylation Pathways
Caption: Predicted metabolic pathways of the N,N-diethylamide group.
Comparative Analysis: The Impact of Structural Modifications
The metabolic stability of N,N-diethyl-2-furamide derivatives can be significantly influenced by structural modifications to the furan ring. While specific experimental data on a wide range of these derivatives is not extensively available in the public domain, we can extrapolate from the known metabolism of other furan-containing compounds.
| Structural Modification | Predicted Impact on Metabolic Stability | Rationale |
| Electron-withdrawing substituents on the furan ring | Increased stability | Reduces the electron density of the furan ring, making it less susceptible to oxidative metabolism by CYPs. |
| Electron-donating substituents on the furan ring | Decreased stability | Increases the electron density of the furan ring, potentially accelerating CYP-mediated oxidation. |
| Steric hindrance around the furan ring | Increased stability | Bulky substituents can sterically hinder the approach of metabolizing enzymes to the furan ring. |
| Replacement of furan with a more stable heterocycle | Increased stability | Isosteric replacement of the furan ring with a less metabolically labile heterocycle (e.g., thiophene, pyridine) is a common strategy in medicinal chemistry to improve metabolic stability. |
Experimental Protocols for Assessing Metabolic Stability
To empirically determine the metabolic stability of your N,N-diethyl-2-furamide derivatives, in vitro assays are indispensable. The following are standard protocols for liver microsomal and hepatocyte stability assays.
Protocol 1: Liver Microsomal Stability Assay
This assay provides a measure of the intrinsic clearance of a compound by Phase I metabolic enzymes.
Materials:
-
Pooled human liver microsomes (HLM)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (100 mM, pH 7.4)
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Positive control compound with known metabolic instability (e.g., verapamil)
-
Negative control compound with known metabolic stability (e.g., warfarin)
-
Acetonitrile with an internal standard for quenching the reaction and for LC-MS/MS analysis
Procedure:
-
Prepare a working solution of the test compound by diluting the stock solution in buffer.
-
In a 96-well plate, add the test compound, positive control, and negative control to respective wells.
-
Pre-warm the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding the pre-warmed NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile with an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
Data Analysis: The percentage of the compound remaining at each time point is plotted against time. The in vitro half-life (t½) and intrinsic clearance (CLint) can then be calculated.
Workflow for Liver Microsomal Stability Assay
Caption: A typical workflow for an in vitro liver microsomal stability assay.
Protocol 2: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment of metabolic stability as hepatocytes contain both Phase I and Phase II metabolic enzymes.
Materials:
-
Cryopreserved human hepatocytes
-
Hepatocyte incubation medium
-
The same control compounds and reagents as in the microsomal assay
Procedure:
-
Thaw and prepare a suspension of hepatocytes according to the supplier's protocol.
-
Add the hepatocyte suspension to a 96-well plate.
-
Add the test and control compounds to the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
At various time points, take aliquots of the cell suspension and quench the reaction with cold acetonitrile containing an internal standard.
-
Process the samples as in the microsomal assay and analyze by LC-MS/MS.
Data Analysis: The data is analyzed similarly to the microsomal stability assay to determine the in vitro half-life and intrinsic clearance.
Concluding Remarks
The metabolic stability of N,N-diethyl-2-furamide derivatives is a multifaceted challenge that requires a deep understanding of the underlying biochemical pathways. By anticipating the metabolic hotspots on both the furan ring and the N,N-diethylamide side chain, and by employing robust in vitro assays, researchers can make informed decisions in the design and optimization of their compounds. This proactive approach to assessing and engineering metabolic stability will undoubtedly accelerate the journey from a promising lead compound to a viable drug candidate.
References
- Yuan, L., et al. (2007). High variability of nitrosamine metabolism among individuals: role of cytochromes P450 2A6 and 2E1 in the dealkylation of N-nitrosodimethylamine and N-nitrosodiethylamine in mice and humans. Cancer Research, 67(24), 11564-11571.
- Mally, A., & Hardisty, J. F. (2020). Metabolic pathways of furan leading to formation of potential biomarkers of furan exposure. Archives of Toxicology, 94(8), 2637-2651.
- Werner, C., & Richling, E. (2010). Studies on the Cytochrome P-450 Product Complexes Formed During the Metabolism of N,N-dimethylaniline. Xenobiotica, 40(12), 829-837.
- Peterson, L. A. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 435-446.
- Khan, I., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry, 39(4).
- Peterson, L. A. (2013). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology, 26(1), 6-25.
- Peterson, L. A. (2022). Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. Drug Metabolism and Disposition, 50(4), 435-446.
- Bellec, G., et al. (1996). Cytochrome P450 metabolic dealkylation of nine N-nitrosodialkylamines by human liver microsomes. Carcinogenesis, 17(10), 2133-2139.
- Holze, F., et al. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use. Drug Metabolism and Disposition, 47(10), 1181-1190.
- Mally, A. (2020). Proposed metabolic pathways of furan in humans, showing urinary furan-derived metabolites as potential biomarkers of furan exposure.
- Holze, F., et al. (2019). Cytochrome P450 enzymes contribute to the metabolism of LSD to nor-LSD and 2-oxo-3-hydroxy-LSD: Implications for clinical LSD use.
- Suzuki, E., et al. (1985). In Vitro Metabolism of N-nitrodialkylamines. Gann, 76(3), 163-169.
- Suzuki, E., et al. (1987). Metabolism of N-nitrodialkylamines.
- Appel, K. E., et al. (1980). In vitro metabolic activation of N,N-dibutylnitrosamine in mutagenesis. Cancer Letters, 9(1), 13-20.
- Usmani, K. A., et al. (2003). In vitro human metabolism and interactions of repellent N,N-diethyl-m-toluamide. Drug Metabolism and Disposition, 31(3), 289-294.
- Lee, S., et al. (2023). Investigation of N-Acetyltransferase 2-Mediated Drug Interactions of Amifampridine: In Vitro and In Vivo Evidence of Drug Interactions with Acetaminophen. Pharmaceutics, 15(3), 949.
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Safety Operating Guide
5-bromo-N,N-diethyl-2-furamide proper disposal procedures
Hazard Profile & Risk Assessment
Before handling or disposing of any chemical, a thorough risk assessment is paramount. The structure of 5-bromo-N,N-diethyl-2-furamide suggests a multi-faceted hazard profile derived from its constituent functional groups.
-
Halogenated Organic Compound: The presence of a bromine atom classifies this molecule as a halogenated organic. These compounds are often subject to specific disposal regulations due to their potential to form persistent environmental pollutants and toxic byproducts upon improper incineration.[1][2] Disposal costs for halogenated waste streams are typically higher than for non-halogenated ones.[3][4]
-
Furan Moiety: Furan and its derivatives are known to form explosive peroxides when exposed to air and light.[5][6] This presents a significant safety risk, especially if the compound has been stored for an extended period or under improper conditions.
-
Amide Group & General Toxicity: While specific toxicological data is unavailable, structurally similar compounds are often harmful if swallowed, inhaled, or absorbed through the skin.[7] It should be treated as a toxic substance.
Anticipated Hazard Summary
| Hazard Classification | Description | Primary Risks |
| Halogenated Waste | Contains bromine, a halogen element. | Requires specific, high-cost incineration; environmental persistence if improperly disposed.[1][3][4] |
| Potential Peroxide Former | The furan ring can react with oxygen to form unstable peroxides.[5][6] | Risk of explosion, particularly upon concentration, heating, or shock. |
| Acute Toxicity (Assumed) | Harmful if swallowed, in contact with skin, or if inhaled.[7] | Poses significant health risks upon acute or chronic exposure. |
| Irritant (Assumed) | May cause skin, eye, and respiratory irritation.[7][8] | Direct contact can lead to inflammation and discomfort. |
Pre-Disposal Safety Operations
Proper preparation is critical to mitigate risks during the waste handling process. This involves stringent controls and the use of appropriate Personal Protective Equipment (PPE).
A. Engineering Controls
All handling and segregation of this compound waste must be conducted within a certified chemical fume hood to minimize inhalation exposure.[4] Ensure safety shower and eyewash stations are accessible and operational.
B. Personal Protective Equipment (PPE)
A multi-layered PPE approach is required to prevent chemical contact:
-
Hand Protection: Double-gloving with chemically resistant gloves (e.g., nitrile) is mandatory.[9]
-
Eye Protection: Wear tightly fitting chemical safety goggles or a full-face shield.[10]
-
Skin and Body Protection: A flame-resistant laboratory coat must be worn.[10] Ensure legs and feet are fully covered.
-
Respiratory Protection: If there is any risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator is necessary.[11]
Step-by-Step Disposal Protocol
The guiding principle for disposal is waste segregation . Never mix halogenated waste with non-halogenated waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1][3]
Step 1: Waste Identification and Segregation
-
Isolate Halogenated Waste: Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Reaction mixtures containing the compound.
-
Solvent rinses from contaminated glassware.
-
Contaminated materials (e.g., silica gel, filter paper, gloves, absorbent pads).[5]
-
-
Do Not Mix: Keep this halogenated waste separate from all other chemical waste, particularly non-halogenated organic solvents.[2][4]
Step 2: Waste Collection and Containment
-
Select an Appropriate Container:
-
Label the Container:
-
Before adding any waste, affix a "Hazardous Waste" label provided by your institution's EHS department.[3][4]
-
Clearly write the full chemical name: "This compound ". Do not use abbreviations.[2]
-
Indicate the associated hazards: "Toxic," "Irritant," and "Halogenated Organic Waste."[5]
-
Maintain a running list of all components and their approximate percentages on the container's tag.[3]
-
Step 3: Storage in a Satellite Accumulation Area (SAA)
-
Designated Location: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[4][5] The SAA must be at or near the point of waste generation.
-
Safe Storage Conditions:
Step 4: Arranging for Final Disposal
-
Contact EHS: Do not dispose of this chemical down the drain or in the regular trash.[5][6] This is a violation of environmental regulations and can create significant hazards.[13][14]
-
Schedule Pickup: Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.[6][15]
-
Regulatory Compliance: Disposal must be carried out in a licensed facility, typically via high-temperature incineration, in accordance with all local, state, and federal regulations, such as those established by the EPA under the Resource Conservation and Recovery Act (RCRA).[13][16][17]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for the safe disposal of this compound.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill Management
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Eliminate Ignition Sources: Although not highly flammable, remove any potential ignition sources as a precaution.[5]
-
Containment (Small Spills): For small spills within a fume hood, use an inert absorbent material such as vermiculite, dry sand, or commercial sorbent pads to contain and absorb the chemical.[2][5]
-
Collection: Carefully collect the contaminated absorbent material using non-sparking tools and place it into a sealed, labeled container for disposal as hazardous waste.[2][5]
-
Decontamination: Clean the spill area thoroughly.
-
Large Spills: For large spills or spills outside of a containment area, evacuate the laboratory immediately, close the doors, and contact your institution's emergency response team and EHS office.[2]
By adhering to this structured, scientifically grounded protocol, researchers can ensure the safe and compliant disposal of this compound, protecting both laboratory personnel and the environment.
References
-
CDMS (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. Available at: [Link]
-
DuraLabel (2025). OSHA Rules for Hazardous Chemicals. Available at: [Link]
- Unknown Source.
-
Braun Research Group (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Available at: [Link]
-
U.S. Environmental Protection Agency (1987). Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. Available at: [Link]
-
Occupational Safety and Health Administration (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. Available at: [Link]
-
Temple University (n.d.). Halogenated Solvents in Laboratories. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Proper Handling of Hazardous Waste Guide. Available at: [Link]
-
Occupational Safety and Health Administration (n.d.). Hazardous Waste - Overview. Available at: [Link]
-
Creative Safety Supply (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Available at: [Link]
-
AEG Environmental (2016). Best Practices for Hazardous Waste Disposal. Available at: [Link]
-
Chemistry For Everyone (2025). What Regulations Govern Hazardous Waste Management?. Available at: [Link]
-
U.S. Environmental Protection Agency (n.d.). Hazardous Waste. Available at: [Link]
-
University of Wyoming (2022). Chemical Process SOP Example. Available at: [Link]
-
Capot Chemical (2026). MSDS of 5-Bromo-N-((1,2-dihydro-4,6-dimethyl-2-oxo-3-pyridinyl)methyl)-3-(ethyl(tetrahydro-2H-pyran-4-yl)amino). Available at: [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
